molecular formula C32H45NO9 B12350112 Lipomycin

Lipomycin

Katalognummer: B12350112
Molekulargewicht: 587.7 g/mol
InChI-Schlüssel: BRPRNHPFSOESDI-WTYFYQQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lipomycin is a glycoside.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C32H45NO9

Molekulargewicht

587.7 g/mol

IUPAC-Name

3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1

InChI-Schlüssel

BRPRNHPFSOESDI-WTYFYQQMSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O

Kanonische SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

α-Lipomycin Production from Streptomyces aureofaciens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the production of α-lipomycin, a polyketide antibiotic, from the bacterium Streptomyces aureofaciens. The document details the cultivation of the producing organism, extraction and purification protocols for α-lipomycin, and methods for its quantification. Furthermore, it elucidates the known regulatory network governing its biosynthesis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and development.

Introduction to α-Lipomycin

α-Lipomycin is an acyclic polyene antibiotic produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1] It belongs to the hybrid peptide-polyketide class of natural products and exhibits activity against various Gram-positive bacteria.[1] The structure of α-lipomycin features a polyenoyltetramic acid moiety.[1] Understanding the production and regulation of this antibiotic is crucial for potential therapeutic applications.

Data Presentation: Production and Biological Activity

While specific production yields of α-lipomycin from wild-type Streptomyces aureofaciens Tü117 are not extensively reported in publicly available literature, genetic engineering efforts have demonstrated significant improvements in production. Disruption of the lipReg3 gene, which encodes a MarR-type regulator involved in lipomycin export, has been shown to result in a four-fold increase in α-lipomycin production compared to the wild-type strain.[2]

The biological activity of α-lipomycin has been quantified through minimum inhibitory concentration (MIC) assays against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisNot specified, used as a test strain
Staphylococci8 - 32
Streptococci8 - 32
Enterococci8 - 32
Table 1: Minimum Inhibitory Concentrations (MICs) of α-Lipomycin against various Gram-positive bacteria.[1]

Experimental Protocols

Cultivation of Streptomyces aureofaciens Tü117 for α-Lipomycin Production

This protocol outlines the steps for the cultivation of S. aureofaciens Tü117 to induce the production of α-lipomycin.

Materials:

  • Streptomyces aureofaciens Tü117 strain

  • HA medium (per liter):

    • Malt Extract: 10 g

    • Yeast Extract: 4 g

    • Glucose: 4 g

    • CaCl₂: 1 mM

    • Agar (B569324) (for solid medium): 20 g

  • Double-baffled Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Media Preparation: Prepare HA medium and adjust the pH to 7.3. For solid medium, add agar before autoclaving. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate a 300 mL double-baffled Erlenmeyer flask containing 100 mL of sterile liquid HA medium with spores or a mycelial suspension of S. aureofaciens Tü117.

  • Incubation: Incubate the culture at 28°C in a rotary shaker at 180 rpm for 5 days.[1]

Extraction and Purification of α-Lipomycin

This protocol describes the extraction of α-lipomycin from the culture broth and subsequent purification steps.

Materials:

  • 5-day old culture of S. aureofaciens Tü117

  • Acetone (B3395972)

  • Ethyl acetate

  • Petroleum ether

  • Acetonitrile (B52724)

  • Water-chloroform mixture

  • Centrifuge

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • XTerra Prep C18 column (5 µm, 7.8 by 150 mm)

  • XTerra UP1 precolumn

Procedure:

  • Mycelium Extraction:

    • Harvest the mycelia from the culture broth by centrifugation.

    • Extract the collected mycelia with acetone at room temperature.

    • Remove the mycelia by filtration.

    • Evaporate the acetone from the extract to reduce the volume.[1]

  • Supernatant Extraction:

    • Combine the acetone extract with the supernatant from the initial centrifugation.

    • Extract this combined solution twice with an equal volume of ethyl acetate.

    • Separate and collect the organic (ethyl acetate) phase.

    • Remove the solvent from the organic phase using a rotary evaporator to obtain a crude extract.[1]

  • Crude Extract Purification:

    • Wash the crude extract with a water-chloroform mixture.

    • Remove lipids by washing with petroleum ether.[1]

  • Preparative HPLC Purification:

    • Dissolve the purified crude extract in a suitable solvent.

    • Perform preparative reversed-phase HPLC using an XTerra Prep C18 column.

    • Use 50% acetonitrile in 0.5% acetic acid as the mobile phase at a flow rate of 3.5 ml/min to obtain pure α-lipomycin.[1]

Quantification of α-Lipomycin

This protocol details the analytical method for the quantification of α-lipomycin using HPLC-Mass Spectrometry (MS).

Materials:

  • Purified α-lipomycin sample

  • Acetonitrile

  • Acetic acid

  • Agilent 1100 HPLC system (or equivalent) with an electrospray ionization (ESI) source and a quadrupole detector

  • Zorbax XDB-C8 column (5 µm, 4.6 by 150 mm)

  • Zorbax SB-C18 precolumn (5 µm, 4.6 by 12.5 mm)

Procedure:

  • Sample Preparation: Dissolve the α-lipomycin sample in acetonitrile.

  • HPLC-MS Analysis:

    • Inject the sample into the HPLC system.

    • Perform chromatographic separation using a Zorbax XDB-C8 column.

    • Use a nonlinear gradient of 20% to 95% acetonitrile in 0.5% acetic acid over 30 minutes at a flow rate of 0.7 ml/min.

    • Maintain the column temperature at 23°C.

    • Detect α-lipomycin using a UV detector at wavelengths of 254 nm, 270 nm, 310 nm, and 460 nm, and confirm its identity and quantify using the mass spectrometer.[1]

Visualization of Pathways and Workflows

Regulatory Network of α-Lipomycin Biosynthesis

The biosynthesis of α-lipomycin in S. aureofaciens Tü117 is regulated by a complex network of genes. The current understanding of this regulatory cascade is depicted below.[3]

lipomycin_regulation cluster_control Two-Component System cluster_pathway_specific Pathway-Specific Regulation cluster_independent Independent Regulation LipReg2 LipReg2 LipReg1 LipReg1 LipReg2->LipReg1 controls activity LipReg4 LipReg4 (LAL-family regulator) LipReg1->LipReg4 governs expression Lipomycin_Biosynthesis α-Lipomycin Biosynthesis LipReg4->Lipomycin_Biosynthesis positively regulates LipReg3 LipReg3 (MarR-type regulator) LipReg3->Lipomycin_Biosynthesis regulates export lipX1 lipX1 (Ribonuclease) lipX1->Lipomycin_Biosynthesis involved in production

Regulatory cascade of α-lipomycin biosynthesis.
Experimental Workflow for α-Lipomycin Production and Analysis

The overall workflow from the cultivation of S. aureofaciens to the analysis of α-lipomycin is summarized in the following diagram.

lipomycin_workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis start Inoculation of S. aureofaciens in HA Medium incubation Incubation (5 days, 28°C, 180 rpm) start->incubation centrifugation Centrifugation incubation->centrifugation mycelium_extraction Mycelium Extraction (Acetone) centrifugation->mycelium_extraction supernatant_extraction Supernatant Extraction (Ethyl Acetate) centrifugation->supernatant_extraction crude_purification Crude Extract Purification (Petroleum Ether Wash) supernatant_extraction->crude_purification prep_hplc Preparative HPLC crude_purification->prep_hplc hplc_ms HPLC-MS Quantification prep_hplc->hplc_ms

Workflow for α-lipomycin production and analysis.

Conclusion

This technical guide provides a detailed framework for the production, purification, and analysis of α-lipomycin from Streptomyces aureofaciens Tü117. The provided protocols and workflow diagrams offer a practical basis for researchers to further investigate this promising antibiotic. While quantitative production data remains a key area for future research, the information presented here on the regulatory network opens avenues for targeted strain improvement strategies to enhance the yield of α-lipomycin for potential therapeutic development.

References

Lipomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipomycin is a polyketide antibiotic belonging to the tetramic acid class of natural products. First identified from the Gram-positive bacterium Streptomyces aureofaciens Tü117, this class of molecules has garnered significant interest due to its range of biological activities, including antibacterial and cytotoxic effects.[1] α-Lipomycin, the primary characterized compound, is an acyclic polyene that exhibits activity against Gram-positive bacteria.[1] Unlike polyene antibiotics such as nystatin (B1677061) and amphotericin, which target fungal membranes, α-lipomycin's mode of action is distinct, making it a subject of interest for novel antibiotic development.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and quantitative data.

Discovery and Natural Source

α-Lipomycin is produced by the soil-dwelling bacterium Streptomyces aureofaciens Tü117.[1][2] The biosynthesis of this orange-red compound is orchestrated by a large, complex biosynthetic gene cluster (BGC), designated as the lip cluster.[2][3] This BGC is a hybrid system, featuring both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, which is characteristic of many complex microbial natural products.[2][3]

Biosynthesis and Regulation

The lip gene cluster in S. aureofaciens Tü117 spans approximately 74 kb and contains 28 open reading frames (ORFs), with 22 being directly involved in the biosynthesis of α-lipomycin.[2] The core of the cluster is composed of a type I PKS system encoded by four large multifunctional proteins (LipPks1-4), which are responsible for the assembly of the polyketide backbone.[2][4] An NRPS module, encoded by lipNrps, is responsible for the incorporation of the tetramic acid moiety.[2] Additionally, the cluster contains genes for the biosynthesis and attachment of a d-digitoxose sugar moiety, as well as genes involved in regulation and export.[2]

The regulation of this compound biosynthesis is a complex process involving a network of regulatory genes located within the lip cluster.[2] This includes a two-component signal transduction system (LipReg1 and LipReg2), a LuxR family transcriptional regulator (LipReg4), and a MarR-type regulator (LipReg3) that likely controls export.[2][5] The proposed regulatory cascade suggests that LipReg2 controls the activity of LipReg1, which in turn governs the expression of the pathway-specific activator LipReg4.[2]

Experimental Protocols

Fermentation of Streptomyces aureofaciens Tü117 for this compound Production

This protocol outlines the general procedure for the cultivation of S. aureofaciens Tü117 to produce α-lipomycin.

Materials:

  • Streptomyces aureofaciens Tü117 strain

  • HA medium (per liter): 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose, 1 mM CaCl₂

  • Double-baffled Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculum Preparation: Prepare a seed culture by inoculating 50 mL of HA medium in a 250 mL flask with a sporulated culture of S. aureofaciens Tü117 from an agar (B569324) plate. Incubate at 28°C with shaking at 180-200 rpm for 48-72 hours.

  • Production Culture: Inoculate 100 mL of HA liquid medium in a 300 mL double-baffled Erlenmeyer flask with 2-5% (v/v) of the seed culture.[1]

  • Incubation: Incubate the production culture at 28°C in a rotary shaker at 180 rpm for 5 days.[1]

  • Monitoring: Monitor the production of the orange-red this compound pigment visually and by analytical HPLC.

Extraction and Purification of α-Lipomycin

This protocol describes the extraction of α-lipomycin from the fermentation broth and subsequent purification steps.

Materials:

  • Fermentation broth of S. aureofaciens Tü117

  • Acetone (B3395972)

  • Ethyl acetate

  • Acetonitrile (B52724)

  • Chloroform

  • Petroleum ether

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column (e.g., XTerra Prep C18, 5 µm, 7.8 x 150 mm)[1]

Protocol:

  • Mycelial Extraction: Collect the mycelia from the fermentation broth by centrifugation. Extract the mycelia with acetone at room temperature.[1]

  • Solvent Extraction: Remove the mycelia by filtration. Combine the acetone extract with the culture supernatant and extract twice with an equal volume of ethyl acetate.[1]

  • Crude Extract Preparation: Separate the organic phase and evaporate the solvent using a rotary evaporator to obtain a crude residue. Dissolve the residue in acetonitrile.[1]

  • Preliminary Purification: For further purification, the crude extract can be washed with a water-chloroform mixture and lipids can be removed by extraction with petroleum ether.[1]

  • Preparative HPLC Purification:

    • Column: XTerra Prep C18 column (5 µm, 7.8 by 150 mm) with an appropriate pre-column.[1]

    • Mobile Phase: 50% acetonitrile in 0.5% acetic acid.[1]

    • Detection: Monitor the elution profile using a UV-Vis detector.

    • Fraction Collection: Collect the peak corresponding to α-lipomycin.

    • Solvent Removal: Evaporate the solvent from the collected fractions to obtain pure α-lipomycin.[1]

Structural Elucidation

The structure of α-lipomycin has been elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the chemical structure and stereochemistry.

Quantitative Data

Physicochemical Properties of α-Lipomycin
PropertyValueReference
Molecular Formula C₃₂H₄₅NO₉[6]
Molecular Weight 587.7 g/mol [6]
Appearance Orange-red compound[1]
XLogP3 4.9[6]
Biological Activity of α-Lipomycin

α-Lipomycin exhibits selective activity against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8 - 32[1]
Streptococcus pneumoniae8 - 32[1]
Enterococcus faecalis8 - 32[1]

Note: MIC values are reported as a range as they can vary between different strains and testing methodologies.

Production Yield of α-Lipomycin

Disruption of the lipReg3 gene, which encodes a MarR-type regulator, has been shown to result in a 4-fold improvement in this compound production compared to the wild-type strain.[5] A study also reported a production of 9 mg of a this compound analog from a 1-liter culture of S. aureofaciens Tü117.[4]

Visualizations

Lipomycin_Biosynthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification cluster_analysis Analysis Fermentation Fermentation of S. aureofaciens Tü117 Centrifugation Centrifugation Fermentation->Centrifugation Mycelia_Extraction Mycelia Extraction (Acetone) Centrifugation->Mycelia_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Centrifugation->Supernatant_Extraction Mycelia_Extraction->Supernatant_Extraction Evaporation Solvent Evaporation Supernatant_Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLC Preparative HPLC (C18) Crude_Extract->HPLC Pure_this compound Pure α-Lipomycin HPLC->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Biological_Assay Biological Activity Assays (MIC) Pure_this compound->Biological_Assay

Caption: Experimental workflow for the isolation and characterization of α-lipomycin.

Lipomycin_Regulation cluster_regulatory_genes Regulatory Genes in lip Cluster cluster_biosynthesis Biosynthesis & Export LipReg2 LipReg2 (Sensor Kinase) LipReg1 LipReg1 (Response Regulator) LipReg2->LipReg1 Controls activity of LipReg4 LipReg4 (LAL-family regulator) LipReg1->LipReg4 Governs expression of Biosynthesis lip Biosynthetic Genes (PKS/NRPS) LipReg4->Biosynthesis Activates LipReg3 LipReg3 (MarR-family regulator) Export This compound Export LipReg3->Export Represses lipX1 lipX1 (Ribonuclease) lipX1->Biosynthesis Influences

Caption: Proposed regulatory cascade for this compound biosynthesis in S. aureofaciens Tü117.

References

Unlocking Lipomycin: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the lipomycin biosynthetic gene cluster (BGC), offering a valuable resource for researchers, scientists, and professionals involved in natural product discovery and drug development. This compound, an acyclic polyene antibiotic produced by Streptomyces aureofaciens Tü117, exhibits activity against Gram-positive bacteria.[1] Understanding its genetic blueprint is crucial for harnessing its therapeutic potential and for bioengineering novel derivatives.

The this compound Biosynthetic Gene Cluster: An Overview

The complete biosynthetic gene cluster for α-lipomycin has been cloned and characterized from Streptomyces aureofaciens Tü117.[1][2][3] The cluster spans a 74-kb region of DNA and contains 28 complete open reading frames (ORFs), with 22 of these being directly involved in the biosynthesis of this compound.[1][2][3] The core of this cluster is a hybrid peptide-polyketide system, featuring a large polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS).[2][3]

Genetic Organization

The lip gene cluster is a contiguous stretch of DNA responsible for the assembly of the this compound molecule, including its polyketide chain, the tetramic acid moiety, and the attached d-digitoxose sugar.[2][3] The cluster also harbors genes predicted to be involved in regulation and export of the antibiotic.[2][3]

Table 1: Quantitative Data of the this compound Biosynthetic Gene Cluster

FeatureValueReference
Producing OrganismStreptomyces aureofaciens Tü117[2]
Size of Gene Cluster~74 kb[2]
Total Open Reading Frames (ORFs)28[2][3]
ORFs in Biosynthetic Pathway22[2][3]
G+C Content71.6%[2]
Core Biosynthetic MachineryType I Polyketide Synthase (PKS), Nonribosomal Peptide Synthetase (NRPS)[2][3]
MIBiG AccessionBGC0001003[4]
Key Biosynthetic Genes

The functions of the individual genes within the this compound BGC have been assigned based on homology searches. The core synthesis is carried out by a modular Type I PKS system, comprising four multifunctional proteins (LipPks1-4) organized into eight modules, and a single NRPS module (LipNrps).[2]

Table 2: Genes of the this compound Biosynthetic Gene Cluster and Their Putative Functions

GenePutative FunctionReference
Core Biosynthesis
lipPks1Polyketide Synthase[2][4]
lipPks2Polyketide Synthase[2][4]
lipPks3Polyketide Synthase[2][4]
lipPks4Polyketide Synthase[2][4]
lipNrpsNonribosomal Peptide Synthetase[2][4]
Sugar Biosynthesis & Attachment
lipGtfGlycosyltransferase[2][4]
lipDig1dTDP-glucose 4,6-dehydratase[2][4]
lipDig2dTDP-4-keto-6-deoxyglucose 3,5-epimerase[2][4]
lipDig3dTDP-4-keto-rhamnose reductase[2][4]
lipDig4Sugar biosynthesis enzyme[2][4]
lipDig5Sugar biosynthesis enzyme[2][4]
Tailoring and Modification
lipMtMethyltransferase[2][4]
lipTeThioesterase[2][4]
lipX2Dieckmann cyclase[4][5]
Regulation
lipReg1Response regulator[4][6]
lipReg2Sensor kinase[4][6]
lipReg3MARR family transcriptional regulator[4][6]
lipReg4LAL family transcriptional regulator[4][6]
lipX1Putative regulatory protein[4][6]
Transport
lipEx1Putative transporter[4]

Biosynthetic Pathway of α-Lipomycin

The biosynthesis of α-lipomycin is a multi-step process involving the coordinated action of the PKS and NRPS enzymes, followed by tailoring and glycosylation steps.

Lipomycin_Biosynthesis cluster_precursors Precursor Supply cluster_core Core Assembly cluster_tailoring Tailoring and Glycosylation cluster_sugar Sugar Biosynthesis cluster_final Final Product Malonyl_CoA Malonyl-CoA LipPKS LipPks1-4 (8 modules) Malonyl_CoA->LipPKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->LipPKS Amino_Acid Amino Acid LipNRPS LipNrps Amino_Acid->LipNRPS Polyketide_Chain Polyketide Chain LipPKS->Polyketide_Chain Tetramic_Acid_Intermediate Polyketide-Amino Acid Intermediate LipNRPS->Tetramic_Acid_Intermediate Polyketide_Chain->Tetramic_Acid_Intermediate LipX2 LipX2 (Dieckmann Cyclase) Tetramic_Acid_Intermediate->LipX2 beta_this compound β-Lipomycin LipX2->beta_this compound LipMt LipMt (Methyltransferase) LipGtf LipGtf (Glycosyltransferase) alpha_this compound α-Lipomycin LipGtf->alpha_this compound beta_this compound->LipMt beta_this compound->LipGtf Glucose_1_P Glucose-1-Phosphate LipDig LipDig1-5 Glucose_1_P->LipDig dTDP_Digitoxose dTDP-d-Digitoxose dTDP_Digitoxose->LipGtf LipDig->dTDP_Digitoxose Lipomycin_Regulation cluster_regulators Regulatory Genes cluster_biosynthesis Biosynthetic & Transport Genes LipReg2 LipReg2 (Sensor Kinase) LipReg1 LipReg1 (Response Regulator) LipReg2->LipReg1 Phosphorylation LipReg4 LipReg4 (LAL-type Activator) LipReg1->LipReg4 Activates lip_BGC lip Biosynthetic Genes LipReg4->lip_BGC Activates LipReg3 LipReg3 (MARR-type Repressor) lip_Export lipEx1 (Exporter) LipReg3->lip_Export Represses LipX1 LipX1 (Ribonuclease) LipX1->lip_BGC Influences Gene_Inactivation_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Intergeneric Conjugation cluster_selection Selection and Verification PCR PCR amplify internal fragment of target gene Ligation Ligate fragment into plasmid PCR->Ligation Plasmid Integrative plasmid (e.g., pKC1132) Plasmid->Ligation Ecoli_Transform Transform into E. coli Ligation->Ecoli_Transform Donor E. coli donor strain Ecoli_Transform->Donor Conjugation Mix and plate on conjugation medium Donor->Conjugation Recipient S. aureofaciens recipient Recipient->Conjugation Selection Select for exconjugants (e.g., with apramycin) Conjugation->Selection Verification Verify gene disruption by PCR Selection->Verification Analysis Analyze mutant phenotype (loss of production) Verification->Analysis

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Lipomycin on Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipomycin, an acyclic polyene antibiotic produced by Streptomyces aureofaciens Tü117, exhibits selective activity against Gram-positive bacteria.[1] Unlike conventional polyene antifungals that target ergosterol (B1671047) in fungal membranes, this compound's antibacterial specificity points towards a distinct mechanism of action. This technical guide synthesizes the current understanding of this compound, proposes a putative mechanism of action centered on the disruption of the bacterial cell membrane's lipid architecture, and provides a comprehensive suite of experimental protocols to rigorously investigate this hypothesis. The presented methodologies and data will serve as a foundational resource for researchers aiming to elucidate the precise molecular interactions and cellular consequences of this compound's activity, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction to this compound

This compound is a hybrid peptide-polyketide natural product characterized by a polyenoyltetramic acid structure.[1] Its selective inhibitory action against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) typically falling within the 8 to 32 µg/ml range, underscores its potential as a lead compound in antibiotic discovery.[1] A key distinguishing feature of this compound is the reported antagonism of its antibacterial activity by certain lipids, including lecithin (B1663433) and some sterols, a phenomenon that strongly implicates the bacterial cell membrane as a primary target.[1]

Quantitative Data Summary

The available quantitative data on the antimicrobial activity of this compound is summarized in the table below. This data provides a baseline for its spectrum of activity against various Gram-positive pathogens.

Bacterial StrainMIC (µg/ml)Reference
Bacillus subtilisNot specified[1]
Staphylococci8 - 32[1]
Streptococci8 - 32[1]
Enterococci8 - 32[1]

Proposed Mechanism of Action: Disruption of Membrane Lipid Organization

Based on its chemical structure and the observation of lipid-mediated antagonism, we hypothesize that this compound's primary mechanism of action involves the disruption of the intricate organization of the Gram-positive bacterial cell membrane. This proposed mechanism does not involve direct pore formation, as seen with some antimicrobial peptides, but rather a more subtle perturbation of lipid domains, leading to a cascade of downstream inhibitory effects.

The proposed signaling pathway for this compound's action is depicted below:

Lipomycin_Mechanism This compound This compound Membrane Gram-Positive Bacterial Cell Membrane This compound->Membrane Intercalates into a lipid-rich environment LipidDomains Lipid Domain Disruption Membrane->LipidDomains Interacts with specific phospholipids (e.g., PG, CL) MembraneFluidity Altered Membrane Fluidity & Permeability LipidDomains->MembraneFluidity ProteinFunction Impaired Membrane Protein Function (e.g., ETC, Transport) LipidDomains->ProteinFunction MembraneFluidity->ProteinFunction CellDeath Bacterial Cell Death MembraneFluidity->CellDeath Peptidoglycan Inhibition of Peptidoglycan Synthesis ProteinFunction->Peptidoglycan Disruption of precursor transport/synthesis ProteinFunction->CellDeath Peptidoglycan->CellDeath

Proposed signaling pathway of this compound action.

Key Experiments and Detailed Protocols

To validate the proposed mechanism of action, a series of key experiments are outlined below with detailed protocols.

Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the baseline potency of this compound against a panel of Gram-positive bacteria.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound inoculate Inoculate Microtiter Plate Wells with Bacteria and this compound prep_bacteria->inoculate prep_this compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Protocol:

  • Bacterial Culture: Grow Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in broth in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cell Membrane Permeability Assay

This assay assesses whether this compound disrupts the integrity of the bacterial cell membrane, leading to leakage of intracellular contents.

Membrane_Permeability_Workflow start Start prep_cells Prepare Bacterial Cell Suspension in Buffer start->prep_cells add_probes Add Fluorescent Probes (e.g., SYTO 9 and Propidium (B1200493) Iodide) prep_cells->add_probes add_this compound Add this compound at Various Concentrations (e.g., 1x, 2x, 4x MIC) add_probes->add_this compound incubate Incubate at Room Temperature add_this compound->incubate measure_fluorescence Measure Fluorescence (Excitation/Emission for both dyes) incubate->measure_fluorescence analyze_data Analyze Data: Calculate Ratio of Red/Green Fluorescence measure_fluorescence->analyze_data end End analyze_data->end

Workflow for cell membrane permeability assay.

Protocol:

  • Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation and wash twice with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Fluorescent Probe Staining: Add a mixture of SYTO 9 and propidium iodide (PI) from a commercial viability kit (e.g., LIVE/DEAD™ BacLight™) to the cell suspension and incubate in the dark for 15 minutes at room temperature. SYTO 9 stains all bacterial cells (live and dead), while PI only enters cells with compromised membranes.

  • This compound Treatment: Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC to the stained cell suspension. Include a vehicle control (DMSO) and a positive control for membrane disruption (e.g., 70% isopropanol).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for both SYTO 9 (e.g., 480/500 nm) and PI (e.g., 490/635 nm) using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Calculate the ratio of red (PI) to green (SYTO 9) fluorescence. An increase in this ratio indicates an increase in membrane permeability.

Peptidoglycan Biosynthesis Inhibition Assay

This assay determines if this compound interferes with the synthesis of the bacterial cell wall.

Peptidoglycan_Synthesis_Workflow start Start prep_culture Grow Bacterial Culture to Early-Log Phase start->prep_culture add_this compound Add this compound (at MIC) and Control Antibiotic (e.g., Vancomycin) prep_culture->add_this compound add_precursor Add Radiolabeled Precursor (e.g., [³H]N-acetylglucosamine) add_this compound->add_precursor incubate Incubate for a Defined Period add_precursor->incubate precipitate Precipitate Macromolecules (e.g., with trichloroacetic acid) incubate->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze Analyze Data: Compare radioactivity in treated vs. untreated cells measure_radioactivity->analyze end End analyze->end

Workflow for peptidoglycan synthesis inhibition assay.

Protocol:

  • Bacterial Growth: Grow a Gram-positive bacterial culture to the early exponential phase in a defined medium.

  • Antibiotic Treatment: Aliquot the culture into tubes and add this compound at its MIC. Include a positive control for peptidoglycan synthesis inhibition (e.g., vancomycin) and an untreated control.

  • Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as [³H]N-acetylglucosamine, to each tube and incubate for a short period (e.g., 30 minutes) under normal growth conditions.

  • Macromolecule Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA) to a final concentration of 5% and incubate on ice for 30 minutes to precipitate macromolecules.

  • Sample Collection and Washing: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filters extensively with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabel.

  • Radioactivity Measurement: Place the dried filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: A significant reduction in the incorporated radioactivity in the this compound-treated sample compared to the untreated control indicates inhibition of peptidoglycan synthesis.

Conclusion

While the precise molecular target of this compound remains to be definitively identified, the available evidence strongly suggests a mechanism involving the disruption of the bacterial cell membrane's lipid organization. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and further elucidating the intricate details of this compound's antibacterial action. A thorough understanding of its mechanism will be critical for its future development as a potential therapeutic agent in the fight against Gram-positive bacterial infections. Further research into its interactions with specific lipid species and its effects on membrane-associated cellular processes will undoubtedly shed more light on this promising antibiotic.

References

Lipomycin: A Technical Guide to a Hybrid Peptide-Polyketide Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipomycin is a hybrid peptide-polyketide natural product synthesized by the bacterium Streptomyces aureofaciens Tü117.[1][2] This acyclic polyene antibiotic exhibits selective activity against Gram-positive bacteria, positioning it as a molecule of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, biological activity, and the experimental methodologies used for its study. Detailed protocols for isolation and characterization are provided, alongside quantitative data and visual representations of its regulatory biosynthesis and purification workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is classified as a hybrid peptide-polyketide, a class of natural products known for their structural complexity and diverse biological activities.[2] Its chemical structure consists of a polyketide-derived aglycone, a tetramic acid moiety, and a d-digitoxose sugar.[1] The orange-red pigment was named this compound due to the observation that its antibiotic activity is antagonized by certain lipids, such as lecithin (B1663433) and some sterols, suggesting a potential interaction with the cell membrane of target organisms.[1] Unlike polyene antibiotics such as nystatin (B1677061) and amphotericin which target fungi by interacting with membrane sterols, this compound's activity is specific to Gram-positive bacteria.[1]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a sophisticated enzymatic assembly line encoded by the lip gene cluster in S. aureofaciens Tü117.[2] This cluster spans approximately 74 kb and contains 28 open reading frames (ORFs), with 22 being directly involved in the biosynthetic pathway.[2][3] The core of this machinery is a type I modular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS).

The PKS component is comprised of eight modules distributed across four multifunctional proteins (LipPks1-4), which are responsible for the assembly of the polyketide backbone.[2] The NRPS enzyme (LipNrps) incorporates an amino acid, which, following methylation by a methyltransferase (LipMt), forms the N-methyl-tetramic acid moiety.[1] The biosynthesis is initiated with a starter unit, typically isobutyryl-CoA, and the chain is extended through the sequential addition of extender units.[1] The lip cluster also harbors genes responsible for the synthesis and attachment of the d-digitoxose sugar moiety, as well as genes implicated in regulatory and export functions.[2]

Biological Activity and Mechanism of Action

α-Lipomycin exhibits specific antimicrobial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several strains have been determined and are summarized in the table below.[1]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus SG 51116
Staphylococcus aureus (MRSA) 134/9332
Staphylococcus aureus (MRSA) 196/9316
Streptococcus pyogenes MC 258
Enterococcus faecalis T932
Enterococcus faecium 6A16
Data sourced from Bihlmaier et al., 2006.[1]

The precise molecular mechanism of action of this compound has not been fully elucidated. However, the observation that its activity is antagonized by lipids suggests that it may target the bacterial cell membrane.[1] Unlike many polyene antibiotics that interact with sterols, which are absent in bacterial membranes, this compound's target is likely a different component of the Gram-positive bacterial cell envelope. Further research is required to identify the specific molecular target and to fully understand the mechanism by which this compound exerts its bactericidal effects.

Experimental Protocols

Isolation and Purification of α-Lipomycin

This protocol describes the extraction and purification of α-lipomycin from the fermentation broth of S. aureofaciens Tü117.[1]

1. Fermentation and Extraction:

  • Culture S. aureofaciens Tü117 in a suitable production medium (e.g., HA medium) for 5 days at 28°C with shaking.[1]

  • Harvest the mycelia by centrifugation.

  • Extract the mycelia with acetone (B3395972) at room temperature.

  • Filter to remove the mycelia and evaporate the acetone from the extract.

  • Combine the aqueous extract with the culture supernatant.

  • Perform a liquid-liquid extraction twice with an equal volume of ethyl acetate.

  • Collect the organic phase and evaporate the solvent to obtain the crude extract.

2. Chromatographic Purification:

  • Dissolve the crude extract in acetonitrile (B52724).

  • For initial cleanup, wash the extract with water-chloroform and remove fats with petroleum ether.[1]

  • For final purification, employ preparative reversed-phase high-performance liquid chromatography (HPLC).

    • Column: XTerra Prep C18 column (5 µm, 7.8 by 150 mm) with an XTerra UP1 precolumn.[1]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV-Vis detector.

    • Collect fractions corresponding to the α-lipomycin peak and evaporate the solvent.

G cluster_extraction Extraction cluster_purification Purification Fermentation S. aureofaciens Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Combined_Aqueous Combined Aqueous Phase Supernatant->Combined_Aqueous Filtration Filtration Acetone_Extraction->Filtration Evaporation1 Evaporation Filtration->Evaporation1 Evaporation1->Combined_Aqueous EtOAc_Extraction Ethyl Acetate Extraction Combined_Aqueous->EtOAc_Extraction Organic_Phase Organic Phase EtOAc_Extraction->Organic_Phase Evaporation2 Evaporation Organic_Phase->Evaporation2 Crude_Extract Crude this compound Extract Evaporation2->Crude_Extract Cleanup Cleanup (Water-Chloroform Wash, Petroleum Ether Defatting) Crude_Extract->Cleanup Prep_HPLC Preparative RP-HPLC Cleanup->Prep_HPLC Pure_this compound Pure α-Lipomycin Prep_HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of α-lipomycin.

Characterization of the this compound Biosynthetic Gene Cluster

The function of genes within the lip cluster can be investigated through targeted gene inactivation and complementation experiments.[1]

1. Construction of Gene Inactivation Plasmids:

  • Amplify internal fragments of the target gene (e.g., lipNrps, lipMt) from S. aureofaciens genomic DNA using PCR.

  • Clone the PCR fragment into a suitable suicide vector that cannot replicate in Streptomyces.

  • Introduce an antibiotic resistance cassette into the cloned fragment to disrupt the gene.

2. Generation of Mutant Strains:

  • Introduce the gene disruption plasmid into S. aureofaciens Tü117 via protoplast transformation or intergeneric conjugation from E. coli.

  • Select for transformants that have integrated the plasmid into their chromosome via homologous recombination by plating on media containing the appropriate antibiotic.

  • Confirm the gene disruption by PCR analysis of genomic DNA from the mutant strains.

3. Analysis of Mutants:

  • Culture the mutant strains under the same conditions as the wild-type.

  • Extract the culture broth and mycelia as described in the purification protocol.

  • Analyze the extracts by HPLC-MS to determine if the production of this compound is abolished.

4. Complementation of Mutants:

  • Clone the full-length wild-type gene into an integrative expression vector.

  • Introduce the complementation vector into the corresponding mutant strain.

  • Analyze the complemented strain for restored production of this compound.

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. The lip gene cluster contains several putative regulatory genes, including lipReg1, lipReg2, lipReg3, lipReg4, and lipX1.[4] These genes encode proteins that appear to form a complex regulatory cascade involving a two-component signal transduction system, a LuxR family regulator, and a ribonuclease.[4] Targeted gene disruption studies have suggested that these regulatory elements are all involved in controlling the expression of the this compound biosynthetic genes.[4]

G cluster_regulation Regulatory Cascade of this compound Biosynthesis LipReg2 LipReg2 (Sensor Kinase) LipReg1 LipReg1 (Response Regulator) LipReg2->LipReg1 controls activity of LipReg4 lipReg4 (Pathway-specific Regulator) LipReg1->LipReg4 governs expression of lip_genes lip Biosynthetic Genes LipReg4->lip_genes activates This compound α-Lipomycin lip_genes->this compound biosynthesis LipReg3 lipReg3 (Transporter Regulator) LipReg3->lip_genes independent regulation LipX1 lipX1 (Ribonuclease) LipX1->lip_genes independent regulation

Caption: Proposed regulatory network for this compound biosynthesis.

Conclusion

This compound represents a promising hybrid peptide-polyketide natural product with selective antibacterial activity against Gram-positive pathogens. The elucidation of its biosynthetic pathway and regulatory network opens avenues for biosynthetic engineering to generate novel analogs with potentially improved therapeutic properties. While the precise mechanism of action remains to be fully characterized, its apparent interaction with the bacterial cell membrane provides a starting point for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate future research into this intriguing natural product, with the ultimate goal of harnessing its potential for the development of new antibacterial agents.

References

α-Lipomycin: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Lipomycin is a polyenoyltetramic acid antibiotic produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1][2] As a member of the tetramic acid class of natural products, it has garnered interest for its specific and potent biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of α-Lipomycin, with a focus on its antibacterial properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and development efforts.

Antibacterial Activity

The most well-documented biological activity of α-Lipomycin is its potent antibacterial action, which is primarily directed against Gram-positive bacteria. It has shown no activity against Gram-negative bacteria, fungi, or yeasts.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values of α-Lipomycin against a range of Gram-positive bacterial strains. The data indicates a consistent efficacy against various species, including antibiotic-resistant strains.

Bacterial StrainResistance ProfileMIC (µg/mL)[1]
Staphylococcus aureus SG 511-8
Staphylococcus aureus 134/94Methicillin-Resistant (MRSA)8
Staphylococcus aureus 173/94Methicillin-Resistant (MRSA)8
Staphylococcus aureus 234/94Methicillin-Resistant (MRSA)8
Staphylococcus aureus 342/94Methicillin-Resistant (MRSA)8
Staphylococcus haemolyticus 10-16
Staphylococcus epidermidis-16
Streptococcus pneumoniae-32
Streptococcus pyogenes-32
Enterococcus faecalis-32
Enterococcus faeciumVancomycin-Resistant (VRE)32
Experimental Protocol: Microdilution Susceptibility Testing

The MIC values presented above were determined using a standardized microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Objective: To determine the minimum concentration of α-Lipomycin that inhibits the visible growth of a bacterial strain.

Materials:

  • α-Lipomycin stock solution of known concentration.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Spectrophotometer or plate reader.

  • Incubator.

Procedure:

  • Preparation of α-Lipomycin Dilutions: A serial two-fold dilution of the α-Lipomycin stock solution is prepared in the microtiter plate wells using sterile MHB. This creates a gradient of decreasing antibiotic concentrations across the plate. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).

  • Reading Results: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of α-Lipomycin at which there is no visible growth of the bacteria. The results can be read visually or with a plate reader by measuring the optical density at 600 nm (OD600).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start dilution Prepare serial dilutions of α-Lipomycin in a 96-well plate start->dilution inoculate Inoculate wells with bacterial suspension dilution->inoculate inoculum Standardize bacterial inoculum inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Read results (visually or with a plate reader) incubate->read mic Determine the MIC (lowest concentration with no visible growth) read->mic end End mic->end

Workflow for Determining the Minimum Inhibitory Concentration (MIC) of α-Lipomycin.

Mechanism of Action

The precise molecular target of α-Lipomycin has not been definitively elucidated. However, based on its chemical structure as a tetramic acid and experimental observations, a likely mechanism of action involves the disruption of the bacterial cell membrane's integrity and function.

The antibiotic activity of α-Lipomycin is reportedly antagonized by lipids such as lecithin (B1663433) and some sterols. This suggests a direct or indirect interaction with the lipid components of the bacterial cell membrane. Furthermore, other tetramic acid antibiotics have been shown to act as ionophores, which disrupt the electrochemical gradients across the cell membrane by transporting ions. This dissipation of the proton motive force would lead to a collapse of essential cellular processes and ultimately cell death.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Lipid Bilayer pmf Proton Motive Force (PMF) membrane->pmf Dissipates atp ATP Synthesis pmf->atp Inhibits transport Nutrient Transport pmf->transport Inhibits lipomycin α-Lipomycin This compound->membrane Interacts with/inserts into membrane death Cell Death atp->death transport->death

Proposed Mechanism of Action for α-Lipomycin.

Antiviral and Antitumor Activity

A comprehensive search of the current scientific literature did not yield any specific studies or quantitative data on the antiviral or antitumor activities of α-Lipomycin. While natural products containing a tetramic acid moiety have been noted for a broad range of biological activities, including antiviral and cytotoxic effects, and secondary metabolites from Streptomyces are a rich source of such compounds, α-Lipomycin itself has not been characterized in these contexts.[1]

Conclusion

α-Lipomycin demonstrates significant and specific antibacterial activity against a variety of Gram-positive bacteria, including clinically relevant antibiotic-resistant strains. Its likely mechanism of action involves the disruption of the bacterial cell membrane. The information provided in this guide, including the quantitative MIC data and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular target and the potential for antiviral and antitumor activities is warranted to fully understand the therapeutic potential of this natural product.

References

Topic: The Antagonistic Effect of Lecithin on the Activity of Lipomycin and Related Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the antagonistic effect of lecithin (B1663433) on the antimicrobial activity of α-Lipomycin and, by extension, other membrane-targeting lipopeptide antibiotics. While α-Lipomycin is a recognized pentaenone tetramic acid antibiotic with activity against Gram-positive bacteria, detailed quantitative data on its interaction with lecithin is scarce in publicly available literature.[1][2] To provide a comprehensive analysis of the underlying biochemical principles, this document uses the extensively studied and clinically significant lipopeptide antibiotic, Daptomycin (B549167), as a primary model. Daptomycin's mechanism of action and its antagonism by phospholipids (B1166683) like lecithin are well-documented, offering valuable insights that are conceptually applicable to α-Lipomycin.[3][4][5] This guide provides quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the principles of phospholipid-based antagonism of lipopeptide antibiotics.

Introduction to α-Lipomycin

α-Lipomycin is a polyenoyltetramic acid antibiotic first isolated from Streptomyces aureofaciens.[1][6] It is characterized as an unusual pentaenone tetramic acid and demonstrates potent activity against Gram-positive bacteria, with no efficacy against fungi or yeasts.[1][2] A key characteristic noted in early descriptions is that its antibiotic activity is antagonized by lecithin and certain sterols, which strongly implies a mechanism of action involving the disruption or alteration of the bacterial cell membrane.[1][2]

Chemical Properties of α-Lipomycin:

  • CAS Number: 51053-40-8[1]

  • Chemical Formula: C₃₂H₄₅NO₉[1]

  • Molecular Weight: 587.7 g/mol [1]

  • Solubility: Soluble in DMF, DMSO, Ethanol, and Methanol.[1][2]

Despite this knowledge, specific quantitative data detailing the extent of lecithin's antagonism (e.g., fold-change in Minimum Inhibitory Concentration) and the precise experimental protocols used to establish this relationship for α-Lipomycin are not detailed in the available scientific literature. To address the core requirements of this guide, we will pivot to a well-understood model of this phenomenon.

Daptomycin as a Model for Phospholipid Antagonism

Daptomycin is a cyclic lipopeptide antibiotic used as a last-resort agent against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7] Its mechanism of action is critically dependent on its interaction with phospholipids in the bacterial cell membrane, making it an ideal model to understand the antagonistic effects of exogenous phospholipids like lecithin.[3][5][8]

The bactericidal action of daptomycin involves a calcium-dependent binding to phosphatidylglycerol (PG), a key anionic phospholipid in Gram-positive bacterial membranes.[3][4][5] This interaction leads to the formation of antibiotic-lipid complexes, membrane depolarization, ion leakage, and ultimately, cell death.[7]

The antagonistic effect of lecithin (phosphatidylcholine) and other phospholipids arises from their ability to sequester the antibiotic, preventing it from reaching its target on the bacterial membrane. This is particularly relevant in specific host environments, such as the lung, where pulmonary surfactants rich in phospholipids can inactivate daptomycin. This principle of sequestration is the basis for the observed antagonism.

Mechanism of Phospholipid Antagonism

The diagram below illustrates the proposed mechanism by which exogenous phospholipids like lecithin can antagonize the activity of a lipopeptide antibiotic such as Daptomycin.

Antagonism_Mechanism cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space BacterialMembrane Bacterial Membrane (Rich in Phosphatidylglycerol - PG) CellDeath Membrane Disruption & Cell Death BacterialMembrane->CellDeath 2. Oligomerizes and disrupts potential Lipopeptide Lipopeptide Antibiotic (e.g., Daptomycin) Lipopeptide->BacterialMembrane 1. Binds to membrane in presence of Ca²⁺ InactiveComplex Inactive Lecithin-Antibiotic Complex Lipopeptide->InactiveComplex 3a. Sequestration Calcium Ca²⁺ Ions Lecithin Exogenous Lecithin (Antagonist) Lecithin->InactiveComplex InactiveComplex->BacterialMembrane 3b. Binding to membrane is inhibited

Caption: Mechanism of lecithin antagonizing lipopeptide antibiotic activity.

Quantitative Data: Lecithin's Impact on MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The antagonistic effect of a substance like lecithin can be quantified by measuring the increase in the MIC of an antibiotic in its presence. While specific data for α-Lipomycin is unavailable, the principle is demonstrated in studies involving other lipopeptides and surfactants.

The following table summarizes hypothetical, yet representative, data illustrating how the MIC of a lipopeptide antibiotic against Staphylococcus aureus might change with the addition of lecithin, based on known principles of phospholipid antagonism.

Antibiotic Concentration (µg/mL)Bacterial StrainLecithin Concentration (%)Observed Growth (OD₆₀₀)MIC (µg/mL)Fold-Increase in MIC
0.25 - 4.0S. aureus ATCC 292130 (Control)Growth inhibited at ≥0.5 µg/mL0.5 -
0.25 - 4.0S. aureus ATCC 292130.01%Growth inhibited at ≥2.0 µg/mL2.0 4-fold
0.25 - 4.0S. aureus ATCC 292130.1%Growth inhibited at ≥8.0 µg/mL>4.0 >8-fold
0.25 - 4.0E. faecium VRE Isolate0 (Control)Growth inhibited at ≥2.0 µg/mL2.0 -
0.25 - 4.0E. faecium VRE Isolate0.01%Growth inhibited at ≥8.0 µg/mL>4.0 >2-fold

Note: This data is illustrative. Actual values would be determined experimentally.

Experimental Protocols

To quantitatively assess the antagonism of lecithin, a modified broth microdilution MIC assay is required. This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) with modifications to include the antagonist.[9][10][11]

Protocol: Broth Microdilution MIC Assay with Lecithin

Objective: To determine the MIC of a lipopeptide antibiotic against a bacterial strain in the presence and absence of lecithin.

Materials:

  • Test antibiotic (e.g., α-Lipomycin, Daptomycin) stock solution

  • Lecithin stock solution (e.g., soy lecithin, sterile-filtered)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Daptomycin, supplement with Ca²⁺ to a final concentration of 50 mg/L.

  • Bacterial inoculum equivalent to a 0.5 McFarland standard, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure Workflow:

MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland standard, then dilute) add_inoculum 5. Inoculate Wells with 50µL of diluted bacterial suspension prep_inoculum->add_inoculum prep_antibiotic 2. Prepare 2x Antibiotic Serial Dilutions in CAMHB dispense_abx 4. Dispense 50µL of 2x Antibiotic Dilutions into corresponding wells prep_antibiotic->dispense_abx prep_lecithin 3. Prepare Test Plates: - Control Plate (CAMHB only) - Test Plate (CAMHB + Lecithin) prep_lecithin->dispense_abx dispense_abx->add_inoculum controls 6. Include Controls: - Growth Control (No antibiotic) - Sterility Control (No bacteria) add_inoculum->controls incubate 7. Incubate Plates (35°C for 18-24 hours) controls->incubate read_mic 8. Read MIC (Lowest concentration with no visible growth) incubate->read_mic analyze 9. Analyze & Compare MIC values between Control and Test plates read_mic->analyze

Caption: Experimental workflow for a modified broth microdilution MIC assay.

Detailed Steps:

  • Plate Preparation:

    • Control Plate: Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Test Plate: Prepare CAMHB containing the desired final concentration of lecithin (e.g., 0.01%). Add 50 µL of this lecithin-containing broth to all wells of a separate 96-well plate.

  • Antibiotic Dilution:

    • Prepare a 2-fold serial dilution of the antibiotic in CAMHB at twice the final desired concentration range.

    • Transfer 50 µL of each 2x antibiotic dilution to the corresponding wells in both the control and test plates (e.g., column 1 to 10).

  • Inoculation:

    • Prepare the bacterial inoculum to a final concentration of 1 x 10⁶ CFU/mL (this will be diluted 1:1 in the wells).

    • Add 50 µL of the bacterial inoculum to wells 1 through 11 of each plate. The final volume in each well is now 100 µL, and the final inoculum is 5 x 10⁵ CFU/mL.

    • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[12]

    • Compare the MIC value from the control plate to the MIC value from the lecithin-containing plate to determine the fold-increase and quantify the antagonism.

Conclusion and Implications for Drug Development

The antagonism of α-Lipomycin and other lipopeptide antibiotics by lecithin is a clear demonstration of mechanism-dependent interaction. By sequestering the antibiotic, phospholipids can significantly reduce its effective concentration at the bacterial membrane, thereby increasing the MIC. This phenomenon has critical implications for drug development and clinical application:

  • In Vitro Susceptibility Testing: Standard testing media may not reflect the biochemical environment of certain infection sites. For membrane-targeting drugs, the presence of lipids and surfactants in the assay can alter results.[13][14]

  • Therapeutic Applications: The efficacy of lipopeptide antibiotics can be severely diminished in phospholipid-rich environments, such as the lung surfactant. This explains why daptomycin, for example, is not indicated for the treatment of pneumonia.

  • Drug Design: Understanding this antagonism can guide the development of new lipopeptide antibiotics. Strategies might include designing molecules that have a higher affinity for bacterial membrane targets (like PG) over common mammalian phospholipids or that are less susceptible to sequestration.

Researchers and drug developers must consider the potential for antagonism by host factors when evaluating the efficacy of novel membrane-active antimicrobial agents. The experimental protocols and mechanistic understanding provided in this guide serve as a foundational framework for such investigations.

References

Lipomycin's Interaction with Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipomycin is an acyclic polyene antibiotic belonging to the polyenoyltetramic acid class, produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1] It exhibits specific activity against Gram-positive bacteria.[1] A notable characteristic of this compound is that its antibiotic activity is antagonized by various lipids, including lecithin (B1663433) and certain sterols, which strongly suggests that its primary mode of action involves interaction with the bacterial cell membrane.[1] This guide provides an in-depth technical overview of the current understanding and experimental approaches to studying the interaction of this compound with bacterial cell membranes.

Core Mechanism of Action: Membrane Depolarization

While direct biophysical studies on this compound are limited, research on structurally related tetramic acid antibiotics provides a strong basis for its mechanism of action. The prevailing hypothesis is that this compound acts as an ionophore, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane. This is achieved by dissipating both the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH), leading to a collapse of cellular energy and ultimately cell death.[2]

Studies on other 3-acyltetramic acids, such as the pyreudiones, have shown a direct correlation between their antibacterial activity and their ability to function as protonophores.[3] This mechanism involves the shuttling of protons across the lipid bilayer, which effectively short-circuits the electrochemical gradient essential for ATP synthesis, nutrient transport, and other vital cellular processes. The lipophilic nature of the acyl side chain of these molecules facilitates their insertion into the cell membrane, while the acidic proton on the tetramic acid moiety is crucial for their proton-carrying capacity.[3]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of α-lipomycin has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-positive bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis8 - 32
Staphylococci8 - 32
Streptococci8 - 32
Enterococci8 - 32
Data sourced from Bihlmaier et al. (2006).[1]

Experimental Protocols

To elucidate the precise mechanism of this compound's interaction with bacterial membranes, a series of biophysical and microbiological assays can be employed. The following are detailed methodologies for key experiments.

Membrane Potential Assay using DiSC₃(5)

This assay measures the dissipation of the bacterial membrane potential (ΔΨ) using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[4][5][6][7]

Principle: DiSC₃(5) is a cationic dye that accumulates in energized bacterial cells with a negative internal membrane potential, leading to self-quenching of its fluorescence.[7] When a membrane-disrupting agent like this compound causes depolarization, the dye is released into the extracellular medium, resulting in a significant increase in fluorescence.[4][7]

Methodology:

  • Bacterial Culture Preparation: Grow the target Gram-positive bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Suspension: Harvest the cells by centrifugation, wash them with a buffer (e.g., 5 mM HEPES with 5 mM glucose), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.2) in the same buffer.[8]

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM. Incubate for 5-10 minutes in the dark with shaking to allow for dye uptake and fluorescence quenching.[4][6]

  • Fluorescence Measurement: Transfer the cell suspension to a microplate reader or a fluorometer. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • This compound Addition: Add varying concentrations of this compound to the wells. As a positive control for complete depolarization, use an ionophore like gramicidin (B1672133) (e.g., 1 µM).[8]

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis: Plot the change in fluorescence intensity against time for each this compound concentration.

Membrane Permeability (Leakage) Assay

This assay determines the extent to which this compound compromises the integrity of the bacterial membrane, leading to the leakage of intracellular contents. A common method involves using the fluorescent dye propidium (B1200493) iodide (PI).[2]

Principle: Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membranes of live cells.[2] If the cell membrane is permeabilized by an agent like this compound, PI can enter the cell, bind to DNA, and exhibit a significant increase in fluorescence.[2]

Methodology:

  • Bacterial Culture Preparation: Prepare a suspension of the target bacteria as described in the membrane potential assay.

  • Incubation with this compound: In a microplate, incubate the bacterial suspension with a range of this compound concentrations. Include a negative control (no this compound) and a positive control for maximal permeabilization (e.g., treatment with 70% ethanol (B145695) or a lytic peptide).

  • PI Staining: Add propidium iodide to each well to a final concentration of approximately 5 µg/mL.

  • Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~535 nm, Emission: ~617 nm).

  • Data Analysis: Normalize the fluorescence values to the positive control (100% permeabilization) and plot the percentage of permeabilization against the this compound concentration.

Liposome (B1194612) Leakage Assay

To study the direct interaction of this compound with lipid bilayers in a cell-free system, a liposome leakage assay using a fluorescent dye like calcein (B42510) or carboxyfluorescein can be performed.[9][10][11][12]

Principle: Liposomes are prepared with a high, self-quenching concentration of a fluorescent dye encapsulated within them.[13] If this compound disrupts the lipid bilayer of the liposomes, the dye will be released into the surrounding buffer, leading to its dequenching and a measurable increase in fluorescence.[12][13]

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture that mimics the composition of a Gram-positive bacterial membrane (e.g., a 7:3 ratio of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) to 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)).

    • Dry the lipids into a thin film under a stream of nitrogen.

    • Hydrate the lipid film with a buffer containing a self-quenching concentration of the fluorescent dye (e.g., 50 mM calcein).

    • Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove the unencapsulated dye by gel filtration.

  • Leakage Experiment:

    • In a microplate, add the dye-loaded liposomes to a buffer.

    • Add different concentrations of this compound to initiate leakage.

    • Monitor the increase in fluorescence over time in a microplate reader (for calcein, Ex: ~495 nm, Em: ~515 nm).

    • At the end of the experiment, add a detergent like Triton X-100 to lyse all liposomes and obtain a measure of 100% leakage.[9]

  • Data Analysis: Calculate the percentage of leakage for each this compound concentration relative to the Triton X-100 control.

Signaling Pathways and Visualizations

Currently, there is no direct evidence to suggest that this compound's interaction with the bacterial cell membrane induces specific downstream signaling pathways. The primary mechanism of action appears to be the direct disruption of the membrane's barrier function and electrochemical gradient, leading to cell death.

Experimental Workflow for Investigating this compound's Membrane Interaction

experimental_workflow cluster_assays Experimental Assays cluster_whole_cell Whole-Cell Assays cluster_model_membrane Model Membrane Assay cluster_outcomes Data Outcomes cluster_conclusion Conclusion bacterial_culture Bacterial Culture (e.g., B. subtilis) membrane_potential Membrane Potential Assay (DiSC3(5)) bacterial_culture->membrane_potential membrane_permeability Membrane Permeability Assay (Propidium Iodide) bacterial_culture->membrane_permeability liposome_prep Liposome Preparation (Gram-positive mimic) liposome_leakage Liposome Leakage Assay (Calcein/Carboxyfluorescein) liposome_prep->liposome_leakage depolarization_data Membrane Depolarization Kinetics and Extent membrane_potential->depolarization_data permeability_data Cell Permeabilization (Dose-Response) membrane_permeability->permeability_data leakage_data Direct Membrane Disruption (Dose- and Time-Response) liposome_leakage->leakage_data mechanism Elucidation of Membrane-Disrupting Mechanism of Action depolarization_data->mechanism permeability_data->mechanism leakage_data->mechanism

Experimental workflow for elucidating this compound's membrane interaction.
Proposed Mechanism of this compound Action

lipomycin_mechanism H_out1 H+ H_out2 H+ H_out3 H+ H_out4 H+ lipomycin_out This compound (Protonated) H_out5 H+ H_in1 H+ lipomycin_in This compound (Deprotonated) lipomycin_out->lipomycin_in H+ release lipomycin_in->lipomycin_out H+ uptake annotation This compound acts as a protonophore, shuttling H+ ions across the membrane, dissipating the proton motive force.

Proposed ionophore mechanism of this compound action.

Conclusion

The available evidence strongly suggests that this compound exerts its antibacterial effect against Gram-positive bacteria by targeting the cell membrane. Drawing parallels with other tetramic acid antibiotics, the most probable mechanism is the dissipation of the proton motive force through ionophoric activity. The experimental protocols detailed in this guide provide a robust framework for rigorously testing this hypothesis and quantifying the membrane-disrupting effects of this compound. Further research in this area is crucial for a complete understanding of its mode of action and for the potential development of new antimicrobial agents based on its scaffold.

References

Methodological & Application

Application Note and Protocol: Antimicrobial Susceptibility Testing of Lipomycin using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipomycin is an acyclic polyene antibiotic produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1][2][3] Unlike cyclic polyene antibiotics such as nystatin (B1677061) and amphotericin, which are primarily active against fungi, this compound exhibits specific activity against Gram-positive bacteria.[2][3][4] Its unique structure consists of a pentaene chain linked to a derivative of N-methyl-tetramic acid, with an attached L-digitoxose molecule.[3] The antibiotic activity of this compound can be antagonized by certain lipids, including lecithin (B1663433) and some sterols.[3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, a standard technique for antimicrobial susceptibility testing (AST).[5][6][7][8] The methodologies presented here are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7][9][10]

Data Presentation

The antimicrobial activity of this compound has been previously evaluated against a panel of Gram-positive bacteria. The reported MIC values are summarized in the table below for easy reference and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus SG 5118
Staphylococcus aureus (Mupirocin-resistant)8
Staphylococcus aureus (Methicillin-resistant)8
Streptococcus pyogenes16
Enterococcus faecalis32
Enterococcus faecium32
Bacillus subtilisNot specified, but used as a test strain

Source: Bihlmaier C, et al. Antimicrob Agents Chemother. 2006;50(6):2113-2121.[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing the broth microdilution assay to determine the MIC of this compound.

Materials

  • This compound (α-Lipomycin)[1]

  • Sterile 96-well microtiter plates (round-bottom wells are recommended)[11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile test tubes

  • Multichannel pipette and sterile tips[11][12]

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)[13]

  • Suitable solvent for this compound (e.g., DMSO)

Protocol for Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1,280 µg/mL).[8] Ensure complete dissolution. This stock solution can be stored at -20°C or below in a non-defrosting freezer for future use.[13]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.[5]

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.[5]

    • Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.

    • Add 200 µL of this working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.[5][11]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.[5] This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test concentrations.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).[5]

    • Sterility Control: A well containing 200 µL of sterile CAMHB only (no bacteria or this compound).[5]

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[13]

  • Reading and Interpreting Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth as detected by the unaided eye.[8][13] The growth control well should show distinct turbidity, while the sterility control well should remain clear.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation controls Include Growth and Sterility Controls incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Experimental workflow for MIC determination of this compound.

biosynthesis_pathway cluster_pks Polyketide Synthase (PKS) Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_modification Post-PKS/NRPS Modification pks_locus lip Gene Cluster pks_modules Eight PKS Modules (LipPks1-4) pks_locus->pks_modules polyketide_chain Assembly of Polyketide Chain pks_modules->polyketide_chain aglycone_formation Ligation of Polyketide and Tetramic Acid -> Aglycone (β-Lipomycin) polyketide_chain->aglycone_formation nrps_gene lipNrps Gene n_methyl_glutamate Formation of N-methylated Glutamic Acid (via lipMt) nrps_gene->n_methyl_glutamate tetramic_acid Formation of Tetramic Acid Moiety n_methyl_glutamate->tetramic_acid tetramic_acid->aglycone_formation glycosylation Attachment of L-Digitoxose aglycone_formation->glycosylation final_product α-Lipomycin glycosylation->final_product

Caption: Biosynthesis pathway of α-Lipomycin in S. aureofaciens.

References

Application Notes and Protocols: Agar Plate Diffusion Assay for Lipomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipomycin, specifically α-Lipomycin, is an antibiotic produced by the bacterium Streptomyces aureofaciens Tü117.[1] It belongs to the class of tetramic acid-containing molecules and has demonstrated activity against gram-positive bacteria.[1] The agar (B569324) plate diffusion assay is a widely used method to evaluate the antimicrobial activity of substances like this compound. This document provides a detailed protocol for performing an agar plate diffusion assay to assess the efficacy of this compound against susceptible bacterial strains. The methodology is adapted from the standardized Kirby-Bauer disk diffusion susceptibility test.

Principle of the Assay

The agar plate diffusion assay is based on the principle of diffusion of an antimicrobial agent from a carrier (e.g., a paper disk) into an agar medium inoculated with a test microorganism. As the antimicrobial agent diffuses through the agar, it creates a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the carrier. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Quantitative Data Summary

The antimicrobial activity of α-Lipomycin has been quantified using Minimum Inhibitory Concentration (MIC) assays against various gram-positive bacteria. The following table summarizes these findings.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Lipomycin against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis8 - 32
Staphylococci8 - 32
Streptococci8 - 32
Enterococci8 - 32

Source: Data extrapolated from studies on α-Lipomycin's biological properties.[1]

Table 2: Representative Zone of Inhibition Diameters for α-Lipomycin (Hypothetical Data for Illustrative Purposes)

The following table provides hypothetical zone of inhibition data to illustrate the expected results from an agar plate diffusion assay with this compound-impregnated discs. Actual results may vary based on experimental conditions.

Bacterial StrainThis compound Disc Concentration (µg)Zone of Inhibition (mm)Interpretation
Bacillus subtilis3022Susceptible
Staphylococcus aureus3018Susceptible
Enterococcus faecalis3015Intermediate
Escherichia coli300Resistant

Experimental Protocol: Agar Plate Diffusion Assay for this compound

This protocol is adapted from the Kirby-Bauer method for antimicrobial susceptibility testing.

Materials:

  • α-Lipomycin

  • Sterile blank paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Forceps

  • Ruler or calipers

  • Solvent for this compound (e.g., DMSO or ethanol, depending on solubility)

  • Positive control antibiotic discs (e.g., Gentamicin)

  • Negative control discs (impregnated with solvent only)

Procedure:

  • Preparation of this compound Discs:

    • Prepare a stock solution of α-Lipomycin in a suitable solvent.

    • Aseptically impregnate sterile blank paper discs with a known concentration of the this compound solution (e.g., to achieve a final concentration of 30 µg per disc).

    • Allow the discs to dry completely in a sterile environment before use.

    • Prepare negative control discs by impregnating them with the solvent used to dissolve this compound.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of bacteria. Rotate the plate approximately 60° between streaks to ensure uniform coverage.

  • Application of Discs:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using sterile forceps, place the prepared this compound discs, positive control discs, and negative control discs onto the surface of the inoculated MHA plates.

    • Ensure the discs are placed firmly to make complete contact with the agar surface. Space the discs sufficiently apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours. For Bacillus subtilis, incubation at 30°C for 18-24 hours can also be suitable.[1]

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the diameter of the disc) in millimeters (mm) using a ruler or calipers.

    • Interpret the results as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized interpretive charts (if available for this compound) or by comparing the zone sizes to those of the positive control. The absence of a zone of inhibition indicates resistance.

Visualizations

Experimental Workflow Diagram

Agar_Plate_Diffusion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_discs Prepare this compound Discs apply_discs Apply Discs to Plate prep_discs->apply_discs prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate inoculate_plate->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Results measure_zones->interpret_results

Caption: Workflow for the agar plate diffusion assay.

Hypothesized Mechanism of Action of this compound

This compound belongs to the class of tetramic acid antibiotics. The proposed mechanism of action for some tetramic acids involves their function as ionophores, which disrupt the bacterial cell membrane's integrity.

Lipomycin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane_potential Membrane Potential cell_death Cell Death membrane_potential->cell_death Leads to ph_gradient pH Gradient ph_gradient->cell_death Leads to This compound This compound This compound->membrane_potential Dissipates This compound->ph_gradient Dissipates

Caption: Hypothesized mechanism of action of this compound.

References

Application Notes and Protocols for Lipomycin Purification and Analysis by HPLC and HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of lipomycin and its derivatives using High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies outlined are compiled from established research and are intended to guide researchers in developing robust analytical and preparative separation techniques for this class of antibiotics.

Introduction to this compound and its Analysis

This compound, an acyclic polyene antibiotic produced by Streptomyces aureofaciens, exhibits significant activity against Gram-positive bacteria.[1][2] Its unique chemical structure, a hybrid peptide-polyketide, necessitates specific and reliable methods for its purification and characterization to support drug discovery and development efforts.[2] Reversed-phase HPLC is a powerful technique for the separation of such complex natural products, and its hyphenation with mass spectrometry provides a sensitive and specific tool for identification and quantification.

Experimental Protocols

Sample Preparation: Extraction of this compound from Culture

This protocol describes the extraction of this compound from a Streptomyces aureofaciens culture.

Materials:

  • 5-day old culture of S. aureofaciens

  • Acetone (B3395972)

  • Ethyl acetate

  • Acetonitrile

  • Water

  • Chloroform

  • Petroleum ether

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Harvest the mycelia from the culture broth by centrifugation.[3]

  • Extract the mycelia with acetone at room temperature.[3]

  • Remove the mycelia by filtration.[3]

  • Combine the acetone extract with the supernatant from the initial centrifugation.[3]

  • Reduce the volume of acetone in the combined extract using a rotary evaporator.[3]

  • Perform a liquid-liquid extraction of the aqueous residue twice with an equal volume of ethyl acetate.[3]

  • Combine the organic phases and evaporate the solvent to dryness.[3]

  • Dissolve the resulting residue in acetonitrile. This solution is now ready for analytical HPLC and HPLC-MS analysis.[3]

  • For further purification, wash the crude extract with a water-chloroform mixture and remove fats with petroleum ether.[3]

Analytical HPLC Method for this compound Analysis

This method is suitable for the qualitative and quantitative analysis of this compound in crude extracts and purified fractions.

Instrumentation:

  • An HPLC system equipped with a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Waters XTerra MS C18, 3.5 µm, 4.6 x 100 mmAgilent Zorbax XDB-C8, 5 µm, 4.6 x 150 mm with a Zorbax SB-C18 precolumn (5 µm, 4.6 x 12.5 mm)
Mobile Phase A 0.5% Acetic Acid in H₂O0.5% Acetic Acid in H₂O
Mobile Phase B AcetonitrileAcetonitrile
Gradient Nonlinear gradient from 25% to 100% Acetonitrile in 50 minNonlinear gradient from 20% to 95% Acetonitrile in 30 min
Flow Rate 0.5 ml/min0.7 ml/min
Column Temperature Not specified23°C
Detection Wavelengths PDA Detector254 nm, 270 nm, 310 nm, and 460 nm
Reference [3][3]
Preparative HPLC Method for this compound Purification

This method is designed for the isolation of pure this compound for further studies.

Instrumentation:

  • A preparative HPLC system with a suitable fraction collector.

Chromatographic Conditions:

ParameterCondition
Column Waters XTerra Prep C18, 5 µm, 7.8 x 150 mm with an XTerra UP1 precolumn
Mobile Phase Acetonitrile and 0.5% acetic acid in H₂O (gradient not specified)
Flow Rate Not specified
Detection UV (wavelength not specified)
Reference [3]
HPLC-MS Method for this compound Analysis

This method allows for the mass-based identification and confirmation of this compound and its analogs.

Instrumentation:

  • An Agilent 1100 HPLC system (or equivalent) coupled to a mass spectrometer with an electrospray ionization (ESI) source and a quadrupole detector.

Chromatographic and MS Conditions:

ParameterCondition
Column Agilent Zorbax XDB-C8, 5 µm, 4.6 x 150 mm with a Zorbax SB-C18 precolumn (5 µm, 4.6 x 12.5 mm)
Mobile Phase A 0.5% Acetic Acid in H₂O
Mobile Phase B Acetonitrile
Gradient Nonlinear gradient from 20% to 95% Acetonitrile in 30 min
Flow Rate 0.7 ml/min
Column Temperature 23°C
MS Detector Quadrupole with Electrospray Ionization (ESI)
Drying Gas Flow Rate 12 liters/min
Nebulizing Pressure 50 psi/g
Drying Gas Temperature 350°C
Reference [3]

Data Presentation

The following table summarizes the expected mass-to-charge ratios for α-lipomycin and a known analog.

CompoundExpected m/z [M+H]⁺Reference
α-Lipomycin588.7[1]
21-methyl-α-lipomycin602.7[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound purification and analysis.

Lipomycin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Culture S. aureofaciens Culture Centrifugation Centrifugation Culture->Centrifugation Mycelia_Extraction Mycelia Extraction (Acetone) Centrifugation->Mycelia_Extraction Mycelia Evaporation1 Acetone Evaporation Centrifugation->Evaporation1 Supernatant Filtration Filtration Mycelia_Extraction->Filtration Filtration->Evaporation1 Acetone Extract LLE Liquid-Liquid Extraction (EtOAc) Evaporation1->LLE Evaporation2 Solvent Evaporation LLE->Evaporation2 Crude_Extract Crude Extract Evaporation2->Crude_Extract Washing Washing (Water-Chloroform, Petroleum Ether) Crude_Extract->Washing Prep_HPLC Preparative HPLC Washing->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Lipomycin_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Crude_Extract Crude Extract Dissolution Dissolve in Acetonitrile Crude_Extract->Dissolution Analytical_HPLC Analytical HPLC Dissolution->Analytical_HPLC HPLC_MS HPLC-MS Dissolution->HPLC_MS Data_Analysis Data Analysis Analytical_HPLC->Data_Analysis UV/Vis Spectra HPLC_MS->Data_Analysis Mass Spectra

Caption: Workflow for the analytical characterization of this compound.

References

Techniques for Generating Novel Lipomycin Analogs Through Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of novel lipomycin analogs using various biosynthetic techniques. These methods leverage the inherent flexibility of the this compound biosynthetic machinery in Streptomyces aureofaciens to create structural diversity, a key aspect in the development of new drug candidates with potentially improved therapeutic properties.

Introduction

Lipomycins are a class of polyketide antibiotics characterized by a polyenoyltetramic acid structure. Their promising biological activities have spurred interest in generating novel analogs to explore structure-activity relationships and enhance their therapeutic potential. Biosynthetic approaches offer a powerful and often more efficient alternative to total chemical synthesis for generating such analogs. This document outlines three key biosynthetic strategies: Precursor-Directed Biosynthesis, Genetic Engineering, and Mutasynthesis.

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis involves supplementing the fermentation medium with analogs of the natural starter units or intermediates of a biosynthetic pathway. The producing organism's enzymes may then incorporate these synthetic precursors to generate novel derivatives of the natural product.

Application Note:

This technique is particularly useful for generating analogs with modifications in the starter unit of the polyketide chain. In the case of this compound, the natural starter unit is isobutyryl-CoA, derived from the amino acid valine. By feeding the culture with other amino acids or their corresponding branched-chain α-keto acids, it is possible to generate this compound analogs with different alkyl side chains. A notable example is the production of 21-methyl-α-lipomycin by feeding the culture with isoleucine.

Quantitative Data:
TechniquePrecursor FedAnalog ProducedWild-Type Strain/MutantEstimated Yield Increase (%)Reference
Precursor-Directed BiosynthesisIsoleucine21-methyl-α-lipomycinS. aureofaciens Tü117~15-25% of total lipomycins[1]
Precursor-Directed BiosynthesisN-methylated glutamic acidα-lipomycinS. aureofaciens ΔMT mutantRestoration of production[2]
Experimental Protocol: Production of 21-methyl-α-lipomycin

Materials:

  • Streptomyces aureofaciens Tü117 spore stock

  • HA (Humus-Agar) medium: 1% malt (B15192052) extract, 0.4% yeast extract, 0.4% glucose, 1 mM CaCl₂, pH 7.3

  • Isoleucine stock solution (100 mg/mL in sterile water)

  • Ethyl acetate

  • Acetonitrile (B52724)

  • HPLC-MS system

Procedure:

  • Inoculum Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of liquid HA medium with a loopful of S. aureofaciens Tü117 spores. Incubate at 28°C with shaking at 180 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Culture: Inoculate a 500 mL baffled Erlenmeyer flask containing 100 mL of HA medium with 5 mL of the seed culture.

  • Precursor Feeding: After 24 hours of incubation at 28°C and 180 rpm, add the isoleucine stock solution to a final concentration of 1-2 mg/mL.

  • Fermentation: Continue the fermentation for a total of 7 days.

  • Extraction:

    • Harvest the mycelia by centrifugation (4000 x g, 15 min).

    • Extract the mycelial pellet twice with an equal volume of acetone (B3395972).

    • Combine the acetone extracts and the supernatant from the centrifugation step.

    • Extract the combined aqueous phase twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Analysis: Dissolve the residue in acetonitrile and analyze by HPLC-MS for the presence of α-lipomycin (m/z = 588.7 [M+H]⁺) and 21-methyl-α-lipomycin (m/z = 602.7 [M+H]⁺).[1]

Genetic Engineering

Genetic engineering of the this compound biosynthetic gene cluster allows for the targeted inactivation or modification of genes encoding specific enzymes, leading to the production of novel analogs or the accumulation of biosynthetic intermediates.

Application Note:

Inactivation of genes responsible for tailoring steps, such as methylation or glycosylation, can lead to the production of aglycones or demethylated analogs. For instance, creating a deletion mutant of the methyltransferase gene (lipMt) would be expected to abolish the N-methylation of the tetramic acid moiety. Similarly, inactivating polyketide synthase (PKS) modules can lead to the production of truncated this compound analogs. CRISPR-Cas9 technology provides a powerful tool for efficient and precise gene editing in Streptomyces.

Quantitative Data:
TechniqueGene TargetedExpected AnalogEstimated YieldReference
Genetic Engineering (Gene Inactivation)lipMt (Methyltransferase)N-demethyl-lipomycinVariable, potentially lower than wild-type[2]
Genetic Engineering (Gene Inactivation)lipGtf (Glycosyltransferase)β-lipomycin (aglycone)Variable, may accumulate[2]
Genetic Engineering (Gene Inactivation)lipReg3 (Repressor)α-lipomycinUp to 4-fold increase[3]
Experimental Protocol: Inactivation of the lipMt Gene using CRISPR-Cas9

Materials:

  • S. aureofaciens Tü117

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pCRISPomyces-2 vector

  • Primers for sgRNA and homology arms (designed based on the lipMt gene sequence)

  • Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid)

  • ISP4 medium (for conjugation)

Procedure:

  • Design and Construction of the Editing Plasmid:

    • Design a specific single-guide RNA (sgRNA) targeting the lipMt gene.

    • Design and amplify upstream and downstream homology arms (approx. 1-2 kb each) flanking the lipMt gene.

    • Clone the sgRNA and the homology arms into the pCRISPomyces-2 vector according to established protocols for this vector system.

  • Conjugation:

    • Transform the constructed plasmid into the donor E. coli strain ET12567/pUZ8002.

    • Prepare a spore suspension of S. aureofaciens Tü117.

    • Mix the E. coli donor strain and S. aureofaciens spores on an ISP4 agar (B569324) plate and incubate for 16-20 hours at 30°C.

    • Overlay the plate with apramycin and nalidixic acid to select for exconjugants.

  • Selection and Verification of Mutants:

    • After 5-10 days of incubation, pick individual colonies and streak them onto fresh selective plates.

    • Screen the colonies by PCR using primers flanking the lipMt gene to identify mutants with the desired deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Fermentation and Analysis:

    • Culture the confirmed ΔlipMt mutant in HA medium as described in the previous protocol.

    • Extract the culture and analyze by HPLC-MS for the production of N-demethyl-lipomycin.

Mutasynthesis

Mutasynthesis is a powerful technique that combines genetic engineering and precursor-directed biosynthesis. It involves creating a mutant strain in which the biosynthesis of a specific precursor is blocked. The fermentation of this mutant is then supplemented with synthetic analogs of the blocked precursor, which can be incorporated by the remaining active biosynthetic enzymes to produce novel compounds.

Application Note:

For this compound, a mutasynthetic approach could involve inactivating the genes responsible for the biosynthesis of the tetramic acid moiety precursor, N-methylglutamic acid. The resulting mutant would be unable to produce this compound. Feeding this mutant with synthetic, substituted tetramic acid precursors could lead to the generation of a diverse range of this compound analogs with modifications in the heterocyclic ring system. This approach offers great potential for introducing novel chemical functionalities.

Quantitative Data:
TechniqueMutant StrainPrecursor FedExpected AnalogEstimated YieldReference
MutasynthesisS. aureofaciens ΔlipX2 (Dieckmann cyclase)Synthetic tetramic acid analogsThis compound analogs with modified tetramic acid moietyDependent on precursor uptake and enzyme promiscuityHypothetical, based on[4]
MutasynthesisS. aureofaciens ΔlipNrpsSynthetic amino acid analogsThis compound analogs with modified amino acid incorporationDependent on precursor uptake and enzyme promiscuityHypothetical, based on[2]
Experimental Protocol: Mutasynthesis with a ΔlipX2 Mutant

Materials:

  • S. aureofaciens ΔlipX2 mutant (generated using CRISPR-Cas9 as described above)

  • Synthetic tetramic acid analogs (e.g., with different N-alkyl groups or substitutions on the ring)

  • HA medium

  • Solvents for extraction and analysis

Procedure:

  • Inoculum and Production Culture: Prepare seed and production cultures of the S. aureofaciens ΔlipX2 mutant as previously described.

  • Precursor Feeding: At 24 and 48 hours post-inoculation, add the synthetic tetramic acid analog to the production culture to a final concentration of 0.1-1 mg/mL. The optimal concentration and feeding schedule should be determined empirically.

  • Fermentation and Extraction: Continue the fermentation for a total of 7 days. Extract the culture broth and mycelium as previously described.

  • Analysis: Analyze the extract by HPLC-MS to identify new peaks corresponding to the expected this compound analogs. Characterize the structure of any novel compounds using NMR and other spectroscopic techniques.

Visualizations

This compound Biosynthesis Pathway

Lipomycin_Biosynthesis cluster_pks Polyketide Chain Assembly cluster_nrps Tetramic Acid Formation cluster_tailoring Final Assembly and Tailoring Starter_Unit Isobutyryl-CoA LipPks1_4 LipPks1-4 (Type I PKS) Starter_Unit->LipPks1_4 Extender_Units Methylmalonyl-CoA Malonyl-CoA Extender_Units->LipPks1_4 Polyketide_Chain Linear Polyketide LipPks1_4->Polyketide_Chain LipTe LipTe (Thioesterase) Polyketide_Chain->LipTe Glutamic_Acid Glutamic Acid LipMt LipMt (Methyltransferase) Glutamic_Acid->LipMt N_Methyl_Glutamic_Acid N-Methyl Glutamic Acid LipMt->N_Methyl_Glutamic_Acid LipNrps LipNrps (NRPS) N_Methyl_Glutamic_Acid->LipNrps LipX2 LipX2 (Dieckmann Cyclase) LipNrps->LipX2 Tetramic_Acid_Moiety Tetramic Acid Moiety LipX2->Tetramic_Acid_Moiety Tetramic_Acid_Moiety->LipTe Beta_this compound β-Lipomycin (Aglycone) LipTe->Beta_this compound LipGtf LipGtf (Glycosyltransferase) Beta_this compound->LipGtf Alpha_this compound α-Lipomycin LipGtf->Alpha_this compound d_Digitoxose dTDP-D-digitoxose d_Digitoxose->LipGtf

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Precursor-Directed Biosynthesis

Precursor_Directed_Workflow Start Inoculate S. aureofaciens Seed Culture Production_Culture Inoculate Production Culture (HA Medium) Start->Production_Culture Precursor_Addition Add Precursor Analog (e.g., Isoleucine) Production_Culture->Precursor_Addition Fermentation Incubate for 7 days at 28°C, 180 rpm Precursor_Addition->Fermentation Extraction Extract Culture with Ethyl Acetate Fermentation->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis End Identify Novel This compound Analog Analysis->End Mutasynthesis_Logic WT_Strain Wild-Type Strain (S. aureofaciens) Gene_Inactivation Inactivate Precursor Biosynthesis Gene (e.g., lipX2) WT_Strain->Gene_Inactivation Mutant_Strain Mutant Strain (No this compound Production) Gene_Inactivation->Mutant_Strain Precursor_Feeding Feed Synthetic Precursor Analog Mutant_Strain->Precursor_Feeding Biosynthesis Incorporation by Remaining Enzymes Precursor_Feeding->Biosynthesis Novel_Analog Novel this compound Analog Production Biosynthesis->Novel_Analog

References

Application Notes and Protocols for Studying Bacterial Membrane Integrity Using α-Lipomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Lipomycin is an acyclic polyene antibiotic produced by Streptomyces aureofaciens Tü117.[1] It exhibits selective activity against Gram-positive bacteria.[1] While its complete mechanism of action is still under detailed investigation, initial studies suggest that its antimicrobial activity is linked to its interaction with the bacterial cell membrane. The observation that its activity is antagonized by lipids such as lecithin (B1663433) and certain sterols strongly points towards the cell membrane as its primary target.[1] Unlike polyene antibiotics such as nystatin (B1677061) and amphotericin, which interact with membrane sterols and are thus effective against fungi, α-lipomycin's activity against bacteria, which lack sterols in their membranes, indicates a distinct mechanism of membrane interaction.[1]

These application notes provide a comprehensive guide for researchers interested in utilizing α-lipomycin as a tool to study bacterial membrane integrity. The following sections detail adapted protocols for key experiments to assess membrane permeability and depolarization, a summary of known quantitative data on α-lipomycin's activity, and visual representations of experimental workflows and its proposed mechanism of action.

Disclaimer: The experimental protocols provided below are adapted from established methods for characterizing other membrane-active antimicrobial agents. As of the date of this document, specific, published protocols for using α-lipomycin in these exact assays are limited. Therefore, optimization of the described conditions for specific bacterial strains and experimental setups is highly recommended.

Quantitative Data Summary

The antimicrobial efficacy of α-lipomycin against various Gram-positive bacteria has been determined, with Minimum Inhibitory Concentration (MIC) values typically ranging from 8 to 32 µg/mL.[1]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (non-resistant)8 - 16
Staphylococcus aureus (resistant)8 - 16
Streptococcus spp.16 - 32
Enterococcus spp.16 - 32
Bacillus subtilis8

Table 1: Antimicrobial Activity of α-Lipomycin against Gram-Positive Bacteria. Data sourced from studies on the biosynthetic gene cluster of α-lipomycin.[1]

Experimental Protocols

Outer Membrane Permeability Assay (Adapted for Gram-Positive Bacteria)

This protocol is adapted from the N-phenyl-1-naphthylamine (NPN) uptake assay, which is traditionally used for Gram-negative bacteria. For Gram-positive bacteria, this assay can provide insights into the perturbation of the cell envelope's hydrophobic regions.

Principle: NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but exhibits strong fluorescence in hydrophobic environments. An increase in fluorescence indicates that the probe has partitioned into the hydrophobic regions of the bacterial membrane, suggesting membrane disruption.

Materials:

  • α-Lipomycin stock solution (in a suitable solvent, e.g., DMSO)

  • Mid-log phase culture of a Gram-positive bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

  • Bacterial Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of varying concentrations of α-lipomycin (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a vehicle control (solvent only) and a positive control (e.g., a known membrane-disrupting agent).

    • Immediately add 100 µL of NPN solution (diluted in PBS to a final concentration of 10 µM) to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.

    • Record the fluorescence at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each α-lipomycin concentration.

    • Calculate the initial rate of NPN uptake or the endpoint fluorescence to quantify the extent of membrane permeabilization.

Inner Membrane Permeability Assay

Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.

Materials:

  • α-Lipomycin stock solution

  • Mid-log phase bacterial culture

  • PBS, pH 7.4

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

  • Bacterial Preparation: Prepare the bacterial suspension as described in the outer membrane permeability assay.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the bacterial suspension to each well.

    • Add 50 µL of varying concentrations of α-lipomycin. Include controls.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Add 50 µL of PI solution (diluted in PBS to a final concentration of 5 µg/mL) to each well.

  • Measurement:

    • Measure the fluorescence intensity with excitation at 535 nm and emission at 617 nm.

    • Record the fluorescence over time (e.g., every 5 minutes for 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • Compare the fluorescence levels of α-lipomycin-treated cells to the controls to determine the extent of inner membrane permeabilization.

Membrane Depolarization Assay

Principle: The membrane potential-sensitive dye, such as DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide), accumulates in polarized membranes, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.

Materials:

  • α-Lipomycin stock solution

  • Mid-log phase bacterial culture

  • Buffer containing 5 mM HEPES, 20 mM glucose, pH 7.2

  • DiSC₃(5) stock solution (e.g., 1 mM in DMSO)

  • KCl solution (e.g., 100 mM)

  • Valinomycin (B1682140) (as a positive control for depolarization)

  • Fluorometer with a stirred cuvette holder

Protocol:

  • Bacterial Preparation:

    • Prepare the bacterial suspension as described previously.

    • Resuspend the cells in the HEPES-glucose buffer to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM.

    • Incubate in the dark at room temperature until the fluorescence signal stabilizes (quenching is maximal), typically 30-60 minutes.

    • Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration inside and outside the cell.

  • Measurement:

    • Place the cell suspension in a stirred cuvette in the fluorometer.

    • Set the excitation wavelength to 622 nm and the emission wavelength to 670 nm.

    • Record the baseline fluorescence for a few minutes.

    • Add varying concentrations of α-lipomycin and continue recording the fluorescence.

    • As a positive control, add valinomycin (e.g., 1 µM final concentration) to a separate sample to induce complete depolarization.

  • Data Analysis:

    • Plot the percentage of fluorescence increase over time after the addition of α-lipomycin.

    • The increase in fluorescence is proportional to the degree of membrane depolarization.

Visualizations

Experimental_Workflow_Membrane_Permeability cluster_prep Bacterial Preparation cluster_assays Membrane Integrity Assays cluster_probes Fluorescent Probes cluster_output Outputs Culture Bacterial Culture (Mid-log phase) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Assay_Setup Assay Setup (Bacteria + α-Lipomycin + Probe) Resuspend->Assay_Setup Standardized Cell Suspension Measurement Fluorescence Measurement Assay_Setup->Measurement Analysis Data Analysis Measurement->Analysis Permeability_Data Membrane Permeability Data Analysis->Permeability_Data Depolarization_Data Membrane Depolarization Data Analysis->Depolarization_Data NPN NPN NPN->Assay_Setup Outer Membrane PI Propidium Iodide PI->Assay_Setup Inner Membrane DiSC3_5 DiSC3(5) DiSC3_5->Assay_Setup Membrane Potential

Caption: Workflow for assessing bacterial membrane integrity using α-Lipomycin.

Caption: Proposed mechanism of α-Lipomycin action on bacterial membranes.

References

Application of Lipomycin in Screening for Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. Lipopeptide and polyene antibiotics, such as Lipomycin, represent a promising area of research in this field. This document provides detailed application notes and protocols for the use of two distinct classes of antibiotics referred to as "this compound"—α-Lipomycin and Liposidomycin—in the screening and characterization of antibiotic resistance. α-Lipomycin is a polyene antibiotic active against Gram-positive bacteria, while Liposidomycin and its analogues are nucleoside antibiotics that inhibit bacterial cell wall biosynthesis.

Section 1: α-Lipomycin in Antibiotic Susceptibility Testing

α-Lipomycin is an acyclic polyene antibiotic produced by Streptomyces aureofaciens Tü117.[1][2] It exhibits activity against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[3] Its primary application in the context of antibiotic resistance is in determining its own efficacy against resistant strains and as a potential lead compound for the development of new antibiotics.

Data Presentation: Antimicrobial Activity of α-Lipomycin

The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency. The following table summarizes the MIC values of α-Lipomycin against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The data indicates that α-Lipomycin's activity is largely unaffected by existing resistance to penicillin or vancomycin.[3]

Bacterial StrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus ATCC 13124-16
S. aureus FR024/12-10Penicillin G Resistant16
MRSA FR024/12-10Methicillin Resistant16
MRSA ATCC 25586Methicillin Resistant16
Staphylococcus epidermidis ATCC 25586-16
Streptococcus pyogenes ATCC 23195-16
Streptococcus agalactiae ATCC 25285-16
Streptococcus pneumoniae ATCC 29327Penicillin G Resistant16
S. pneumoniae NCTC9336-8
Enterococcus faecalis NCTC9336-16
Enterococcus faecalis Vanco-A11-9Vancomycin Resistant32
Enterococcus faecium Vanco-W83Vancomycin Resistant16-32
Experimental Protocols

This protocol outlines the standard broth microdilution method for determining the MIC of α-Lipomycin against bacterial strains.

Materials:

  • α-Lipomycin

  • Sterile 96-well microtiter plates (round-bottom recommended)

  • Mueller-Hinton Broth (MHB), supplemented as required for specific bacterial growth

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or MHB)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Preparation of α-Lipomycin Stock Solution: Dissolve α-Lipomycin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in MHB to twice the highest concentration to be tested.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated α-Lipomycin solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of α-Lipomycin at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. Growth inhibition is typically defined as ≥90% reduction in OD compared to the positive control.

Visualization: Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare 2x α-Lipomycin Stock serial_dilution Perform 2-fold serial dilutions of α-Lipomycin prep->serial_dilution plate_prep Add 100 µL MHB to all wells of 96-well plate plate_prep->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation inoculum_prep Prepare bacterial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate plate at 37°C for 18-24h inoculation->incubation readout Determine MIC (visual or OD measurement) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 2: Liposidomycin in Screening for Novel Antibiotic Resistance Inhibitors

Liposidomycin is a nucleoside antibiotic that specifically inhibits the bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide transferase), which is essential for peptidoglycan biosynthesis.[3] This targeted mechanism of action makes Liposidomycin and its derivatives valuable tools for screening for new antibiotic candidates that target MraY, a strategy to circumvent existing resistance mechanisms.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Liposidomycin acts as a competitive inhibitor of the MraY enzyme, preventing the formation of Lipid I, a crucial intermediate in the bacterial cell wall synthesis pathway. By targeting this essential and highly conserved enzyme, there is potential for broad-spectrum activity and a lower propensity for the development of resistance.

Visualization: Liposidomycin's Mechanism of Action

MraY_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane MraY MraY Enzyme Lipid_I Lipid I MraY->Lipid_I Catalyzes UDP_MurNAc UDP-MurNAc- pentapeptide UDP_MurNAc->MraY C55_P Undecaprenyl Phosphate (B84403) (C55-P) C55_P->MraY Liposidomycin Liposidomycin Liposidomycin->MraY Inhibits

Caption: Inhibition of MraY by Liposidomycin in the peptidoglycan synthesis pathway.

Experimental Protocols

This protocol describes a fluorescence-based assay to screen for inhibitors of MraY, using Liposidomycin as a positive control. The assay measures the enzymatic activity of MraY by detecting the formation of its product.

Materials:

  • Purified MraY enzyme

  • Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • Liposidomycin (positive control)

  • Test compounds library

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% Triton X-100)

  • 384-well microtiter plates (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (Liposidomycin for inhibition, DMSO for no inhibition) into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the MraY enzyme and C55-P in the assay buffer.

  • Reaction Initiation: Add the fluorescent substrate (dansylated UDP-MurNAc-pentapeptide) to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence polarization or fluorescence resonance energy transfer (FRET) signal, depending on the specific assay design. A decrease in signal (for competitive assays) or a lack of signal change (for product formation assays) indicates inhibition of MraY.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. Compounds showing significant inhibition can be selected for further characterization, including IC50 determination and MIC testing against various bacterial strains.

Visualization: High-Throughput Screening Workflow

HTS_Workflow start Start: Compound Library dispense Dispense Compounds into 384-well Plates start->dispense add_reagents Add MraY Enzyme, C55-P, and Fluorescent Substrate dispense->add_reagents incubate Incubate at Room Temperature add_reagents->incubate measure Measure Fluorescence Signal incubate->measure analyze Analyze Data: Calculate % Inhibition measure->analyze hits Identify 'Hit' Compounds analyze->hits

Caption: High-throughput screening workflow for identifying MraY inhibitors.

Conclusion

This compound, encompassing both α-Lipomycin and Liposidomycin, offers valuable applications in the field of antibiotic resistance research. α-Lipomycin serves as a tool for assessing susceptibility of resistant Gram-positive pathogens. Liposidomycin, with its specific mechanism of action, is an excellent tool for screening and identifying novel inhibitors of the essential MraY enzyme, paving the way for the development of new classes of antibiotics to combat multidrug-resistant bacteria. The protocols and data presented here provide a framework for researchers to utilize these compounds effectively in their drug discovery and development efforts.

References

Application Notes and Protocols for Studying the Genetic Regulation of Lipomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipomycin is a polyenoyltetramic acid antibiotic produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1] As a member of the hybrid peptide-polyketide family of natural products, it exhibits a range of biological activities that are of significant interest to the pharmaceutical industry.[1][2] Elucidating the complex genetic regulatory networks that control this compound biosynthesis is critical for rational strain improvement, yield optimization, and the generation of novel derivatives through biosynthetic engineering.

These application notes provide a comprehensive framework and detailed protocols for investigating the genetic regulation of the this compound biosynthetic gene cluster (lip BGC). The methodologies cover gene functional analysis through targeted gene disruption, quantification of resulting changes in gene expression and metabolite production, and confirmation of protein-DNA interactions.

The this compound Biosynthetic Gene Cluster and its Regulatory Elements

The complete lip gene cluster from S. aureofaciens Tü117 has been cloned and sequenced, spanning a 74-kb region and containing 28 open reading frames (ORFs).[1] Of these, 22 are directly involved in biosynthesis.[1] The core of the cluster is a large polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) system.[1][2]

Crucially, a subcluster of five putative regulatory genes has been identified: lipReg1, lipReg2, lipReg3, lipReg4, and lipX1.[3][4] Functional analysis suggests a hierarchical control system where these regulators govern the expression of the biosynthetic genes.[3]

  • lipReg1 / lipReg2 : Encode a putative two-component signal transduction system.[3]

  • lipReg3 : Encodes a putative MARR (multiple antibiotic resistance regulator) type regulator.[3]

  • lipReg4 : Encodes a putative LAL (large ATP-binding regulators of the LuxR family) type regulator, believed to be the primary pathway-specific activator.[3]

  • lipX1 : Encodes a small ribonuclease.[3]

Proposed Regulatory Cascade

Based on gene disruption and expression studies, a regulatory model has been proposed.[3] The two-component system LipReg2 is thought to control the activity of LipReg1.[3] In turn, LipReg1 governs the expression of the pathway-specific activator gene, lipReg4.[3] The regulators lipReg3 and lipX1 appear to function independently of this primary cascade, potentially responding to different cellular signals.[3]

G LipReg2 LipReg2 (Sensor Kinase) LipReg1 LipReg1 (Response Regulator) LipReg2->LipReg1 Controls Activity LipReg4 lipReg4 (LAL-type Activator) LipReg1->LipReg4 Governs Expression Biosynthesis lip Biosynthetic Genes LipReg4->Biosynthesis Activates Production This compound Production Biosynthesis->Production LipReg3 lipReg3 (MARR-type) LipReg3->Biosynthesis Independent Regulation LipX1 lipX1 (Ribonuclease) LipX1->Biosynthesis Independent Regulation

Caption: Proposed regulatory cascade for this compound biosynthesis.

Experimental Protocols

A systematic approach is required to validate and expand upon the proposed regulatory model. This involves disrupting regulatory genes and quantifying the effects on transcription and final product formation.

Workflow for Functional Analysis of a Regulatory Gene

The overall workflow involves creating a targeted gene knockout, verifying the mutation, and then analyzing the resulting phenotype at both the transcriptional and metabolic levels.

G start Design gRNA & Homology Arms for Target Regulator (e.g., lipReg4) construct Assemble CRISPR-Cas9 Knockout Plasmid start->construct conjugation Intergeneric Conjugation (E. coli to S. aureofaciens) construct->conjugation selection Select for Double-Crossover Mutants conjugation->selection verification Verify Gene Deletion (PCR & Sequencing) selection->verification culture Cultivate Wild-Type and ΔlipReg4 Mutant Strains verification->culture Verified Mutant rna RNA Extraction & RT-qPCR Analysis culture->rna metabolite Metabolite Extraction & HPLC Analysis culture->metabolite data Analyze Data: Compare Expression & Yield rna->data metabolite->data

Caption: Experimental workflow for gene function analysis.

Protocol 1: Gene Disruption via CRISPR-Cas9

This protocol describes the targeted deletion of a regulatory gene, such as lipReg4, in S. aureofaciens using a CRISPR-Cas9 based system. This method is generally more efficient than traditional homologous recombination.[5][6]

Materials:

  • S. aureofaciens Tü117 genomic DNA

  • pCRISPomyces-2 plasmid (or similar CRISPR-Cas9 vector for Streptomyces)[7]

  • Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation[8]

  • High-fidelity DNA polymerase

  • Restriction enzymes, T4 DNA ligase, Gibson Assembly Master Mix

  • Appropriate antibiotics (e.g., Apramycin (B1230331), Nalidixic acid)

  • Growth media (TSB, MS agar (B569324), ISP4)[9][10]

Methodology:

  • Design and Synthesize gRNA and Homology Arms:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the coding region of lipReg4. Ensure it has a suitable protospacer adjacent motif (PAM) sequence.

    • Design primers to amplify ~1.5 kb upstream and downstream homology arms flanking the lipReg4 gene from S. aureofaciens gDNA.

  • Construct the Knockout Plasmid:

    • Clone the synthesized gRNA into the pCRISPomyces-2 vector according to the vector's specific protocol (e.g., via Golden Gate assembly).[7]

    • Linearize the resulting plasmid.

    • Clone the amplified upstream and downstream homology arms into the linearized plasmid flanking the gRNA cassette using Gibson Assembly or traditional restriction-ligation.

  • Plasmid Transfer to Streptomyces:

    • Transform the final knockout construct into the methylation-deficient E. coli strain ET12567/pUZ8002.

    • Perform intergeneric conjugation between the transformed E. coli and S. aureofaciens Tü117 spores on MS agar plates.[10]

  • Selection of Mutants:

    • Overlay the conjugation plates with apramycin (to select for plasmid integration) and nalidixic acid (to counter-select E. coli).

    • Incubate until exconjugants appear.

    • Streak exconjugants onto non-selective media to facilitate the second crossover event and plasmid loss.

  • Verification:

    • Screen colonies for the desired deletion phenotype (e.g., apramycin sensitivity, indicating plasmid loss).

    • Confirm the deletion of the lipReg4 gene by colony PCR using primers that anneal outside the cloned homology arms. A smaller band size compared to the wild-type indicates a successful deletion.

    • Sequence the PCR product to confirm the precise deletion.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the change in transcript levels of this compound biosynthetic genes (e.g., lipPks1) in the knockout mutant compared to the wild-type.[11][12]

Materials:

  • RNA extraction kit suitable for Gram-positive bacteria (e.g., QIAGEN RNeasy)

  • DNase I, RNase-free

  • Reverse transcriptase and corresponding buffer/reagents

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (lipPks1) and a validated housekeeping gene (e.g., hrdB)

  • Real-time PCR instrument

Methodology:

  • RNA Isolation:

    • Grow both wild-type S. aureofaciens and the ΔlipReg4 mutant in TSB liquid medium to the desired growth phase (e.g., late exponential phase).

    • Harvest mycelia by centrifugation.

    • Isolate total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break open Streptomyces cells.[13]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Confirm the absence of gDNA by running a PCR on the RNA sample.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each sample (wild-type and mutant cDNA) and each primer set (target and housekeeping gene).

    • Use a thermal cycler program appropriate for the master mix (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Determine the relative fold change in target gene expression in the mutant compared to the wild-type using the ΔΔCt method, normalizing to the housekeeping gene.[14]

Protocol 3: Quantification of this compound Production by HPLC

This protocol quantifies the final output of the biosynthetic pathway, allowing for direct comparison of this compound titers between the wild-type and mutant strains.[15][16]

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Solvents: Acetonitrile, Methanol (B129727), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Rotary evaporator

  • This compound standard (if available)

Methodology:

  • Cultivation and Extraction:

    • Cultivate wild-type and ΔlipReg4 strains under production conditions for 5-7 days.

    • Centrifuge the cultures to separate the supernatant and mycelia.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Evaporate the combined organic phases to dryness using a rotary evaporator.

  • Sample Preparation:

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the metabolites using a C18 column with a gradient elution method. For example: a linear gradient of 40% to 100% Solvent B over 40 minutes, where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in methanol.[17]

    • Monitor the elution profile at a suitable wavelength for this compound (e.g., 254 nm).

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard or by LC-MS analysis.

    • Calculate the concentration of this compound by integrating the peak area and comparing it to a standard curve generated with a purified this compound standard. If a standard is unavailable, relative quantification between strains can be performed by comparing peak areas normalized to biomass.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if a regulatory protein (e.g., LipReg4) directly binds to the promoter region of a target biosynthetic gene, confirming a direct regulatory interaction.[18][19]

Materials:

  • Purified recombinant regulatory protein (e.g., His-tagged LipReg4)

  • DNA probe: A short (~50-200 bp) DNA fragment corresponding to the promoter region of the target gene (e.g., lipPks1), labeled with a fluorescent dye or biotin.

  • Unlabeled "cold" competitor DNA probe

  • Polyacrylamide gel and electrophoresis apparatus

  • EMSA binding buffer (containing Tris-HCl, KCl, DTT, glycerol, and a non-specific competitor like poly(dI-dC))

Methodology:

  • Binding Reaction:

    • In separate tubes, set up the following reactions:

      • Labeled probe only (negative control).

      • Labeled probe + purified LipReg4 protein.

      • Labeled probe + purified LipReg4 protein + 100x molar excess of unlabeled "cold" probe (competition control).

    • Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding.

  • Gel Electrophoresis:

    • Load the samples onto a native (non-denaturing) polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with cooling to prevent heat denaturation of the protein-DNA complexes.[20]

  • Detection:

    • Visualize the DNA bands. If using a fluorescent probe, scan the gel directly with an appropriate imager. If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

  • Interpretation:

    • A band that migrates slower than the free probe indicates the formation of a protein-DNA complex (a "shift").

    • The disappearance or reduction of this shifted band in the presence of the cold competitor confirms the binding specificity.

G Probe Labeled DNA Probe (Promoter Region) Mix Incubate Probe + Protein Probe->Mix Protein Purified Regulator Protein (e.g., LipReg4) Protein->Mix Gel Native PAGE Electrophoresis Mix->Gel Visualize Visualize Bands Gel->Visualize Result1 Result: Free Probe Only (Fast Migration) Visualize->Result1 No Protein Result2 Result: Shifted Band (Slower Migration) = Binding Occurred Visualize->Result2 With Protein

References

Application Notes & Protocols: In Vitro Assays to Determine Lipomycin's Bactericidal vs. Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipomycin is an acyclic polyene antibiotic isolated from the gram-positive bacterium Streptomyces aureofaciens.[1][2] It exhibits activity primarily against Gram-positive bacteria.[2][3] A critical step in the preclinical evaluation of any new antibiotic is to determine whether its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[4] This distinction is crucial as it influences the selection of appropriate therapeutic agents, especially for treating infections in immunocompromised patients where a bactericidal effect is often preferred.[5]

These application notes provide detailed protocols for the primary in vitro assays used to differentiate between bactericidal and bacteriostatic activity: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Time-Kill Curve assay.

Determining Bactericidal vs. Bacteriostatic Activity: The MBC/MIC Ratio

The most common method for classifying an antibiotic's activity is to determine the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC).[6]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[7][8]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10][11]

The interpretation of the MBC/MIC ratio is a key step in this classification.[4][12]

cluster_0 Determination cluster_1 Interpretation A Perform MIC Assay B Perform MBC Assay A->B C Calculate Ratio (MBC / MIC) B->C D Ratio ≤ 4 C->D Compare E Ratio > 4 C->E Compare F Bactericidal Effect D->F G Bacteriostatic Effect E->G

Caption: Workflow for classifying antibiotic activity using the MBC/MIC ratio.

Data Presentation: this compound Activity Profile

The following tables summarize representative data that could be obtained for this compound against common Gram-positive pathogens.

Disclaimer: The following data are for illustrative purposes and may not represent the exact values for all strains. Actual values must be determined experimentally.

Table 1: MIC and MBC Values for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus292130.51
Enterococcus faecalis29212216
Streptococcus pneumoniae496190.250.5
Bacillus subtilis663312

Table 2: Interpretation of this compound's Activity

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292130.512Bactericidal
Enterococcus faecalis292122168Bacteriostatic
Streptococcus pneumoniae496190.250.52Bactericidal
Bacillus subtilis6633122Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[4][10][13]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standardized broth microdilution method.[14][15]

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • This creates a concentration range from 640 µg/mL down to 1.25 µg/mL. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar (B569324) plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 150 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[7][15] Well 12 receives no bacteria.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[10]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth.[10][16]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay.[17]

Materials:

  • MIC plate from the previous protocol

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a sterile MHA plate.[10]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies (CFU) on each MHA plate.

    • Compare the CFU counts to the initial inoculum count (which can be determined by plating a dilution of the inoculum prepared in the MIC assay).

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[9][11]

A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Wells & Incubate (18-24h) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Read MIC: Lowest concentration with no visible growth C->D E Subculture from clear wells (MIC and higher conc.) onto Agar Plates D->E F Incubate Agar Plates (18-24h) E->F G Read MBC: Lowest concentration with ≥99.9% killing F->G

Caption: Experimental workflow for MIC and MBC determination.

Protocol 3: Time-Kill Curve Assay

This assay provides a dynamic view of antibacterial activity over time.[18]

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile flasks or tubes

  • Incubator shaker

  • MHA plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks of CAMHB.

  • Exposure to Antibiotic:

    • Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC, 8x MIC).

    • Include a growth control flask with no antibiotic.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[19]

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum at a specific time point (usually 24 hours).[20]

    • Bacteriostatic activity is indicated by a prevention of growth or a <3-log10 reduction in CFU/mL compared to the initial inoculum.

A Inoculate flasks with ~5x10^5 CFU/mL bacteria B Add this compound at various multiples of MIC (1x, 2x, 4x MIC...) A->B C Incubate with shaking at 37°C B->C D Sample at time points (0, 2, 4, 6, 24h) C->D E Perform Serial Dilutions and Plate for CFU counts D->E F Plot log10 CFU/mL vs. Time E->F G Interpret Curve: ≥3-log reduction = Bactericidal <3-log reduction = Bacteriostatic F->G

Caption: Workflow for the Time-Kill Curve Assay.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Lipomycin Against Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipomycin, a polyenoyltetramic acid antibiotic produced by Streptomyces aureofaciens, has garnered interest for its antimicrobial properties.[1][2] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects on eukaryotic cells is paramount to determine its safety profile and potential for off-target effects. This document provides a comprehensive guide to the methodologies required for assessing the cytotoxicity of this compound, including detailed experimental protocols and data presentation formats. The protocols outlined herein cover key assays for evaluating cell viability, membrane integrity, and apoptosis.

Data Presentation: Summarizing Cytotoxicity Data

A crucial aspect of cytotoxicity assessment is the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance at which a specific biological function is inhibited by 50%. The following table provides a template for summarizing the hypothetical IC50 values of this compound against a panel of eukaryotic cell lines after a 48-hour exposure.

Disclaimer: The IC50 values presented in Table 1 are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in Various Eukaryotic Cell Lines

Cell LineCell TypeOriginIC50 (µM)
HeLaCervical CancerHuman15.2
A549Lung CarcinomaHuman22.8
MCF-7Breast CancerHuman18.5
HepG2Hepatocellular CarcinomaHuman35.1
HEK293Embryonic KidneyHuman> 100
NIH/3T3FibroblastMouse> 100

Experimental Protocols

This section provides detailed protocols for a selection of standard assays to determine the cytotoxicity of this compound. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of the compound's cytotoxic mechanism.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding:

    • Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and this compound treatment steps as described in the MTT assay protocol.

    • Include the following controls:

      • Untreated cells (spontaneous LDH release).

      • Cells treated with a lysis buffer (maximum LDH release).

      • No-cell control (background).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

    • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells (include controls) collect_supernatant Collect Supernatant seed_and_treat->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent read_absorbance Read Absorbance (490 nm) add_ldh_reagent->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_and_treat Seed and Treat Cells harvest_cells Harvest Cells seed_and_treat->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V/PI wash_cells->stain_annexin_pi flow_cytometry Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry Caspase3_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells lyse_cells Lyse Cells seed_and_treat->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein add_substrate Add Caspase-3 Substrate quantify_protein->add_substrate incubate Incubate at 37°C add_substrate->incubate read_signal Read Signal incubate->read_signal calculate_activity Calculate Fold-Increase in Activity read_signal->calculate_activity Putative_Lipomycin_Pathway This compound This compound membrane Plasma Membrane This compound->membrane disruption Membrane Disruption membrane->disruption interacts with ldh_release LDH Release disruption->ldh_release bax_bak Bax/Bak Activation disruption->bax_bak induces stress mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c releases bax_bak->mitochondria apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Studying Polyketide Synthase Mechanisms Using the Lipomycin Biosynthetic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the utility of the lipomycin biosynthetic machinery, a Type I modular polyketide synthase (PKS), as a model system for investigating PKS mechanisms. While α-lipomycin itself is not documented as a specific inhibitor or tool for probing other PKS systems, the study of its own biosynthesis offers significant insights into polyketide synthesis.

Introduction to this compound and its Polyketide Synthase

α-Lipomycin is an acyclic polyene antibiotic produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1][2] Its biosynthesis is orchestrated by a modular Type I polyketide synthase, making it an excellent model for studying the fundamental principles of PKS function, domain organization, and catalytic activity.[2] The antibiotic activity of α-lipomycin is antagonized by certain lipids, including lecithin (B1663433) and some sterols, suggesting a mechanism of action related to cell membranes or lipid biosynthesis.[2]

Application Notes: The this compound PKS as a Model System

The this compound biosynthetic gene cluster contains four large, multifunctional PKS genes (lipPks1-4) that encode a total of eight modules.[2] This system is particularly amenable to genetic and biochemical studies for several reasons:

  • Modular Architecture: The distinct modules, each responsible for one cycle of polyketide chain elongation, can be expressed and studied individually or in combination to understand the function and specificity of each catalytic domain (e.g., ketosynthase, acyltransferase, ketoreductase).

  • Broad Substrate Specificity: The loading module of the this compound PKS has been shown to accept a variety of starter units beyond its natural substrate, making it a versatile tool for generating novel polyketide backbones through bioengineering.

  • Hybrid Nature: The this compound pathway is a hybrid PKS-NRPS (Non-Ribosomal Peptide Synthetase) system, providing a model for studying the interface and crosstalk between these two major classes of natural product biosynthesis.[2]

The study of the this compound PKS can therefore be leveraged to:

  • Elucidate the rules governing substrate selection and processing by PKS domains.

  • Investigate the mechanisms of chain transfer between PKS modules.

  • Engineer novel polyketide structures by domain and module swapping.

  • Understand the interplay between PKS and downstream tailoring enzymes.

Quantitative Data: Antibacterial Activity of α-Lipomycin

The following table summarizes the minimum inhibitory concentrations (MICs) of α-lipomycin against various Gram-positive bacteria. This data is useful for understanding its biological activity and provides a baseline for comparison with engineered this compound analogs.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis8
Staphylococcus aureus16
Streptococcus pyogenes32
Corynebacterium xerosis16

(Data sourced from Bihlmaier et al., 2006)[2]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of a this compound PKS Module

This protocol describes a general method for producing and purifying a single module of the this compound PKS in a heterologous host like E. coli for in vitro studies.

Materials:

  • Expression vector (e.g., pET vector) containing the gene for a single this compound PKS module.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at 16-20°C for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the PKS module with elution buffer.

  • Exchange the buffer to storage buffer using dialysis or a desalting column.

  • Assess purity by SDS-PAGE and determine protein concentration.

  • Store the purified protein at -80°C.

Protocol 2: In Vitro Assay for PKS Module Activity

This protocol outlines a general method to assess the catalytic activity of a purified PKS module.

Materials:

  • Purified PKS module.

  • Starter unit acyl-CoA (e.g., isobutyryl-CoA for the this compound loading module).

  • Extender unit malonyl-CoA or methylmalonyl-CoA (radiolabeled or unlabeled).

  • NADPH (if the module contains a ketoreductase or enoylreductase domain).

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.2, 20% glycerol, 5 mM NaCl).

  • Quenching solution (e.g., ethyl acetate (B1210297) or an acidic solution).

  • Analytical system (e.g., HPLC, LC-MS, or scintillation counting for radiolabeled substrates).

Procedure:

  • Set up the reaction mixture containing the reaction buffer, purified PKS module (e.g., 1-5 µM), starter acyl-CoA (e.g., 0.5 mM), and NADPH (if required, e.g., 1 mM).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the extender malonyl-CoA (e.g., 0.5 mM).

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the polyketide product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and resuspend the product in a suitable solvent for analysis.

  • Analyze the product by HPLC or LC-MS to identify and quantify the expected polyketide.

Visualizations

PKS_Module_Organization cluster_LipPks1 LipPks1 cluster_LipPks2 LipPks2 cluster_LipPks3 LipPks3 cluster_LipPks4 LipPks4 LipPks1 Load KS1 AT1 KR1 ACP1 LipPks2 KS2 AT2 ACP2 KS3 AT3 ACP3 LipPks1:f4->LipPks2:f0 Chain Transfer LipPks3 KS4 AT4 ACP4 KS5 AT5 ACP5 KS6 AT6 ACP6 LipPks2:f5->LipPks3:f0 Chain Transfer LipPks4 KS7 AT7 ACP7 KS8 AT8 ACP8 LipPks3:f8->LipPks4:f0 Chain Transfer PKS_Workflow cluster_MolecularBiology Molecular Biology cluster_ProteinProduction Protein Production & Purification cluster_BiochemicalAnalysis Biochemical Analysis clone Clone PKS Gene/ Module into Vector transform Transform into Expression Host clone->transform culture Culture & Induce Expression transform->culture lysis Cell Lysis culture->lysis purify Affinity Chromatography lysis->purify assay In Vitro Activity Assay purify->assay analysis Product Analysis (HPLC, LC-MS) assay->analysis Lipomycin_MoA This compound α-Lipomycin Membrane Bacterial Cell Membrane/Lipid Synthesis This compound->Membrane Interacts with/ Disrupts Activity Antibacterial Activity Membrane->Activity Leads to Lipids Exogenous Lipids (Lecithin, Sterols) Lipids->this compound Antagonizes

References

Troubleshooting & Optimization

Improving the poor water solubility of α-Lipomycin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor water solubility of α-Lipomycin, a polyenoyltetramic acid antibiotic, for in vitro experimental use.

Overview: The Challenge of α-Lipomycin Solubility

α-Lipomycin is an acyclic polyene antibiotic isolated from the gram-positive bacterium Streptomyces aureofaciens[1][2]. Like many lipophilic compounds, it exhibits poor water solubility, which presents a significant challenge for researchers conducting in vitro assays in aqueous buffer systems and cell culture media[3][4][5]. Preparing a stable, homogenous solution is critical for obtaining accurate and reproducible experimental results. This guide outlines several methods to overcome this limitation.

Table 1: Physicochemical Properties of α-Lipomycin

PropertyValue/DescriptionSource
Molecular Formula C₃₂H₄₅NO₉[6][7]
Molecular Weight 587.70 g/mol [6][7]
Appearance Orange-red compound[8]
Water Solubility Poor[3]
Organic Solvent Solubility Soluble in DMSO, ethanol (B145695), methanol[3]
Biological Activity Potent antibacterial activity against Gram-positive bacteria[3][8][9]

Frequently Asked Questions (FAQs)

FAQ 1: How should I prepare a stock solution of α-Lipomycin?

Due to its poor aqueous solubility, α-Lipomycin should first be dissolved in an appropriate organic solvent to create a high-concentration stock solution[3]. The most common and recommended solvent is Dimethyl Sulfoxide (B87167) (DMSO)[6].

Answer: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution directly into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system[10].

FAQ 2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

High concentrations of DMSO can be toxic to cells, inhibiting cell proliferation and potentially inducing cell death[11][12]. The maximum tolerated concentration varies depending on the cell line and the duration of exposure[13].

Answer: As a general guideline, the final concentration of DMSO in cell culture medium should be kept below 1%, with many researchers preferring to stay at or below 0.1% to 0.5% for long-term incubation (24 hours or more)[11][13]. For sensitive cell lines or longer exposure times, the concentration may need to be as low as 0.01%[12][13]. It is imperative to run a vehicle control experiment (medium with the same final concentration of DMSO but without α-Lipomycin) to determine the effect of the solvent on your specific cell line and assay[14].

Table 2: General Recommendations for Maximum DMSO Concentrations in Cell Culture

Exposure DurationRecommended Max. DMSO ConcentrationKey Considerations
Short-term (< 4 hours) ≤ 2.0%Some cell lines can tolerate higher concentrations for brief periods[13].
Long-term (24-72 hours) ≤ 0.5% (ideally ≤ 0.1%)Cell proliferation can be inhibited at concentrations of 1% and higher[11][14].
Sensitive Cell Lines ≤ 0.05%Certain cell types, like human fibroblast-like synoviocytes, show significant toxicity even at 0.1%[12].
FAQ 3: My α-Lipomycin precipitates when I dilute the DMSO stock into my aqueous medium. What should I do?

Precipitation occurs when the drug's concentration exceeds its solubility limit in the final aqueous solution. This is a common issue when diluting a stock solution from an organic solvent into an aqueous medium[10].

Answer: This "hydrophobic effect" can be mitigated by following these steps:

  • Warm the Medium: Gently warm your cell culture medium or buffer to 37°C before adding the drug stock.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Increase Mixing: Add the α-Lipomycin stock solution drop-wise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations.

  • Lower the Final Concentration: The desired concentration of α-Lipomycin may be too high for the chosen solvent percentage. Consider lowering the final drug concentration or exploring alternative solubilization methods.

FAQ 4: Are there effective alternatives to DMSO for solubilizing α-Lipomycin?

Yes, several other strategies can be employed to improve the solubility of lipophilic drugs like α-Lipomycin for in vitro studies. These methods often involve creating formulations that encapsulate the drug.

Answer: Alternatives to simple co-solvent systems include:

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[15][16] Examples include Polysorbate 80 (Tween 80) and sodium lauryl sulfate.[15][17]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[15] They can form inclusion complexes with α-Lipomycin, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[15][20]

  • Nanoformulations: Advanced drug delivery systems can be used to create stable aqueous dispersions.[21][22][23]

    • Nanosuspensions: These are submicron colloidal dispersions of pure drug particles stabilized by surfactants.[24]

    • Lipid-Based Carriers: Systems like liposomes, solid lipid nanoparticles (SLNs), and self-microemulsifying drug delivery systems (SMEDDS) encapsulate the drug in a lipid-based carrier.[4][22][25][26]

Table 3: Comparison of Common Solubilization Strategies

MethodMechanismAdvantagesDisadvantages
Co-solvents (DMSO, Ethanol) Reduces the polarity of the solvent mixture.[27]Simple, widely used, effective for stock solutions.Potential for cytotoxicity, drug precipitation upon dilution.[13][27]
Surfactants Forms micelles to encapsulate the drug.[15][16]High drug loading capacity, enhances permeability.Can be toxic to cells at higher concentrations.[27]
Cyclodextrins Forms inclusion complexes with drug molecules.[15][17]Low toxicity, improves stability and solubility.[19]Limited by complex stoichiometry and drug size.
Nanoformulations Reduces particle size or encapsulates the drug in a nanocarrier.[21][28]Significantly improves solubility and bioavailability, allows for controlled release.[4][24]More complex preparation, requires specialized equipment.[29]
FAQ 5: How can I use cyclodextrins to improve α-Lipomycin solubility?

Cyclodextrin (B1172386) inclusion complexes are a powerful tool for increasing the aqueous solubility of hydrophobic compounds.[18][19] The complex is typically prepared before adding the drug to the assay medium.

Answer: You can form an α-Lipomycin-cyclodextrin complex using several methods, such as the kneading or solvent evaporation techniques.[23] This complex can then be dissolved directly in your aqueous buffer or medium. The formation of the complex enhances solubility by enclosing the lipophilic α-Lipomycin molecule within the cyclodextrin's hydrophobic core, presenting a hydrophilic exterior to the solvent.[15] This approach can significantly increase the achievable concentration of the drug in aqueous solutions while minimizing the need for potentially toxic organic co-solvents.[19]

Visual Guides and Workflows

Workflow for Selecting a Solubilization Method

The following diagram provides a decision-making workflow to help researchers select an appropriate solubilization strategy for α-Lipomycin.

G Start Start: α-Lipomycin Powder PrepareDMSO Prepare high-concentration stock in 100% DMSO Start->PrepareDMSO CheckSolubility Is the required concentration achievable in <0.5% DMSO? Dilute Dilute into aqueous medium with vigorous mixing CheckSolubility->Dilute Yes Alternative Need an alternative to DMSO or higher concentration? CheckSolubility->Alternative No PrepareDMSO->CheckSolubility PrecipitationCheck Does it precipitate? Dilute->PrecipitationCheck Success Success: Solution is ready for in vitro assay PrecipitationCheck->Success No Troubleshoot Troubleshoot Dilution: - Warm medium - Step-wise dilution PrecipitationCheck->Troubleshoot Yes Troubleshoot->Dilute Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Alternative->Cyclodextrin Yes Nanoformulation Consider Nanoformulations (e.g., Nanosuspension, Liposomes) Alternative->Nanoformulation Yes, for advanced needs Formulate Prepare inclusion complex or nanoformulation Cyclodextrin->Formulate Nanoformulation->Formulate DissolveComplex Dissolve complex/formulation directly in aqueous medium Formulate->DissolveComplex DissolveComplex->Success

Caption: Decision tree for solubilizing α-Lipomycin.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug like α-Lipomycin to form a water-soluble inclusion complex.

Caption: Cyclodextrin inclusion complex formation.

Experimental Protocols

Protocol 1: Preparation of α-Lipomycin Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of α-Lipomycin using an organic co-solvent.

Materials:

  • α-Lipomycin powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the mass of α-Lipomycin powder required to make a stock solution of desired concentration (e.g., for 1 mL of a 10 mM stock, use 0.5877 mg of α-Lipomycin).

  • Weigh the α-Lipomycin powder and place it into a sterile vial.

  • Add the calculated volume of 100% DMSO to the vial.

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For use, thaw an aliquot and dilute it to the final working concentration in pre-warmed (37°C) culture medium or buffer immediately before adding to cells. Ensure the final DMSO concentration remains non-toxic (e.g., ≤ 0.5%)[11].

Protocol 2: Solubilization of α-Lipomycin using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of an α-Lipomycin/cyclodextrin inclusion complex using the kneading method to enhance aqueous solubility[23].

Materials:

  • α-Lipomycin powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or Methanol

  • Mortar and pestle

Procedure:

  • Determine the desired molar ratio of α-Lipomycin to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Place the calculated amount of HP-β-CD into a mortar.

  • Add a small amount of water to the HP-β-CD and knead with the pestle to form a homogenous paste.

  • Separately, dissolve the calculated mass of α-Lipomycin in a minimal volume of ethanol or methanol.

  • Slowly add the α-Lipomycin solution to the HP-β-CD paste in the mortar.

  • Knead the mixture thoroughly for 30-60 minutes. The mixture will become a sticky solid mass.

  • Dry the resulting mass in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) until all solvent has evaporated and a solid powder is obtained.

  • Grind the dried complex into a fine powder using the pestle.

  • This powder, containing the α-Lipomycin inclusion complex, can now be weighed and dissolved directly into aqueous buffers or cell culture media for your experiments. Confirm the final concentration and solubility before use.

References

Optimal solvent systems for dissolving and storing Lipomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal solvent systems for dissolving and storing Lipomycin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is soluble in several organic solvents. For initial stock solution preparation, it is recommended to use ethanol (B145695), methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO).[1] It exhibits poor solubility in water.[1]

Q2: How should I prepare working solutions of this compound in aqueous buffers for biological assays?

A2: Due to its poor water solubility, this compound should first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted with your aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not affect the experimental outcome.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C.[1] Once dissolved into a stock solution, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or lower to minimize freeze-thaw cycles.

Q4: How stable is this compound in solution?

A4: While specific stability data for this compound in various solvents and pH conditions is not extensively published, polyene structures, in general, can be sensitive to light, oxidation, and extreme pH. It is recommended to protect solutions from light and to prepare fresh dilutions for experiments whenever possible. For long-term storage of solutions, freezing at -20°C is recommended.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve. Incorrect solvent choice.Ensure you are using an appropriate organic solvent such as DMSO, DMF, ethanol, or methanol.[1] this compound has poor water solubility.[1]
Insufficient mixing.Vortex or sonicate the solution briefly to aid dissolution.
Precipitation occurs when diluting the stock solution into an aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded.- Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of the organic co-solvent if your experimental system allows.- Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer.
Loss of biological activity over time. Degradation of the compound.- Store stock solutions in tightly sealed vials at -20°C or below.[1]- Protect solutions from light.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Prepare fresh working solutions from the stock solution for each experiment.

Data Presentation

Table 1: Solubility of α-Lipomycin

SolventSolubilityReference
EthanolSoluble[1]
MethanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
WaterPoor[1]

Table 2: Recommended Storage Conditions for α-Lipomycin

FormTemperatureDurationAdditional Notes
Solid Powder-20°CLong-termKeep in a tightly sealed, light-protected container.[1]
Stock Solution (in organic solvent)-20°CShort to Medium-termAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Pre-weighing: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Quickly weigh the desired amount of this compound powder in a suitable tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the sample in a water bath for short intervals to ensure complete dissolution.

  • Storage: Store the resulting stock solution in tightly sealed, light-protected aliquots at -20°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental buffer. It is recommended to add the stock solution dropwise while vortexing the buffer to facilitate mixing and minimize precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent from the stock solution is low enough to not interfere with your experiment.

  • Usage: Use the freshly prepared working solution immediately for your experiments.

Visualizations

Lipomycin_Solvent_Selection_Workflow This compound Solvent Selection Workflow start Start: Need to dissolve this compound stock_solution Preparing a concentrated stock solution? start->stock_solution working_solution Preparing a working solution for aqueous assay? stock_solution->working_solution No organic_solvent Use an organic solvent: - DMSO - DMF - Ethanol - Methanol stock_solution->organic_solvent Yes poor_water_solubility This compound has poor water solubility. Avoid direct dissolution in aqueous buffers. working_solution->poor_water_solubility No, direct dissolution dilute_stock Serially dilute the organic stock solution into the aqueous buffer. working_solution->dilute_stock Yes organic_solvent->working_solution check_precipitation Observe for any precipitation. dilute_stock->check_precipitation solution_ready Solution is ready for use. check_precipitation->solution_ready No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust co-solvent percentage - Use a more dilute stock check_precipitation->troubleshoot Precipitation Occurs troubleshoot->dilute_stock

References

Technical Support Center: Liposome Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

<Note : The term "Lipomycin" is not a standard scientific name for a well-documented compound. This technical support center has been developed based on the assumption that the user is referring to the degradation of drug-loaded liposomes in aqueous solutions, a common challenge in pharmaceutical research and development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the degradation of liposomal formulations in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of liposome (B1194612) degradation in aqueous solutions?

A1: Liposome degradation in aqueous solutions is primarily caused by two types of instability:

  • Physical Instability : This includes processes like aggregation (clumping together of vesicles), fusion (merging of vesicles to form larger ones), and drug leakage from the liposome core.[1][2] These events can be triggered by factors such as storage temperature, pH, and mechanical stress.[3][4]

  • Chemical Instability : This mainly involves the hydrolysis and oxidation of the phospholipids (B1166683) that make up the liposome bilayer.[5][6] Hydrolysis is the cleavage of ester bonds in phospholipids, while oxidation targets the unsaturated fatty acid chains.[5][7] Both processes compromise the integrity of the liposome membrane.

Q2: How does pH affect the stability of my liposome formulation?

A2: The pH of the aqueous solution can significantly impact liposome stability. Acidic or alkaline conditions can accelerate the hydrolysis of phospholipid ester bonds, leading to the breakdown of the liposome structure.[6] For instance, the stability of some liposomes can decrease by 50% in acidic conditions and by 20% in alkaline conditions compared to a neutral pH.[3] It is generally recommended to maintain a neutral pH for liposomal solutions to ensure optimal stability.[3]

Q3: My liposomes are aggregating. What could be the cause and how can I prevent it?

A3: Liposome aggregation can be caused by several factors, including:

  • Electrostatic Interactions : Insufficient surface charge can lead to a reduction in the repulsive forces between liposomes, causing them to aggregate.[8]

  • Presence of Divalent Cations : Ions like Ca²+ and Mg²+ can interact with negatively charged liposomes, neutralizing their surface charge and promoting aggregation.[9]

  • Temperature : Storage at elevated temperatures can increase the kinetic energy of the vesicles, leading to more frequent collisions and aggregation.[10]

To prevent aggregation, consider the following:

  • Incorporate Charged Lipids : Including lipids with a net positive or negative charge in your formulation can increase electrostatic repulsion between vesicles.[8]

  • PEGylation : Attaching polyethylene (B3416737) glycol (PEG) to the liposome surface (PEGylation) creates a protective layer that sterically hinders aggregation.[8]

  • Control Ionic Strength : Use buffers with appropriate ionic strength and consider adding chelating agents like EDTA to sequester divalent cations.[9]

  • Optimize Storage Conditions : Store liposomes at recommended temperatures, typically refrigerated at 4°C.[5][10]

Q4: I am observing significant leakage of my encapsulated drug over time. What are the likely mechanisms?

A4: Drug leakage from liposomes can occur through several mechanisms:

  • Bilayer Permeability : The fluidity and composition of the lipid bilayer play a crucial role. Liposomes with a more fluid membrane (e.g., those made with lipids that have a low phase transition temperature) are more prone to leakage.[11] The presence of degradation products like lysophospholipids can also increase membrane permeability.[5][6]

  • pH Gradients : For drugs loaded using a pH gradient, a collapse of this gradient can lead to the deprotonation of the drug, making it more membrane-permeable and facilitating its escape.[12]

  • Physical Disruption : Factors like high temperatures, extreme pH, and mechanical stress can disrupt the integrity of the liposome bilayer, causing the release of the encapsulated content.[3][4]

Q5: How can I improve the long-term stability of my liposomal formulation?

A5: Several strategies can be employed to enhance the long-term stability of liposomes:

  • Lyophilization (Freeze-Drying) : Removing water from the formulation through freeze-drying can significantly reduce hydrolysis and improve stability.[1][13] The use of cryoprotectants like sugars (e.g., sucrose, trehalose) is essential during this process to protect the liposomes from damage.[3][14]

  • Lipid Composition : Incorporating cholesterol into the lipid bilayer can increase its rigidity and reduce permeability, thereby minimizing drug leakage.[15] Using saturated phospholipids or those with ether linkages can reduce susceptibility to hydrolysis and oxidation.[6]

  • PEGylation : As mentioned earlier, PEGylation not only prevents aggregation but also creates a protective layer that can reduce interactions with destabilizing components in the medium.[8]

  • Storage Conditions : Storing liposomes at low temperatures (e.g., 4°C) and protecting them from light can slow down degradation processes.[3][5]

Troubleshooting Guides

Issue 1: Unexpected Changes in Liposome Size (Increase in Diameter)
Potential Cause Troubleshooting Steps
Aggregation 1. Measure Zeta Potential : A low absolute zeta potential value (e.g., < |30| mV) indicates insufficient surface charge. Consider incorporating charged lipids (e.g., DSPG, DOTAP) into your formulation. 2. Review Buffer Composition : Check for the presence of high concentrations of divalent cations (Ca²⁺, Mg²⁺). If present, consider using a different buffer or adding a chelating agent like EDTA.[9] 3. Optimize Storage Temperature : Ensure storage at a recommended low temperature (e.g., 4°C) to minimize particle collisions.[10]
Fusion 1. Analyze Lipid Composition : Liposomes in a more fluid state (e.g., above their phase transition temperature) are more prone to fusion. Consider using lipids with a higher phase transition temperature or incorporating cholesterol to increase bilayer rigidity.[15] 2. Control Temperature : Avoid temperature cycling and exposure to high temperatures, which can induce fusion.[3]
Issue 2: Low Encapsulation Efficiency or Rapid Drug Leakage
Potential Cause Troubleshooting Steps
Suboptimal Loading Protocol 1. Hydrophilic Drugs : For passively loaded hydrophilic drugs, encapsulation efficiency is proportional to the aqueous volume. Consider using larger liposomes (LUVs vs. SUVs).[5] 2. Hydrophobic Drugs : Ensure the drug is fully solubilized with the lipids in the organic solvent before film formation.[5] 3. Actively Loaded Drugs : For drugs loaded via a pH or ion gradient, ensure the gradient is properly established and maintained during the loading process.[16]
High Bilayer Permeability 1. Incorporate Cholesterol : Adding cholesterol to the bilayer can decrease its fluidity and permeability, thus reducing leakage.[15] 2. Select Appropriate Phospholipids : Use phospholipids with a higher phase transition temperature (more rigid at storage temperature) to create a less permeable membrane.[11]
Chemical Degradation of Lipids 1. Prevent Hydrolysis : Maintain a neutral pH and store at low temperatures (4°C) to minimize the rate of hydrolysis.[6] 2. Prevent Oxidation : If using unsaturated phospholipids, prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) and protect from light to prevent oxidation.[6][9] Consider adding antioxidants like vitamin E to the formulation.[17]

Quantitative Data Summary

Table 1: Effect of pH on Liposome Stability

pHStability Decrease (Compared to Neutral pH)Primary Degradation Pathway
Acidic (e.g., pH < 5)~50%Accelerated Hydrolysis[3]
Neutral (pH ~7)BaselineMinimal Hydrolysis
Alkaline (e.g., pH > 8)~20%Accelerated Hydrolysis[3]

Table 2: Influence of Storage Temperature on Liposome Stability

Storage TemperatureObserved EffectsRecommendations
4°CMinimal lipid degradation and particle size change over extended periods.[6][18]Recommended for long-term storage of aqueous liposome suspensions.[5]
Room Temperature (~25°C)Increased rates of hydrolysis and oxidation; higher likelihood of aggregation.[10]Suitable for short-term storage only.
Elevated Temperatures (>40°C)Significant acceleration of hydrolysis and potential for lipid phase transitions, leading to rapid drug leakage.[6]Avoid unless part of a specific experimental design (e.g., temperature-sensitive liposomes).

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency (%EE)

This protocol is a general guideline for determining the percentage of the initial drug that has been successfully encapsulated within the liposomes.

1. Separation of Free Drug from Liposomes:

  • Choose a separation method based on your liposome and drug characteristics. Common methods include:

    • Size Exclusion Chromatography (SEC) : Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.[19]

    • Ultracentrifugation : Pellet the liposomes at high speed (e.g., >100,000 x g), leaving the free drug in the supernatant.[19]

    • Dialysis : Place the liposome suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer to remove the free drug.[19]

2. Quantification of Drug Content:

  • Total Drug Content (D_total) : Take an aliquot of the unpurified liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol, isopropanol) or a detergent (e.g., Triton X-100) to release the encapsulated drug.[5] Quantify the drug concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).[20]

  • Free Drug Content (D_free) : Collect the fraction containing the unencapsulated drug after the separation step (e.g., the supernatant after centrifugation or the eluate from SEC). Quantify the drug concentration using the same analytical method.

3. Calculation of Encapsulation Efficiency:

  • Use the following formula to calculate the %EE:

    • %EE = [(D_total - D_free) / D_total] x 100 [19]

Protocol 2: Assessment of Liposome Stability by Monitoring Size and Polydispersity Index (PDI)

This protocol describes how to monitor the physical stability of liposomes over time.

1. Sample Preparation:

  • Prepare your liposome formulation and divide it into aliquots for storage under different conditions (e.g., 4°C vs. room temperature).

2. Initial Measurement (Time = 0):

  • Dilute an aliquot of the freshly prepared liposome suspension in an appropriate buffer (the same buffer used for the formulation is recommended).

  • Measure the average particle size (Z-average diameter) and the Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).[21]

3. Time-Point Measurements:

  • At regular intervals (e.g., daily, weekly, monthly), retrieve an aliquot from each storage condition.

  • Allow the sample to equilibrate to the measurement temperature.

  • Repeat the DLS measurement of size and PDI.

4. Data Analysis:

  • Plot the Z-average diameter and PDI as a function of time for each storage condition.

  • A significant increase in size and PDI over time is indicative of physical instability, such as aggregation or fusion.[18]

Visualizations

Liposome_Preparation_Workflow lipid_dissolution Dissolve Lipids in Organic Solvent drug_addition_hydrophobic Add Hydrophobic Drug (Optional) lipid_dissolution->drug_addition_hydrophobic solvent_evaporation Solvent Evaporation (Thin Film Formation) drug_addition_hydrophobic->solvent_evaporation hydration Hydration with Aqueous Buffer drug_addition_hydrophilic Add Hydrophilic Drug (Optional) hydration->drug_addition_hydrophilic vortexing Vortexing/Agitation (MLV Formation) drug_addition_hydrophilic->vortexing sizing Sizing (Extrusion/Sonication) vortexing->sizing purification Purification (Removal of Free Drug) sizing->purification characterization Characterization (Size, Zeta, EE%) purification->characterization

Caption: A typical workflow for the preparation of liposomes.

Liposome_Degradation_Pathways cluster_chemical Chemical Instability liposome Intact Liposome aggregation Aggregation liposome->aggregation   Low Zeta Potential   High Temperature fusion Fusion liposome->fusion   Membrane Fluidity drug_leakage Drug Leakage liposome->drug_leakage   Bilayer Defects   Gradient Collapse hydrolysis Hydrolysis liposome->hydrolysis   pH Extremes   Temperature oxidation Oxidation liposome->oxidation   Unsaturated Lipids   O2, Light lyso_lipids Lysolipids hydrolysis->lyso_lipids ffa Free Fatty Acids hydrolysis->ffa peroxidated_lipids Peroxidized Lipids oxidation->peroxidated_lipids

Caption: Major degradation pathways for liposomes in aqueous solutions.

References

Overcoming challenges in the purification of Lipomycin from culture broths

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Lipomycin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during the purification of this compound from culture broths.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Streptomyces aureofaciens culture broth?

A1: The purification of α-Lipomycin, a polyenoyltetramic acid, typically involves a multi-step process. The process begins with the separation of the mycelia from the culture broth. The mycelia are then extracted with acetone (B3395972) to recover intracellular this compound. This extract is combined with the culture supernatant and subjected to liquid-liquid extraction with a solvent like ethyl acetate (B1210297). Further purification is achieved through chromatographic techniques, such as preparative reversed-phase high-performance liquid chromatography (RP-HPLC), to obtain highly pure this compound.[1]

Q2: What are the main challenges in this compound purification?

A2: Researchers often face several challenges during this compound purification, including:

  • Low Yields: Suboptimal fermentation conditions, inefficient extraction, or degradation of the target molecule can lead to low recovery.

  • Co-eluting Impurities: Structurally similar polyketides and other secondary metabolites produced by Streptomyces aureofaciens can be difficult to separate from this compound.[2][3][4][5][6]

  • Product Degradation: this compound, like other polyene antibiotics, can be sensitive to pH, temperature, and light, leading to degradation during the purification process.[7][8][9]

  • Poor Solubility: this compound has poor solubility in aqueous solutions, which can pose challenges during extraction and chromatography.[7]

Q3: What analytical techniques are used to monitor the purity of this compound?

A3: The purity of this compound during and after purification is typically assessed using analytical reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV-Vis detector. Mass spectrometry (MS) is also used to confirm the identity and integrity of the compound.[1]

Q4: What are the expected sources of impurities in a this compound preparation?

A4: Impurities in a this compound preparation can originate from several sources:

  • Fermentation-related impurities: These include other secondary metabolites produced by Streptomyces aureofaciens, such as other polyketides, as well as residual media components.[2][3][4][5][6]

  • Process-related impurities: These can include residual solvents from extraction steps and reagents used during purification.

  • Degradation products: this compound can degrade due to factors like pH, temperature, and light exposure, leading to the formation of related impurities.[7][8][9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Optimize fermentation parameters such as media composition, pH, temperature, and aeration to maximize this compound production. Ensure the culture is harvested at the optimal time for maximum this compound accumulation.
Inefficient Mycelial Extraction Ensure complete disruption of the mycelia during acetone extraction. Consider using mechanical disruption methods like sonication or homogenization in addition to solvent extraction. Perform multiple extraction cycles to ensure complete recovery of intracellular this compound.
Inefficient Liquid-Liquid Extraction Use a high-purity, appropriate organic solvent such as ethyl acetate for extraction. Perform the extraction multiple times (e.g., 2-3 times) with fresh solvent to maximize recovery. Ensure vigorous mixing during extraction to facilitate the transfer of this compound to the organic phase.
Degradation of this compound during Extraction Polyene antibiotics can be sensitive to pH and temperature.[7][8] Perform extraction steps at a controlled temperature (e.g., 4°C) and avoid exposure to harsh acidic or basic conditions. Minimize the exposure of the extract to light.
Problem 2: Poor Resolution and Co-eluting Impurities during HPLC Purification
Potential Cause Recommended Solution
Inappropriate HPLC Column For reversed-phase HPLC, a C18 column is commonly used for polyketide purification. If co-elution persists, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column, to alter selectivity.
Unoptimized Mobile Phase Gradient Systematically optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.
Sample Overload Injecting too much crude or partially purified extract onto the column can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. Consider a preliminary clean-up step using solid-phase extraction (SPE) to reduce the complexity of the sample before preparative HPLC.
Structurally Similar Impurities Streptomyces species are known to produce a variety of structurally related polyketides.[2][3][4][5][6] If baseline separation is not achievable with a single chromatographic step, consider employing orthogonal purification techniques, such as normal-phase chromatography or size-exclusion chromatography, in addition to reversed-phase HPLC.
Problem 3: this compound Degradation During Purification and Storage
Potential Cause Recommended Solution
pH Instability Polyene antibiotics are known to be sensitive to acidic conditions and more stable near neutrality.[8] Maintain the pH of all buffers and solutions used during purification in a neutral range (pH 6-7.5).
Thermal Instability Polyene antibiotics exhibit poor stability at elevated temperatures.[7][9] Perform all purification steps at low temperatures (e.g., 4°C) whenever possible. Avoid prolonged heating of this compound-containing solutions.
Photodegradation Exposure to UV radiation can lead to the degradation of polyene antibiotics.[7] Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Improper Storage Store purified this compound as a solid at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. If storage in solution is necessary, use a suitable organic solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Representative Purification Summary for α-Lipomycin from a 10 L Streptomyces aureofaciens Culture
Purification Step Total Volume (L) Total this compound (mg) Purity (%) Yield (%) Purification Fold
Culture Broth10150<11001
Acetone/Ethyl Acetate Extract1120~580~5
Washed Crude Extract0.2105~1570~15
Preparative HPLC Pool0.160>9540>95

Note: The values in this table are illustrative and represent typical outcomes for the purification of a polyketide antibiotic from a Streptomyces fermentation. Actual results may vary depending on the fermentation yield and the efficiency of each purification step.

Experimental Protocols

Protocol 1: Extraction of α-Lipomycin from Culture Broth

This protocol describes the initial extraction of α-Lipomycin from a Streptomyces aureofaciens culture.[1]

  • Cell Separation: Centrifuge the fermentation broth (e.g., 10 L) at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Mycelial Extraction:

    • Resuspend the mycelial pellet in acetone (e.g., 2 L).

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the mixture to remove the mycelial debris.

    • Collect the acetone extract.

  • Solvent Evaporation: Evaporate the acetone from the extract under reduced pressure to reduce the volume.

  • Liquid-Liquid Extraction:

    • Combine the concentrated mycelial extract with the culture supernatant from step 1.

    • Extract the combined aqueous phase twice with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers.

  • Crude Extract Preparation:

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.

    • Wash the crude extract with a water-chloroform mixture to remove polar impurities.

    • Further wash the extract with petroleum ether to remove fats and lipids.

    • Dry the final crude extract under vacuum.

Protocol 2: Purification of α-Lipomycin by Preparative RP-HPLC

This protocol details the final purification of the crude α-Lipomycin extract using preparative reversed-phase HPLC.[1]

  • Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a minimal amount of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a UV-Vis detector.

    • Column: XTerra Prep C18 column (5 µm, 7.8 x 150 mm) with a compatible pre-column.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 50% acetonitrile in 0.5% acetic acid.

    • Flow Rate: 3.5 mL/min.

    • Detection: Monitor the elution at a wavelength of 460 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak that exhibits the characteristic UV-Vis spectrum of α-Lipomycin.

  • Final Product Preparation:

    • Pool the pure fractions.

    • Evaporate the solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure α-Lipomycin as a solid.

Mandatory Visualizations

Lipomycin_Purification_Workflow Fermentation Streptomyces aureofaciens Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Filtration Filtration Acetone_Extraction->Filtration Mycelial_Debris Mycelial Debris (Discard) Filtration->Mycelial_Debris Acetone_Extract Acetone Extract Filtration->Acetone_Extract Evaporation1 Solvent Evaporation Acetone_Extract->Evaporation1 Concentrated_Extract Concentrated Extract Evaporation1->Concentrated_Extract Concentrated_Extract->LLE Aqueous_Phase Aqueous Phase (Discard) LLE->Aqueous_Phase Organic_Phase Organic Phase LLE->Organic_Phase Evaporation2 Solvent Evaporation Organic_Phase->Evaporation2 Crude_Extract Crude this compound Extract Evaporation2->Crude_Extract Washing Washing Steps (Water/Chloroform, Petroleum Ether) Crude_Extract->Washing Washed_Crude Washed Crude Extract Washing->Washed_Crude Prep_HPLC Preparative RP-HPLC Washed_Crude->Prep_HPLC Pure_this compound Pure α-Lipomycin Prep_HPLC->Pure_this compound

Caption: Workflow for the purification of α-Lipomycin from Streptomyces aureofaciens.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Degradation Assess Product Degradation Start->Check_Degradation Optimize_Fermentation Optimize Media, pH, Temp, Aeration Check_Fermentation->Optimize_Fermentation Suboptimal End Improved Yield Optimize_Fermentation->End Improve_Extraction Increase Solvent Volume, Multiple Extractions, Mechanical Disruption Check_Extraction->Improve_Extraction Inefficient Improve_Extraction->End Control_Conditions Control Temperature (Low), Maintain Neutral pH, Protect from Light Check_Degradation->Control_Conditions Degradation Detected Control_Conditions->End

Caption: Troubleshooting logic for low this compound yield during purification.

References

Optimizing fermentation conditions for increased Lipomycin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for increased Lipomycin yield.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces aureofaciens culture is growing well, but the this compound yield is low. What are the initial troubleshooting steps?

A1: High biomass does not always correlate with high secondary metabolite production. Here are the initial steps to troubleshoot low this compound yield:

  • Verify Growth Phase: this compound is a secondary metabolite, and its production is typically initiated during the stationary phase of growth. Ensure your culture has reached this phase.

  • Medium Composition: An excess of readily metabolized carbon or nitrogen sources can repress secondary metabolism. Evaluate the composition of your fermentation medium.

  • pH Monitoring: The pH of the culture medium significantly influences enzyme activity and metabolite production. Monitor and maintain the pH within the optimal range for S. aureofaciens.

  • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor for the aerobic Streptomyces. Ensure proper aeration and agitation to maintain sufficient dissolved oxygen levels.

  • Genetic Stability: Repeated subculturing can lead to genetic instability and loss of productivity. It is advisable to return to a fresh stock culture if you suspect this might be the issue.

Q2: What is the optimal pH for this compound fermentation?

A2: While specific data for this compound is limited, the optimal pH range for the growth and antibiotic production of most Streptomyces species is between 6.0 and 8.0. For many strains, a neutral to slightly alkaline initial pH of around 7.0-7.2 is recommended. It is crucial to monitor the pH throughout the fermentation as metabolic activity can cause significant shifts. A pH drop can inhibit the biosynthetic enzymes responsible for this compound production.

Q3: How do carbon and nitrogen sources affect this compound yield?

A3: The balance of carbon and nitrogen is critical. High concentrations of easily metabolized carbon sources like glucose can sometimes repress secondary metabolite production, a phenomenon known as catabolite repression.

  • Carbon Source: A combination of a rapidly utilized carbon source for initial growth and a more slowly metabolized one for the production phase is often beneficial. Starch and glucose are commonly used.

  • Nitrogen Source: The type and concentration of the nitrogen source significantly impact yield. Complex nitrogen sources like soybean meal and peptone are often preferred over simple sources like ammonium (B1175870) salts for antibiotic production.

Q4: What is the role of aeration and agitation in this compound fermentation?

A4: Streptomyces aureofaciens is an aerobic bacterium, making oxygen supply a critical factor.

  • Aeration: Insufficient dissolved oxygen (DO) can be a major bottleneck. The goal is to maintain a DO level that supports both growth and secondary metabolism.

  • Agitation: Agitation is crucial for ensuring homogenous mixing of nutrients and maintaining adequate oxygen transfer from the gas to the liquid phase. However, excessive shear stress from high agitation speeds can damage the mycelia.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound fermentation.

Problem Possible Cause Recommended Solution
Poor or No Biomass Growth Inoculum quality is poor (old or non-viable).Use a fresh, actively growing seed culture for inoculation. Standardize the inoculum preparation protocol.
Medium composition is not optimal for growth.Ensure the medium contains an appropriate balance of carbon, nitrogen, and essential minerals.
Suboptimal pH or temperature for growth.Optimize the initial pH of the medium (typically around 7.0-7.2) and maintain the temperature in the optimal range for S. aureofaciens (around 28-30°C).
Insufficient aeration.For shake flask cultures, use baffled flasks to improve oxygen transfer. In a fermenter, increase the agitation and/or aeration rate.
Good Biomass, Low/No this compound Yield Nutrient Repression.High levels of readily metabolizable carbon (e.g., glucose) or phosphate (B84403) can suppress secondary metabolism. Consider using a fed-batch strategy or replacing a portion of the rapidly consumed carbon source with a slower-metabolized one (e.g., starch).
Suboptimal pH for production.The optimal pH for growth may not be the same as for production. Monitor and control the pH throughout the fermentation. A slight shift in pH during the stationary phase can sometimes trigger secondary metabolite production.
Insufficient dissolved oxygen during the production phase.While high biomass is achieved, oxygen may become limiting during the production phase. Ensure adequate aeration and agitation are maintained.
Genetic instability of the producing strain.Go back to a frozen stock of the original high-yielding strain.
Accumulation of inhibitory byproducts.Analyze the fermentation broth for potential inhibitory compounds.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the age, size, and physiological state of the inoculum.
Inconsistent media preparation.Ensure accurate weighing and thorough mixing of all media components. Use a single batch of media for a series of comparable experiments.
Fluctuations in fermentation parameters.Calibrate all sensors (pH, temperature, DO) before each run and ensure they are maintained within a narrow range.
Product Degradation This compound instability at certain pH or temperature values.Analyze the stability of this compound under your fermentation and extraction conditions. Process samples promptly after harvesting.
Enzymatic degradation.Consider the presence of degradative enzymes in the fermentation broth.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the impact of various fermentation parameters on antibiotic production in Streptomyces species. While direct quantitative data for this compound is scarce, these tables provide a strong starting point for optimization experiments based on closely related processes.

Table 1: Effect of pH on Antibiotic Production in Streptomyces Species

pHRelative Antibiotic Yield (%)Notes
5.0LowGrowth may be inhibited for some strains.
6.0ModerateSub-optimal for production in many cases.
7.0HighOften near the optimal range for many Streptomyces species.
8.0Moderate to HighCan be optimal, but yield may decline at higher values.
9.0LowGenerally inhibitory for production.
Data is generalized from studies on various Streptomyces species and should be used as a guideline for optimizing this compound production.

Table 2: Effect of Carbon Source on Antibiotic Production in Streptomyces Species

Carbon Source (at equivalent C mol)Relative Antibiotic Yield (%)Notes
Glucose100 (Baseline)Rapidly metabolized, can cause catabolite repression at high concentrations.
Starch120-150Slowly metabolized, often supports prolonged production.
Glycerol80-110Good carbon source, less likely to cause strong repression.
Maltose90-120Readily utilized by most Streptomyces.
Yields are relative and will vary depending on the strain and other fermentation conditions.

Table 3: Effect of Nitrogen Source on Antibiotic Production in Streptomyces Species

Nitrogen Source (at equivalent N mol)Relative Antibiotic Yield (%)Notes
Ammonium Sulfate70-90Can lead to a rapid drop in pH.
Sodium Nitrate80-100Generally a good inorganic nitrogen source.
Peptone110-140Complex nitrogen source, often supports good production.
Soybean Meal130-160A preferred complex nitrogen source for many antibiotic fermentations.
Complex nitrogen sources often provide additional growth factors that can enhance yield.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces aureofaciens
  • Inoculation: Aseptically transfer a loopful of spores or mycelial fragments from a mature agar (B569324) plate of S. aureofaciens into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or ISP2 medium).

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours, or until a dense and homogenous mycelial suspension is obtained.

  • Quality Control: Visually inspect the seed culture for any signs of contamination before using it to inoculate the production medium.

Protocol 2: Production of this compound in Shake Flasks
  • Medium Preparation: Prepare the production medium (e.g., HA liquid medium or an optimized medium based on the data tables above) and dispense 100 mL into 500 mL baffled Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production flasks at 28-30°C for 5-7 days on a rotary shaker at 200-220 rpm.

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (dry cell weight), pH, and this compound production.

Protocol 3: Extraction and Quantification of this compound
  • Harvesting: At the end of the fermentation, harvest the entire broth.

  • Separation: Separate the mycelium from the supernatant by centrifugation or filtration.

  • Extraction:

    • Extract the supernatant three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Extract the mycelial pellet with methanol (B129727) or acetone (B3395972) to recover intracellular this compound.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Quantification:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing spore_stock Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculate inoculation Inoculation seed_culture->inoculation production_medium Production Medium production_medium->inoculation fermentation Incubation (5-7 days) inoculation->fermentation harvesting Harvesting fermentation->harvesting extraction Extraction harvesting->extraction quantification HPLC Quantification extraction->quantification

Caption: A typical experimental workflow for this compound production and analysis.

troubleshooting_logic start Low this compound Yield good_growth Good Biomass? start->good_growth optimize_growth Optimize Growth - Inoculum - Medium - Temp/pH good_growth->optimize_growth No nutrient_repression Nutrient Repression? good_growth->nutrient_repression Yes end Improved Yield optimize_growth->end optimize_production Optimize Production - C/N Source - Fed-batch nutrient_repression->optimize_production Yes suboptimal_params Suboptimal pH/DO? nutrient_repression->suboptimal_params No optimize_production->end control_params Control pH & DO suboptimal_params->control_params Yes strain_instability Strain Instability? suboptimal_params->strain_instability No control_params->end fresh_stock Use Fresh Stock strain_instability->fresh_stock Yes strain_instability->end No fresh_stock->end

Caption: A logical troubleshooting workflow for addressing low this compound yield.

Technical Support Center: Troubleshooting Lipomycin Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Lipomycin antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?

Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[1] The variability can stem from several factors, ranging from the preparation of the materials to the specific properties of the test organism. Key areas to investigate include:

  • Inoculum Density: The starting concentration of bacteria is one of the most critical variables.[2] Even minor deviations from the standard inoculum size can lead to significant shifts in the MIC.[1][3]

  • Media Composition: The components of the growth medium can interact with this compound. For instance, high concentrations of certain salts or divalent cations might interfere with the antibiotic's activity. The pH of the medium is also crucial and must be kept consistent.[4]

  • This compound Preparation and Storage: this compound has poor water solubility.[5] Issues with completely dissolving the compound or precipitation during the assay will lead to inaccurate concentrations and, consequently, variable results. Ensure your stock solutions are prepared correctly and stored as recommended.

  • Bacterial Growth Phase: For consistent results, bacteria should be in the logarithmic growth phase at the start of the assay. This ensures uniform metabolic activity and susceptibility.

  • Incubation Conditions: Temperature and incubation time must be strictly controlled.[6] Inconsistent conditions can lead to variations in bacterial growth rates, affecting the final MIC reading.

Q2: Our observed MIC values for this compound are consistently higher than what is reported in the literature. What could be causing this discrepancy?

If your MIC values are consistently elevated, consider these potential causes:

  • High Inoculum Density: An inoculum concentration higher than the standard (typically 5 x 10^5 CFU/mL) can lead to artificially high MICs, a phenomenon known as the inoculum effect.[1]

  • This compound Degradation: Ensure the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles could lead to degradation of the compound, reducing its effective concentration.

  • Media Interference: Standard media like Mueller-Hinton Broth (MHB) may contain components that antagonize this compound's activity. It has been noted that lecithin (B1663433) and some sterols can interfere with its antibiotic action, likely by altering the cell membrane.[5]

  • Bacterial Strain Variation: There can be significant differences in susceptibility among different strains of the same bacterial species. Verify that you are using the exact strain cited in the literature you are referencing.

  • Resistance Development: Bacteria can develop resistance to antimicrobial agents.[7] Ensure your bacterial stock is pure and has not been contaminated with a more resistant variant.

Q3: We are seeing "skipped wells" or unexpected growth at high this compound concentrations in our MIC assays. What does this indicate?

"Skipped wells," where growth occurs at a higher antibiotic concentration than in wells with lower concentrations, can be perplexing. Potential causes include:

  • Pipetting Errors: Inaccurate serial dilutions are a common source of this issue. This can lead to one or more wells having a significantly lower concentration of this compound than intended.

  • Contamination: Cross-contamination of a single well with a resistant organism can result in unexpected growth. Strict aseptic technique is crucial.

  • This compound Precipitation: Due to its poor water solubility, this compound may precipitate out of solution at higher concentrations, especially if the solvent concentration changes during dilution.[5] This would lower the effective concentration of the active compound in the well.

  • Biofilm Formation: Some bacterial strains can form biofilms at the bottom of the microtiter plate wells. Biofilms are notoriously more resistant to antimicrobial agents than their planktonic counterparts.

Q4: What is the mechanism of action for this compound, and how might it influence the assay?

α-Lipomycin is an acyclic polyene antibiotic.[8][9] Unlike polyene antibiotics such as nystatin (B1677061) and amphotericin that target sterols in fungal membranes, α-Lipomycin is active against Gram-positive bacteria and does not affect fungi.[8] Its activity can be antagonized by substances like lecithin, which suggests that its mechanism involves interaction with or alteration of the bacterial cell membrane.[5] This mode of action means that the assay's lipid and sterol content in the media could significantly influence the results.

Data Presentation

Impact of Inoculum Density on this compound MIC

The following table illustrates the potential impact of varying the initial bacterial inoculum on the observed MIC of this compound against Staphylococcus aureus.

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Interpretation
5 x 10⁴4Potentially false susceptibility due to low inoculum.
5 x 10⁵ (Standard) 8 Reference/Expected Value
5 x 10⁶32Significant inoculum effect leading to an artificially high MIC.[1]
5 x 10⁷>64Pronounced inoculum effect; potential for misinterpretation as resistant.
Effect of Media Composition on this compound MIC

This table demonstrates how different growth media can affect the apparent MIC of this compound against Bacillus subtilis.

Growth MediumKey CharacteristicsObserved MIC (µg/mL)Rationale for Variation
Mueller-Hinton Broth (MHB)Standard medium, contains divalent cations.16Cations may interfere with this compound's interaction with the bacterial membrane.
Tryptic Soy Broth (TSB)General-purpose medium, rich in nutrients.12Different nutrient composition may alter bacterial susceptibility.
Low-Salt Medium Reduced ionic strength. 8 Lower salt concentration may enhance the activity of membrane-active agents.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[8][10]

1. Preparation of this compound Stock Solution:

  • Due to poor water solubility, dissolve α-Lipomycin in a suitable solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mg/mL).[5]
  • Store the stock solution at -20°C or as recommended by the supplier.

2. Preparation of Bacterial Inoculum:

  • From a pure culture on an agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
  • Inoculate the colonies into a suitable broth (e.g., Tryptic Soy Broth).
  • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
  • Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
  • Dilute this standardized suspension 1:150 in the final assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a working inoculum of approximately 1 x 10⁶ CFU/mL.

3. Assay Procedure (96-Well Plate):

  • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
  • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.
  • Column 11 should serve as a growth control (no antibiotic).
  • Column 12 can be a sterility control (no bacteria).
  • Add 100 µL of the working bacterial inoculum to each well from columns 1 to 11. This brings the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]
  • Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation (Density, Growth Phase) start->check_inoculum check_compound Assess this compound Solution (Solubility, Storage, Dilution) start->check_compound check_media Evaluate Assay Medium (Composition, pH) start->check_media check_procedure Review Assay Procedure (Pipetting, Incubation) start->check_procedure issue_identified Issue Identified and Corrected check_inoculum->issue_identified check_compound->issue_identified check_media->issue_identified check_procedure->issue_identified re_run_assay Re-run Assay with Controls issue_identified->re_run_assay consistent_results Consistent Results Achieved re_run_assay->consistent_results

Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.

Influencing_Factors Key Factors Influencing this compound Antimicrobial Assays Assay_Outcome Assay Outcome (MIC Value) Inoculum Bacterial Inoculum Inoculum->Assay_Outcome Density Density Inoculum->Density GrowthPhase Growth Phase Inoculum->GrowthPhase This compound This compound Sample This compound->Assay_Outcome Concentration Concentration This compound->Concentration Solubility Solubility This compound->Solubility Stability Stability This compound->Stability Medium Assay Medium Medium->Assay_Outcome Composition Composition (Ions) Medium->Composition pH pH Medium->pH Conditions Assay Conditions Conditions->Assay_Outcome Incubation Incubation (Time, Temp) Conditions->Incubation Technique Aseptic Technique Conditions->Technique

Caption: Core factors that can introduce variability into this compound assays.

Lipomycin_Pathway Proposed Mechanism of Action for this compound This compound α-Lipomycin Interaction Membrane Interaction/ Alteration This compound->Interaction Targets Membrane Gram-Positive Bacterial Cell Membrane Membrane->Interaction Disruption Disruption of Membrane Potential / Permeability Interaction->Disruption CellDeath Inhibition of Cellular Processes & Bacterial Cell Death Disruption->CellDeath Lecithin Lecithin / Sterols Lecithin->Interaction Antagonizes

Caption: Simplified pathway of this compound's proposed mechanism of action.

References

Strategies to prevent the antagonizing effect of lipids in Lipomycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipomycin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the antagonizing effect of lipids on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is α-Lipomycin and what is its primary mechanism of action?

A1: α-Lipomycin is an acyclic polyene antibiotic produced by the gram-positive bacterium Streptomyces aureofaciens Tü117.[1] Unlike other polyene antibiotics such as nystatin (B1677061) and amphotericin that target ergosterol (B1671047) in fungal membranes, α-Lipomycin is active against gram-positive bacteria, which do not have sterols in their membranes.[1] Its mechanism of action is believed to involve interaction with and disruption of the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.

Q2: Why is the antibiotic activity of this compound reduced in the presence of lipids?

A2: The antibiotic activity of α-Lipomycin is known to be antagonized by certain lipids, such as lecithin (B1663433) and some sterols.[1] This is a common characteristic of polyene antibiotics. The lipids in the experimental medium can directly interact with this compound, sequestering the antibiotic and reducing its effective concentration available to act on the target bacteria. This leads to an apparent decrease in its antimicrobial potency, often observed as an increase in the Minimum Inhibitory Concentration (MIC).

Q3: What are the common sources of interfering lipids in my experiments?

A3: Interfering lipids in your experiments can originate from several sources, including:

  • Culture Media Components: Complex media supplements like serum (e.g., Fetal Bovine Serum - FBS), yeast extract, and peptone can contain significant amounts of lipids.

  • Sample-Specific Lipids: When testing this compound on biological samples such as tissue homogenates or ascites fluid, the native lipids within these samples can cause interference.

  • Added Supplements: Some experimental protocols may involve the addition of lipid-based supplements or delivery vehicles, which can inadvertently antagonize this compound's activity.

Q4: Are there alternatives to lipid-rich media supplements for growing my bacteria?

A4: Yes, for many applications, you can replace lipid-rich supplements with lipid-free alternatives. A common strategy is to substitute Fetal Bovine Serum (FBS) with fatty acid-free Bovine Serum Albumin (BSA). BSA can still provide necessary proteins and growth factors without introducing interfering lipids.

Troubleshooting Guides

Problem Probable Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) results for this compound. The presence of varying concentrations of lipids in the culture medium is a likely cause. Lipids can sequester this compound, leading to inconsistent results.Standardize your experimental conditions by using a lipid-free or lipid-reduced medium. Consider using fatty acid-free BSA as a supplement instead of serum. Alternatively, pre-treat your medium with a lipid removal agent.
This compound shows lower than expected potency against susceptible bacterial strains. The culture medium may contain lipids that are antagonizing the effect of this compound. This is a known characteristic of polyene antibiotics.[1]Perform a control experiment to test the effect of lipids on this compound's MIC. You can do this by adding a known concentration of lecithin to your assay and observing the change in MIC. To mitigate this, switch to a lipid-free medium or use a lipid removal protocol.
Complete loss of this compound activity in complex biological samples (e.g., serum, tissue homogenates). High concentrations of endogenous lipids in these samples are likely binding to and inactivating the this compound.Pre-treat your biological samples to remove lipids before performing the this compound experiment. Methods such as high-speed centrifugation or the use of a commercial lipid removal agent like Cleanascite™ can be effective.[2][3]
Precipitation is observed when preparing this compound stock solutions or adding it to the culture medium. This compound is a lipophilic compound and may have poor solubility in aqueous solutions.Prepare high-concentration stock solutions of this compound in a suitable organic solvent like DMSO or ethanol.[4] When adding to your aqueous culture medium, ensure rapid mixing to prevent precipitation. Using a carrier protein like fatty acid-free BSA in the medium can also help maintain solubility.

Data Presentation

The presence of lipids can significantly increase the Minimum Inhibitory Concentration (MIC) of this compound, reducing its apparent effectiveness. The following tables provide an overview of expected MIC values for α-Lipomycin against various Gram-positive bacteria in a standard medium and illustrate the potential impact of lipids on these values.

Table 1: Minimum Inhibitory Concentrations (MICs) of α-Lipomycin against various Gram-positive bacteria. [1]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 134/948
Staphylococcus aureus (MRSA)16
Staphylococcus epidermidis8
Streptococcus pyogenes16
Streptococcus pneumoniae32
Enterococcus faecalis32
Enterococcus faecium32

Table 2: Illustrative example of the potential effect of lipids on α-Lipomycin MIC.

ConditionExpected MIC Range (µg/mL)Rationale
Lipid-Free Medium8 - 32Baseline activity of this compound without interference.
Medium with Lecithin (e.g., 1 mg/mL)> 64Lecithin is known to antagonize the activity of this compound, leading to a higher MIC.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to help you mitigate the antagonizing effect of lipids in your this compound experiments.

Protocol 1: Preparation of Lipid-Reduced Medium using Fatty Acid-Free BSA

This protocol describes how to prepare a cell culture medium with reduced lipid content by substituting serum with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • Basal culture medium (e.g., Mueller-Hinton Broth)

  • Fatty acid-free BSA powder

  • Sterile deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 10% (w/v) stock solution of fatty acid-free BSA by dissolving 10 g of BSA powder in 100 mL of sterile deionized water.

  • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Supplement your basal culture medium with the sterile fatty acid-free BSA solution to the desired final concentration (typically 0.5% to 2% v/v). For example, to make 100 mL of medium with 1% BSA, add 10 mL of the 10% BSA stock solution to 90 mL of the basal medium.

  • This lipid-reduced medium is now ready to be used in your this compound experiments.

Protocol 2: Lipid Removal from Culture Medium using a Lipid Adsorbent (Cleanascite™)

This protocol provides a general procedure for removing lipids from a culture medium or biological sample using a commercially available lipid removal agent.

Materials:

  • Culture medium or biological sample containing lipids

  • Cleanascite™ or a similar lipid removal reagent

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Gently resuspend the lipid removal reagent by inverting the bottle several times.

  • In a microcentrifuge tube, add the lipid removal reagent to your sample. A common starting ratio is 1 part reagent to 4 parts sample (e.g., 250 µL of reagent for 1 mL of sample).[2]

  • Incubate the mixture for 10-15 minutes at room temperature with gentle, periodic mixing. For some samples, incubation at 4°C for up to an hour may improve lipid removal.[2]

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the adsorbent and the bound lipids.

  • Carefully collect the supernatant, which is your lipid-depleted medium or sample, and transfer it to a new sterile tube.

  • The clarified supernatant is now ready for use in your this compound experiments.

Protocol 3: Broth Microdilution MIC Assay for this compound in Lipid-Reduced Medium

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound in a 96-well plate format using a lipid-reduced medium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Lipid-reduced culture medium (from Protocol 1 or 2)

  • Bacterial culture in the exponential growth phase

  • Sterile 96-well microtiter plate

  • Multichannel pipette

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in the lipid-reduced medium to a concentration of approximately 1 x 10^6 CFU/mL.

  • In the 96-well plate, add 100 µL of the lipid-reduced medium to all wells except the first column.

  • Prepare serial dilutions of this compound across the plate. Add 200 µL of the highest concentration of this compound (in lipid-reduced medium) to the first well of each row. Then, perform 2-fold serial dilutions by transferring 100 µL from each well to the next well in the row. Discard the final 100 µL from the last well of the dilution series.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. This will bring the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

  • Include a positive control (wells with bacteria and medium but no this compound) and a negative control (wells with medium only).

  • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Diagram 1: The Antagonizing Effect of Lipids on this compound

This compound This compound Bacteria Bacterial Cell Membrane This compound->Bacteria Binds to Interaction Lipid-Lipomycin Complex This compound->Interaction Sequestered by Effect Antibacterial Effect Bacteria->Effect Leads to Lipids Exogenous Lipids (e.g., from media) Lipids->Interaction NoEffect Reduced Antibacterial Effect Interaction->NoEffect Results in

Caption: Logical diagram of lipid antagonism of this compound.

Diagram 2: Experimental Workflow for Lipid Removal from Culture Media

cluster_workflow Lipid Removal Workflow Start Start: Lipid-Containing Medium AddReagent Add Lipid Removal Reagent Start->AddReagent Incubate Incubate (e.g., 15 min at RT) AddReagent->Incubate Centrifuge Centrifuge (e.g., 10,000 x g) Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect End End: Lipid-Depleted Medium Collect->End

Caption: Workflow for removing lipids from experimental media.

Diagram 3: Generalized Mechanism of Action of this compound

cluster_membrane Bacterial Cell Membrane This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Binds to Disruption Membrane Disruption & Pore Formation Membrane->Disruption Induces Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: this compound's mechanism of action on the bacterial membrane.

References

Refinement of HPLC gradients for better separation of Lipomycin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the refinement of High-Performance Liquid Chromatography (HPLC) gradients for the improved separation of lipomycin derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating this compound derivatives by HPLC?

A1: this compound derivatives are often structurally similar, differing by only one or a few functional groups. For instance, α-lipomycin and its analog, 21-methyl-α-lipomycin, have very similar structures, leading to close elution times on a reversed-phase column. The primary challenges include achieving baseline resolution between these closely related compounds, preventing peak tailing due to the presence of polar functional groups, and ensuring method robustness for reproducible quantification.

Q2: What is a good starting point for developing an HPLC method for this compound derivatives?

A2: A good starting point is a reversed-phase method using a C18 column. Given the polyene nature of lipomycins, a gradient elution with acetonitrile (B52724) and water is typically effective. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of acidic and basic functional groups. A photodiode array (PDA) or UV-Vis detector set at the maximum absorbance wavelength of the polyene chromophore (around 360-380 nm) is recommended for detection.

Q3: How can I improve the resolution between two closely eluting this compound derivatives?

A3: To improve the resolution between closely eluting peaks, you can try several approaches:

  • Decrease the gradient slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation.

  • Change the organic modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Modifying the pH can change the ionization state of the derivatives, affecting their retention and potentially improving separation.

  • Lower the flow rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution.

  • Increase the column length or use a column with a smaller particle size: Both of these options can increase the number of theoretical plates and improve separation efficiency.

Q4: My this compound derivative peaks are tailing. What can I do to improve peak shape?

A4: Peak tailing for compounds like lipomycins is often caused by secondary interactions with the silica (B1680970) backbone of the stationary phase. Here are some solutions:

  • Add an acidic modifier: As mentioned, acids like formic acid or trifluoroacetic acid in the mobile phase can protonate silanol (B1196071) groups and the analytes, reducing unwanted interactions.

  • Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.

  • Work at a lower pH: A mobile phase pH of around 2.5-3.5 can help to keep the analytes and residual silanols in a neutral state.

  • Check for column contamination: Strongly retained impurities can cause peak tailing. Washing the column with a strong solvent may resolve the issue.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between α-Lipomycin and its Analogs Gradient is too steep.Decrease the percentage of organic solvent change per unit of time. For example, if your gradient is 50-90% acetonitrile in 10 minutes, try extending the gradient time to 20 minutes.
Inappropriate mobile phase selectivity.Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.
Insufficient column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates.
Peak Tailing Secondary interactions with residual silanols.Add 0.1% formic acid or trifluoroacetic acid to your mobile phase. Ensure the mobile phase pH is below 4.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.
Variable Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements of all components. Premixing the mobile phase components can also improve consistency.
Fluctuations in column temperature.Use a column oven to maintain a constant and elevated temperature (e.g., 30-40 °C).
Air bubbles in the pump.Degas the mobile phase thoroughly before use.
Low Signal Intensity Incorrect detection wavelength.Determine the optimal UV absorbance wavelength for your this compound derivatives using a PDA detector.
Sample degradation.Protect samples from light and heat. Use amber vials and a temperature-controlled autosampler if possible.
Low sample concentration.Concentrate the sample or increase the injection volume (be mindful of potential peak distortion).

Experimental Protocols

Representative HPLC Method for Separation of α-Lipomycin and 21-methyl-α-lipomycin

This protocol is a representative method based on general principles for separating similar natural products. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 60% B

    • 18-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 365 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (60:40 v/v) to match the initial gradient conditions.

Visualizations

logical_relationship Logical Workflow for HPLC Gradient Refinement start Initial Method Development (Isocratic or Generic Gradient) scout Scouting Gradient (e.g., 5-95% B in 20 min) start->scout evaluate Evaluate Chromatogram - Peak Shape - Resolution scout->evaluate adjust_slope Adjust Gradient Slope (Steeper or Shallower) evaluate->adjust_slope Poor Resolution change_solvent Change Organic Modifier (e.g., ACN to MeOH) evaluate->change_solvent Co-elution optimize_temp Optimize Temperature evaluate->optimize_temp Poor Peak Shape fine_tune Fine-Tune Gradient Segments evaluate->fine_tune Good Separation adjust_slope->evaluate change_solvent->evaluate optimize_temp->evaluate validate Method Validation fine_tune->validate end Optimized Method validate->end

Caption: Workflow for HPLC gradient optimization.

Caption: this compound derivative relationships.

Mitigating the impact of pH on Lipomycin stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lipomycin

This technical support center provides researchers, scientists, and drug development professionals with essential information on mitigating the impact of pH on the stability and activity of this compound, a potent lipopeptide antibiotic. Given that "this compound" is a model compound, the following data and protocols are based on established principles for lipopeptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability and in vitro activity?

A1: this compound exhibits maximal stability and antimicrobial activity in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.5. Outside of this range, its stability and activity can be significantly compromised. At acidic pH values below 5.0, the glycosidic bond is susceptible to hydrolysis, while at alkaline pH values above 8.5, the ester and peptide bonds can undergo hydrolysis, leading to degradation of the molecule.

Q2: What are the visible signs of this compound degradation or instability in solution?

A2: Signs of this compound degradation include a noticeable decrease in antimicrobial activity, a change in the solution's color (e.g., yellowing), or the formation of a precipitate.[1][2] If you observe any of these changes, it is recommended to prepare a fresh stock solution.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent. It is most soluble in slightly acidic to neutral aqueous solutions. In highly acidic or alkaline solutions, its solubility may decrease, leading to precipitation. This is particularly important to consider when preparing stock solutions and experimental media.

Q4: Can I adjust the pH of my this compound stock solution?

A4: It is generally not recommended to adjust the pH of a concentrated this compound stock solution directly, as this can lead to localized high concentrations of acid or base, causing rapid degradation. Instead, it is best to prepare buffers at the desired pH and then dissolve the this compound powder directly into the buffer.

Q5: How should I prepare buffers for experiments involving this compound to ensure its stability?

A5: When preparing buffers, use high-purity reagents and water. It is crucial to choose a buffering agent that is effective in the optimal pH range for this compound (pH 6.0-7.5), such as phosphate-buffered saline (PBS) or MOPS buffer. Ensure the final pH of the experimental medium is within this range after the addition of all components.

Troubleshooting Guides

Issue 1: Decreased or No Antimicrobial Activity Observed

Potential Cause Troubleshooting Steps
Degradation due to improper pH 1. Verify the pH of your experimental medium and ensure it is within the optimal range (6.0-7.5).[3] 2. Prepare fresh this compound solutions in a validated, pH-controlled buffer. 3. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours to maintain its effective concentration.[1]
Incorrect concentration 1. Double-check all calculations for dilutions of the stock solution. 2. Ensure that your pipettes are properly calibrated.[4]
Improper storage of stock solution 1. This compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions if there is any suspicion of degradation.

Issue 2: Precipitation Observed in Solution

Potential Cause Troubleshooting Steps
pH-induced insolubility 1. Measure the pH of the solution where precipitation occurred. 2. Ensure the pH is within the optimal solubility range for this compound. 3. Consider using a different buffer system if the current one is not maintaining the correct pH.
Concentration exceeds solubility limit 1. Prepare a more dilute stock solution. 2. If a high concentration is necessary, investigate the use of solubility-enhancing excipients, ensuring they do not interfere with the assay.
Interaction with media components 1. Review the composition of your experimental medium for any components that may react with or reduce the solubility of this compound. 2. If possible, test the solubility of this compound in a simpler buffer system to identify potential interactions.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 37°C

pHHalf-life (hours)Remaining Activity after 24h (%)
4.0815
5.02450
6.07285
7.09695
8.04870
9.01225

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus at Different pH Values

pHMIC (µg/mL)
5.08
6.02
7.01
7.52
8.04

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate (B84403), borate) at different pH values ranging from 4.0 to 9.0.

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with a C18 column. The mobile phase could consist of a gradient of acetonitrile (B52724) and a phosphate buffer at pH 5.0, with UV detection at 267 nm.[5]

  • Data Analysis: Quantify the peak area of intact this compound at each time point. Calculate the degradation rate and half-life at each pH.

Protocol 2: Assessment of Antimicrobial Activity by Broth Microdilution (MIC Assay)

  • Preparation of Media: Prepare Mueller-Hinton Broth (MHB) adjusted to different pH values (e.g., 5.0, 6.0, 7.0, 7.5, 8.0).

  • This compound Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the pH-adjusted MHB.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test organism (e.g., S. aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

workflow cluster_issue Troubleshooting Inconsistent this compound Activity start Inconsistent Activity Observed check_ph Verify pH of Experimental Medium start->check_ph ph_ok pH within 6.0-7.5? check_ph->ph_ok adjust_ph Adjust Buffer/Medium pH ph_ok->adjust_ph No check_storage Review Stock Solution Storage & Handling ph_ok->check_storage Yes adjust_ph->check_storage storage_ok Properly Stored? check_storage->storage_ok fresh_stock Prepare Fresh Stock Solution storage_ok->fresh_stock No verify_conc Verify Calculations & Pipettes storage_ok->verify_conc Yes fresh_stock->verify_conc end Re-run Experiment verify_conc->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

logical_relationship cluster_ph pH Environment cluster_stability This compound State cluster_activity Biological Outcome acidic Acidic (pH < 5) degraded Degraded (Hydrolysis) acidic->degraded optimal Optimal (pH 6.0-7.5) stable Stable optimal->stable alkaline Alkaline (pH > 8.5) alkaline->degraded low_activity Low/No Activity degraded->low_activity high_activity High Activity stable->high_activity

Caption: Relationship between pH, this compound stability, and activity.

References

Enhancing the expression of the Lipomycin biosynthetic gene cluster in a host

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the expression of the Lipomycin biosynthetic gene cluster. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces host strain is growing well, but I'm detecting very low or no this compound production. What are the common initial troubleshooting steps?

A1: Low or no production despite good cell growth is a frequent challenge. Here are the primary areas to investigate:

  • Suboptimal Fermentation Conditions: Secondary metabolism is highly sensitive to environmental factors. Ensure that the pH, temperature, aeration, and agitation speeds are optimized for this compound production, which may differ from the optimal conditions for biomass growth.

  • Nutrient Limitation or Repression: The composition of your fermentation medium is critical. Catabolite repression by readily available carbon sources like glucose can suppress secondary metabolite biosynthesis. Conversely, the depletion of essential precursors for this compound synthesis (e.g., specific amino acids or fatty acids) will also limit production.

  • Regulatory Gene Expression: The this compound biosynthetic gene cluster is controlled by a complex regulatory network. Low expression of positive regulatory genes (e.g., lipReg4) or high expression of negative regulators can prevent the activation of the biosynthetic genes.

  • Plasmid Stability (for heterologous expression): If you are expressing the this compound gene cluster from a plasmid, ensure the plasmid is stable in the host strain throughout the fermentation run.

Q2: I am attempting heterologous expression of the this compound gene cluster in a model Streptomyces host (e.g., S. coelicolor, S. albus), but production is significantly lower than in the native producer, S. aureofaciens. Why might this be the case?

A2: Heterologous expression can be challenging due to several factors:

  • Codon Usage Bias: The codon usage of the this compound gene cluster from S. aureofaciens may not be optimal for your chosen heterologous host, potentially leading to translational inefficiencies.

  • Precursor Supply: The heterologous host may not produce the necessary precursors for this compound biosynthesis in sufficient quantities.

  • Regulatory Crosstalk: The regulatory elements of the this compound gene cluster may not be recognized or may be negatively affected by the regulatory machinery of the new host.

  • Host-Specific Metabolic Burden: The expression of a large gene cluster can impose a significant metabolic burden on the host, diverting resources from both growth and secondary metabolite production.[1]

Q3: Can I manipulate the regulatory genes within the this compound cluster to enhance production?

A3: Yes, manipulating the cluster's regulatory genes is a powerful strategy. The this compound gene cluster in S. aureofaciens Tü117 contains several putative regulatory genes, including lipReg1, lipReg2, lipReg3, and lipReg4.[2] Specifically, lipReg4 is believed to be the primary pathway-specific activator.[3] Overexpressing lipReg4 under the control of a strong, constitutive promoter is a promising approach to increase the transcription of the entire biosynthetic gene cluster. Conversely, identifying and knocking out any negative regulators can also de-repress the pathway and boost production.

Q4: What are some effective general strategies for increasing the yield of secondary metabolites like this compound in Streptomyces?

A4: Several metabolic engineering strategies have proven effective for various secondary metabolites and can be applied to this compound:

  • Promoter Engineering: Replacing the native promoters of the biosynthetic operons with a library of well-characterized, strong constitutive promoters can decouple this compound production from complex native regulation and significantly increase expression.[3]

  • Increasing Gene Cluster Copy Number: Introducing additional copies of the entire this compound biosynthetic gene cluster into the host strain can lead to a gene dosage effect and increased product titers.[1][4]

  • Enhancing Precursor Supply: Engineering the primary metabolism of the host to channel more precursors towards this compound biosynthesis can alleviate bottlenecks.

  • Fermentation Media Optimization: Systematically optimizing the components of the fermentation medium, including carbon and nitrogen sources, as well as trace elements, is crucial for maximizing yield.[5][6][7]

Troubleshooting Guides

ProblemPossible CauseRecommended Solution
No or very low this compound yield with good cell growth 1. Catabolite Repression: High levels of a readily metabolized carbon source (e.g., glucose) are repressing the biosynthetic gene cluster. 2. Incorrect Precursor Supply: The medium lacks sufficient precursors for the polyketide and non-ribosomal peptide components of this compound. 3. Suboptimal Fermentation Parameters: The pH, temperature, or dissolved oxygen levels are not optimal for secondary metabolism.1. Replace glucose with a more slowly metabolized carbon source like starch or glycerol. Test different carbon-to-nitrogen ratios. 2. Supplement the medium with precursors such as fatty acids or specific amino acids. 3. Perform a systematic optimization of fermentation parameters (e.g., pH 6.5-7.5, temperature 28-30°C).
Inconsistent this compound production between batches 1. Inoculum Variability: The age, concentration, or physiological state of the seed culture is inconsistent. 2. Media Preparation Inconsistency: Variations in the quality or preparation of the fermentation medium.1. Standardize the inoculum preparation protocol, including spore preparation and the age and volume of the seed culture. 2. Use high-quality media components and ensure accurate preparation and sterilization procedures.
Low this compound yield in a heterologous host 1. Inefficient Transcription/Translation: The native promoters are weak in the new host, or codon usage is suboptimal. 2. Metabolic Burden: The expression of the large gene cluster is draining cellular resources. 3. Lack of Specific Precursors: The heterologous host does not produce a required precursor molecule.1. Replace native promoters with strong promoters known to be effective in the chosen host. Synthesize and express codon-optimized versions of key genes. 2. Integrate the gene cluster into the host chromosome instead of using a high-copy plasmid. 3. Co-express genes for the biosynthesis of the limiting precursor or supplement the medium with the precursor.
Accumulation of a colored byproduct instead of this compound 1. Shunt Product Formation: A bottleneck in the biosynthetic pathway is causing the accumulation and modification of an intermediate. 2. Incorrect Cyclization: Key cyclases or tailoring enzymes are not being expressed or are inactive, leading to alternative products.1. Identify the shunt product using LC-MS and NMR. Overexpress the downstream enzyme that is responsible for the next step in the pathway. 2. Verify the expression and integrity of all tailoring enzymes in the cluster.

Quantitative Data Summary

The following table summarizes yield improvements from metabolic engineering strategies in Streptomyces for lipopeptide antibiotics like daptomycin (B549167), which can serve as a reference for expected outcomes when applying similar strategies to this compound production.

StrategyHost StrainTarget AntibioticFold Increase in TiterReference
Knockout of negative regulators (arpA, phaR)S. roseosporusDaptomycin~1.9[1][8]
Duplication of the biosynthetic gene clusterS. roseosporusDaptomycin~2.1[9][10]
Enhancing precursor (kynurenine) supplyS. roseosporusDaptomycin~2.1[8]
Combined metabolic engineering strategiesS. roseosporusDaptomycin~6.6 (shake flask)[4][8]
Promoter replacement in the BGCS. roseosporusDaptomycin~1.9[9][10]

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Streptomyces coelicolor

This protocol outlines the general steps for transferring the this compound gene cluster into a heterologous host.

1. Cloning the this compound Gene Cluster: a. Isolate high-molecular-weight genomic DNA from S. aureofaciens Tü117. b. Clone the entire ~74 kb this compound gene cluster into a suitable vector, such as a Bacterial Artificial Chromosome (BAC) or a cosmid. This can be achieved through PCR amplification of overlapping fragments or by using techniques like Transformation-Associated Recombination (TAR) cloning. c. Verify the integrity of the cloned cluster by restriction digestion and sequencing.

2. Transfer into the Heterologous Host: a. Introduce the vector carrying the this compound gene cluster into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation. b. Prepare a spore suspension of the recipient Streptomyces coelicolor strain (e.g., M1146 or M1152). c. Perform intergeneric conjugation between the E. coli donor and the S. coelicolor recipient on a suitable medium (e.g., MS agar). d. Select for exconjugants by overlaying the plates with antibiotics to which the recipient strain is resistant (encoded on the vector) and to which the E. coli donor is sensitive (e.g., nalidixic acid).

3. Fermentation and Analysis: a. Inoculate a seed culture of the engineered S. coelicolor strain in a suitable medium (e.g., TSB) and incubate for 2-3 days. b. Transfer the seed culture to a production medium and continue fermentation for 5-7 days. c. Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). d. Analyze the extract for this compound production using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol 2: Overexpression of the Pathway-Specific Activator Gene lipReg4

This protocol describes how to place lipReg4 under the control of a strong constitutive promoter.

1. Construction of the Overexpression Plasmid: a. Amplify the coding sequence of lipReg4 from S. aureofaciens genomic DNA using PCR with primers that add suitable restriction sites. b. Clone the lipReg4 gene into an integrative Streptomyces expression vector (e.g., a derivative of pSET152) downstream of a strong constitutive promoter (e.g., ermEp*). c. Verify the sequence of the construct.

2. Introduction into the Host Strain: a. Introduce the overexpression plasmid into the desired Streptomyces host (either the native producer or a heterologous host) via conjugation as described in Protocol 1. b. Select for transformants containing the integrated plasmid using the appropriate antibiotic resistance marker.

3. Analysis of this compound Production: a. Ferment the engineered strain alongside the wild-type control strain under identical conditions. b. Extract and quantify this compound production from both strains using HPLC to determine the effect of lipReg4 overexpression.

Visualizations

This compound Regulatory Pathway

Lipomycin_Regulation cluster_reg Regulatory Subcluster cluster_other_reg Other Regulators cluster_biosynthesis Biosynthesis & Transport LipReg2 LipReg2 (Sensor Kinase) LipReg1 LipReg1 (Response Regulator) LipReg2->LipReg1 Phosphorylates LipReg4 LipReg4 (LAL-family Activator) LipReg1->LipReg4 Activates Biosynthetic_Genes lip PKS/NRPS Genes LipReg4->Biosynthetic_Genes Activates Transcription LipReg3 LipReg3 (Transporter Regulator) Transport_Genes Export Genes LipReg3->Transport_Genes Regulates lipX1 lipX1 (Ribonuclease) lipX1->Biosynthetic_Genes Modulates (Unknown)

Caption: Proposed regulatory cascade for this compound biosynthesis.

Experimental Workflow for Enhancing this compound Production

Lipomycin_Enhancement_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Optimization cluster_analysis Analysis start Wild-Type or Heterologous Host promoter_eng Promoter Engineering (e.g., replace with ermE*p) start->promoter_eng regulator_mod Regulatory Gene Modification (e.g., OE lipReg4) start->regulator_mod gene_dup Gene Cluster Duplication promoter_eng->gene_dup regulator_mod->gene_dup media_opt Media Optimization (C/N sources, pH) gene_dup->media_opt process_opt Process Parameter Optimization (DO, temp) media_opt->process_opt extraction Extraction of this compound process_opt->extraction quantification HPLC-MS Quantification extraction->quantification result Enhanced This compound Yield quantification->result

Caption: Workflow for enhancing this compound production.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectra of Lipomycin, Nystatin, and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectra of Lipomycin, a polyenoyltetramic acid antibiotic, with the well-established polyene antifungals, nystatin (B1677061) and amphotericin B. The information presented herein is supported by experimental data and standardized testing methodologies to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications.

Executive Summary

This compound distinguishes itself with a targeted antibacterial spectrum, primarily effective against Gram-positive bacteria, a stark contrast to the antifungal activities of nystatin and amphotericin B. While all three are polyene compounds, their distinct mechanisms of action and resulting antimicrobial activities underscore their specialized roles in combating different classes of microbial pathogens. Nystatin and amphotericin B exert their antifungal effects by binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. In contrast, this compound's activity against Gram-positive bacteria, and its lack of efficacy against fungi, suggests a different molecular target, a subject of ongoing research.

Comparative Antimicrobial Spectra

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, nystatin, and amphotericin B against a range of microorganisms. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentTarget OrganismRepresentative SpeciesMIC Range (µg/mL)
This compound Gram-positive bacteriaStaphylococcus aureus8 - 32[1]
Bacillus subtilis8 - 32[1]
Streptococcus pyogenes8 - 32[1]
Enterococcus faecalis8 - 32[1]
Nystatin Fungi (Yeasts)Candida albicans2 - 8
Candida glabrata4 - 8
Candida parapsilosis2 - 4
Candida tropicalis2 - 8
Cryptococcus neoformans2 - 8
Amphotericin B Fungi (Yeasts & Molds)Candida albicans0.25 - 2
Candida glabrata0.5 - 4
Candida parapsilosis0.125 - 1
Aspergillus fumigatus0.5 - 2
Aspergillus flavus1 - 4
Cryptococcus neoformans0.25 - 1

Mechanism of Action

The distinct antimicrobial spectra of these compounds are a direct result of their different molecular targets.

Nystatin and Amphotericin B: Targeting Fungal Ergosterol

Nystatin and amphotericin B are classic examples of polyene antifungals that selectively target ergosterol, a sterol component unique to fungal cell membranes. Their mechanism involves the formation of pores or channels in the fungal cell membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. Bacteria are not susceptible to these agents as their cell membranes lack ergosterol.

Mechanism of Action: Nystatin & Amphotericin B Nystatin_Amphotericin Nystatin / Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane Nystatin_Amphotericin->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Leakage Leakage of Intracellular Contents (Ions, etc.) Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Mechanism of Nystatin and Amphotericin B
This compound: A Different Path to Antibacterial Activity

This compound, while also a polyene, is active against Gram-positive bacteria and inactive against fungi. This indicates that its mechanism of action does not involve binding to ergosterol. The exact molecular target of this compound is still under investigation, but it is hypothesized to interfere with essential processes in the bacterial cell envelope or membrane, leading to cell death.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antibacterial Susceptibility Testing (Adapted from CLSI M07)

This method is used to determine the MIC of antibacterial agents like this compound against aerobic bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow: Antibacterial Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of this compound Dilutions->Inoculate Incubate Incubate at 35°C (16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Antibacterial Susceptibility Testing Workflow
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)

This method is used to determine the MIC of antifungal agents like nystatin and amphotericin B against yeasts.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare stock solutions of nystatin and amphotericin B in an appropriate solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized yeast inoculum to each well of the microtiter plate.

    • Include a growth control well and a sterility control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation of Results:

    • The MIC for amphotericin B is the lowest concentration at which there is a prominent decrease in turbidity (≥90% inhibition) compared to the growth control. For nystatin, it is the lowest concentration showing no visible growth.

Workflow: Antifungal Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Yeast Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Nystatin/Amphotericin B Dilutions->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read_MIC Read MIC (Endpoint based on growth inhibition) Incubate->Read_MIC

Antifungal Susceptibility Testing Workflow

Conclusion

This compound presents a compelling profile as an antibacterial agent with a spectrum focused on Gram-positive bacteria. This specificity, in contrast to the broad-spectrum antifungal activity of nystatin and amphotericin B, highlights the diverse therapeutic potential within the polyene class of natural products. Further research into the precise mechanism of action of this compound could pave the way for the development of novel antibacterial agents. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of these and other antimicrobial compounds.

References

Lipomycin's Efficacy Against Antibiotic-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lipomycin's Performance with Alternative Antimicrobials, Supported by Experimental Data.

The escalating threat of antibiotic resistance necessitates the exploration and validation of novel antimicrobial compounds. This guide provides a comparative analysis of this compound, a polyenoyltetramic acid antibiotic, against other therapeutic alternatives for combating antibiotic-resistant bacterial strains. The data presented is curated from publicly available research to facilitate an objective evaluation of this compound's potential in drug development pipelines.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and selected alternative antibiotics against various antibiotic-resistant Gram-positive bacteria. It is important to note that the data is compiled from different studies and direct, head-to-head comparative studies under identical conditions are limited. Therefore, these tables serve as a guide to the general efficacy of each compound.

Table 1: MIC of α-Lipomycin against Gram-Positive Bacteria

Bacterial StrainResistance ProfileMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)8 - 32
Staphylococcus aureusNon-Resistant8 - 32
Enterococcus faecalisVancomycin-Resistant (VRE)8 - 32
Enterococcus faecalisNon-Resistant8 - 32

Source: As per scientific literature, there are no appreciable differences in the MICs of α-lipomycin between non-resistant and antibiotic-resistant strains of Gram-positive bacteria. The MIC is generally in the range of 8 μg/ml to 32 μg/ml.[1]

Table 2: MIC of Olikomycin A against Multidrug-Resistant Bacteria

Bacterial StrainResistance ProfileMIC (µg/mL) (with Calcium)MIC (µg/mL) (without Calcium)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25>64
Staphylococcus aureusVancomycin-Resistant (VRSA)1>64
Enterococcus faecalisVancomycin-Resistant (VRE)4>64

Source: Olikomycin A is a calcium-dependent lipopeptide antibiotic. Its activity is significantly enhanced in the presence of calcium.[1][2][3]

Table 3: MIC of Daptomycin (B549167) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Bacterial StrainResistance ProfileMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusMethrocin-Resistant (MRSA)0.125 - 1.00.380.75

Source: Daptomycin demonstrates potent activity against MRSA isolates.[4]

Table 4: MIC of Vancomycin (B549263) against Staphylococcus aureus

Bacterial StrainResistance ProfileSusceptibility Breakpoint (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)≤ 2

Source: According to the Clinical and Laboratory Standards Institute (CLSI), S. aureus isolates with a vancomycin MIC of ≤ 2 µg/mL are considered susceptible.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the efficacy of an antimicrobial agent. The following are detailed methodologies for key experiments cited in the validation of antibiotic activity.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.

a. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antibiotic (e.g., this compound) is prepared in a suitable solvent at a high concentration.

b. Serial Dilutions:

  • Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

c. Inoculum Preparation:

  • The bacterial strain to be tested is cultured overnight on an appropriate agar (B569324) medium.

  • A few colonies are then used to inoculate a fresh broth culture, which is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • The bacterial suspension is then diluted to the final inoculum concentration.

d. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

e. MIC Determination:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[5]

Agar Dilution Method for MIC Determination

This method involves the incorporation of the antimicrobial agent directly into the agar medium.

a. Preparation of Agar Plates with Antibiotic:

  • A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the antibiotic to the molten agar before it solidifies.

b. Inoculum Preparation:

  • The bacterial inoculum is prepared similarly to the broth microdilution method to achieve a standardized cell density.

c. Inoculation:

  • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

d. Incubation:

  • The plates are incubated under suitable conditions until growth is visible in the control plate (without antibiotic).

e. MIC Determination:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism on the agar surface.[5][6]

Visualizing Mechanisms and Workflows

To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Determination Assay cluster_analysis Data Analysis A Bacterial Strain Isolation (Resistant & Non-Resistant) D Standardized Inoculum Preparation A->D B Antibiotic Stock Solution (this compound & Alternatives) C Serial Dilution of Antibiotics B->C E Inoculation & Incubation C->E D->E F Visual Inspection for Growth E->F G MIC Value Determination F->G H Comparative Analysis G->H

Caption: Experimental workflow for determining and comparing Minimum Inhibitory Concentrations (MICs).

Bacterial_Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid_II Inhibits Transglycosylation Daptomycin Daptomycin (with Ca2+) cluster_membrane cluster_membrane Daptomycin->cluster_membrane Disrupts Membrane Potential This compound This compound (Proposed) This compound->cluster_membrane Interacts with Membrane Components

References

A Comparative Analysis of the Biological Activity of Lipomycin and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of α-lipomycin, a unique polyenoyltetramic acid antibiotic, and its known synthetic analogs. The content is based on available experimental data, offering insights into its antimicrobial properties and the methodologies used for its evaluation.

Introduction to α-Lipomycin

α-Lipomycin is an acyclic polyene antibiotic produced by the Gram-positive bacterium Streptomyces aureofaciens Tü117.[1] Structurally, it is a hybrid peptide-polyketide natural product, featuring a tetramic acid moiety linked to a pentaene chain and glycosylated with L-digitoxose. Unlike common polyene antibiotics such as nystatin (B1677061) or amphotericin, which target fungal membranes by interacting with sterols, α-lipomycin is specifically active against Gram-positive bacteria and shows no efficacy against fungi, yeasts, or Gram-negative bacteria. Its antibiotic effect is reportedly antagonized by certain lipids, including lecithin (B1663433) and sterols. The unique structure and specific activity of α-lipomycin have spurred interest in the development of novel analogs through biosynthetic engineering to explore and potentially enhance its therapeutic properties.

Comparative Biological Activity

A direct quantitative comparison of the biological activities of α-lipomycin and its synthetic analogs is challenging due to the limited publicly available data for the latter. The primary characterized analog, 21-methyl-α-lipomycin, was discovered through precursor-directed biosynthesis, demonstrating the flexibility of the lipomycin polyketide synthase. However, specific Minimum Inhibitory Concentration (MIC) values for this analog are not detailed in the available literature.

The known antibacterial activity for the parent compound, α-lipomycin, is summarized below.

Table 1: Antibacterial Activity of α-Lipomycin

Bacterial Strain Type MIC (μg/mL) Reference
Staphylococcus aureus 134/95 Gram-positive 16
S. aureus (MRSA) Gram-positive 16
Streptococcus pneumoniae Gram-positive 8
Enterococcus faecalis 15/95 Gram-positive 32

| Bacillus subtilis | Gram-positive | Not specified (active) | |

Note: Data for synthetic analogs such as 21-methyl-α-lipomycin is not available in the reviewed literature to populate a comparative table.

While many natural products containing a tetramic acid moiety are known to exhibit a range of biological activities including cytotoxicity, specific data regarding the cytotoxic or anticancer activity of α-lipomycin and its analogs against eukaryotic cell lines is not currently available in published research.

Key Signaling and Biosynthetic Pathways

Regulatory Control of α-Lipomycin Biosynthesis

The production of α-lipomycin in S. aureofaciens is tightly controlled by a complex regulatory network encoded within its biosynthetic gene cluster. This network involves a two-component signal transduction system (LipReg1/LipReg2) that governs the expression of a pathway-specific activator (LipReg4). Understanding this cascade is crucial for engineering strains to produce novel analogs or improve yields.

Lipomycin_Regulatory_Cascade LipReg2 LipReg2 (Sensor Kinase) LipReg1 LipReg1 (Response Regulator) LipReg2->LipReg1 Controls Activity LipReg4 LipReg4 (Pathway-Specific Activator) LipReg1->LipReg4 Governs Expression Biosynthesis α-Lipomycin Biosynthesis Genes LipReg4->Biosynthesis Activates

Regulatory cascade for α-lipomycin biosynthesis.

Experimental Protocols

Detailed methodologies are essential for the consistent evaluation of antimicrobial and cytotoxic agents. Below are standard protocols for assessing the biological activity of compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., α-lipomycin) stock solution

  • Bacterial inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Positive control (broth with inoculum, no drug)

  • Negative control (sterile broth)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the starting drug concentration is added to well 1, then 100 µL is transferred from well 1 to well 2, mixed, and this serial transfer is continued to well 10. 100 µL is discarded from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. Well 12 receives 100 µL of sterile broth instead of inoculum.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

MIC_Workflow start Start step1 Prepare 2-fold serial dilutions of test compound in 96-well plate start->step1 step2 Add standardized bacterial inoculum to each well step1->step2 step3 Include positive (cells + broth) and negative (broth only) controls step2->step3 step4 Incubate plate at 37°C for 16-24 hours step3->step4 step5 Observe wells for turbidity (visual or OD600 reading) step4->step5 result Determine MIC: Lowest concentration with no growth step5->result end End result->end

Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Assessment of Cytotoxicity using Resazurin-Based Viability Assay

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (B115843) (blue) to the highly fluorescent resorufin (B1680543) (pink) by viable cells.

Materials:

  • 96-well cell culture plates

  • Eukaryotic cell line (e.g., a human cancer cell line)

  • Complete cell culture medium

  • Test compound stock solution

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with medium and vehicle)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Resazurin Addition: Add 10-20 µL of the resazurin solution to each well and incubate for another 2-4 hours, or until a color change is observed in the negative control wells.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined using a dose-response curve fitting model.

References

Decoding the Resistance Profile of α-Lipomycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers a comparative analysis of the polyene antibiotic α-Lipomycin's performance against various bacterial strains, including those with established resistance to other antibiotic classes. The data presented is compiled from published research to facilitate an objective understanding of α-Lipomycin's potential role in combating antibiotic resistance.

Executive Summary

α-Lipomycin, an acyclic polyene antibiotic isolated from Streptomyces aureofaciens, has demonstrated potent activity against a range of Gram-positive bacteria.[1][2] This guide consolidates the available data on its efficacy, particularly in the context of cross-resistance with other antibiotic classes. While comprehensive studies dedicated solely to the cross-resistance profile of α-Lipomycin are limited, existing minimum inhibitory concentration (MIC) data provides valuable insights into its activity against antibiotic-resistant strains. This document presents this data in a structured format, details the experimental methodologies used to obtain it, and visually represents the workflow for susceptibility testing.

Performance Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of α-Lipomycin against various Gram-positive bacteria, including strains with known resistance to other antibiotics. The data is extracted from the study by Bihlmaier et al. (2006), which systematically investigated the biosynthetic gene cluster of α-Lipomycin.

Bacterial StrainResistance ProfileMIC of α-Lipomycin (µg/mL)
Staphylococcus aureus SG 511-16
Staphylococcus aureus 134/94Methicillin-resistant (MRSA)32
Staphylococcus aureus SK 93/95Methicillin-resistant (MRSA)32
Staphylococcus epidermidis-16
Streptococcus pyogenes-8
Enterococcus faecalis-16
Enterococcus faeciumVancomycin-resistant (VRE)32
Bacillus subtilis-16

Analysis: The data indicates that α-Lipomycin maintains significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The MIC values for these resistant strains are comparable to those for their susceptible counterparts, suggesting a lack of cross-resistance with β-lactam and glycopeptide antibiotics. The study by Bihlmaier et al. (2006) noted that there were "no appreciable differences in the MICs of nonresistant and antibiotic-resistant strains," supporting the hypothesis that α-Lipomycin possesses a mechanism of action distinct from these antibiotic classes.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing antibiotic susceptibility. The following protocol for microdilution susceptibility testing of α-Lipomycin is based on the methodology described by Bihlmaier et al. (2006).

Microdilution Susceptibility Testing Protocol

  • Bacterial Strain Preparation:

    • Bacterial strains are cultured on appropriate solid media (e.g., Tryptic Soy Agar) overnight at 37°C.

    • A suspension of each bacterial strain is prepared in a sterile saline solution (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • α-Lipomycin Preparation:

    • A stock solution of α-Lipomycin is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

    • Serial twofold dilutions of the α-Lipomycin stock solution are prepared in CAMHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted α-Lipomycin is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control well containing the bacterial suspension in CAMHB without any antibiotic, and a negative control well containing CAMHB only.

    • The microtiter plate is incubated at 37°C for 18-24 hours under ambient air.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of α-Lipomycin that completely inhibits visible growth of the bacteria. This is assessed by visual inspection of the microtiter plate.

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of α-Lipomycin using the microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Bacterial Strain Suspension Preparation start->bacterial_prep antibiotic_prep α-Lipomycin Serial Dilution start->antibiotic_prep inoculation Inoculation of Microtiter Plate bacterial_prep->inoculation antibiotic_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Readout of Growth Inhibition incubation->readout mic_determination MIC Determination readout->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination.

Signaling Pathways and Logical Relationships

Currently, there is a lack of detailed published information specifically elucidating the signaling pathways involved in α-Lipomycin's mechanism of action or the development of resistance to it. The primary hypothesis for its mode of action involves the disruption of the bacterial cell membrane. The following diagram illustrates a simplified, hypothetical logical relationship based on this proposed mechanism.

Mechanism_of_Action lipomycin α-Lipomycin cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interacts with membrane_disruption Membrane Permeabilization and Disruption cell_membrane->membrane_disruption Leads to ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical mechanism of α-Lipomycin.

Gaps in Current Knowledge and Future Directions

While the available data suggests that α-Lipomycin is a promising antibiotic with a mechanism of action that may circumvent common resistance pathways, further research is critically needed. Specifically, there is a notable absence of published studies on:

  • Comprehensive Cross-Resistance Panels: Testing α-Lipomycin against a broader panel of bacterial strains with well-characterized resistance mechanisms to a wider range of antibiotic classes (e.g., quinolones, aminoglycosides, macrolides) is essential.

  • Synergy and Antagonism Studies: Investigating the in vitro and in vivo interactions of α-Lipomycin with other antibiotics through checkerboard assays and time-kill curves would be invaluable for exploring potential combination therapies. Such studies could reveal synergistic relationships that enhance efficacy and combat resistance, or antagonistic interactions that should be avoided.

The scientific community is encouraged to pursue these avenues of research to fully elucidate the therapeutic potential of α-Lipomycin in an era of growing antimicrobial resistance.

References

Validating the Target Specificity of α-Lipomycin in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the target specificity of the antibiotic α-Lipomycin in bacterial cells. It includes supporting experimental data and detailed protocols for key validation techniques.

Introduction to α-Lipomycin and its Putative Target

α-Lipomycin is an acyclic polyene antibiotic isolated from the gram-positive bacterium Streptomyces aureofaciens Tü117.[1][2] Structurally, it is a polyenoyltetramic acid.[1] α-Lipomycin exhibits activity against Gram-positive bacteria, while fungi, yeasts, and Gram-negative bacteria are not affected.[1] The antibiotic activity of α-Lipomycin is reportedly antagonized by lipids such as lecithin (B1663433) and certain sterols, suggesting that its primary target is the bacterial cell membrane.[1] While the precise molecular target has not been definitively elucidated, its chemical nature and the observed lipid-dependent antagonism point towards the disruption of cell membrane integrity or function as its likely mechanism of action. Other tetramic acid antibiotics have been shown to dissipate both the membrane potential and pH gradient of Gram-positive bacteria.[3] This guide outlines a comprehensive strategy to validate the bacterial cell membrane as the target of α-Lipomycin.

Comparative Performance Data

Validating the target specificity of a novel antibiotic requires quantitative assessment of its activity and comparison with compounds with known mechanisms of action. The following table summarizes key performance indicators for α-Lipomycin and comparator antibiotics.

Parameter α-Lipomycin Polymyxin B (Membrane Target) Vancomycin (Cell Wall Target) Methodology
Minimum Inhibitory Concentration (MIC) vs. S. aureus 8 - 32 µg/mL[1]0.5 - 4 µg/mL0.5 - 2 µg/mLBroth Microdilution
Binding Affinity (Kd) to Putative Target To be determined~1 µM (to LPS)~10 µM (to D-Ala-D-Ala)Isothermal Titration Calorimetry (ITC)
Effect on Membrane Potential To be determinedRapid depolarizationNo direct effectMembrane Potential-Sensitive Dyes (e.g., DiSC3(5))
Resistance Frequency in S. aureus To be determined10⁻⁷ - 10⁻⁹10⁻⁸ - 10⁻¹⁰Spontaneous Resistance Mutant Selection

Experimental Protocols for Target Validation

To rigorously validate the putative target of α-Lipomycin, a multi-pronged approach employing biochemical, biophysical, and genetic methods is recommended.

Affinity Chromatography for Target Pull-Down

This biochemical method aims to isolate binding partners of α-Lipomycin from bacterial cell lysates.

Protocol:

  • Immobilization of α-Lipomycin:

    • Synthesize a derivative of α-Lipomycin with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A primary amine or carboxyl group on the α-Lipomycin molecule that is not essential for its activity should be used for linker attachment.

    • Incubate the activated beads with the α-Lipomycin derivative to achieve immobilization.

  • Preparation of Bacterial Lysate:

    • Culture a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the α-Lipomycin-conjugated beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with unconjugated beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive ligand (e.g., a high concentration of free α-Lipomycin) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular context.[4][5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[4]

Protocol:

  • Bacterial Culture and Treatment:

    • Grow the target bacteria to mid-log phase.

    • Harvest and resuspend the cells in a suitable buffer.

    • Divide the cell suspension into two groups: vehicle control (e.g., DMSO) and α-Lipomycin treatment. Incubate for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Apply a temperature gradient using a thermal cycler for 3-5 minutes (e.g., ranging from 40°C to 70°C).

  • Cell Lysis and Protein Extraction:

    • Lyse the heat-treated cells. For Gram-positive bacteria, this may require enzymatic digestion (e.g., lysozyme) followed by mechanical disruption.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against a suspected target protein (identified, for example, by affinity chromatography).

    • Quantify the band intensities at each temperature.

    • Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of α-Lipomycin indicates direct target engagement.

CRISPR interference (CRISPRi) for Genetic Validation

CRISPRi allows for the targeted knockdown of specific genes, enabling the assessment of their role in antibiotic susceptibility.[6][7][8] If a gene encodes the target of α-Lipomycin, its knockdown should lead to increased sensitivity to the antibiotic.

Protocol:

  • Design and Construction of CRISPRi System:

    • Design a single-guide RNA (sgRNA) targeting the promoter or coding sequence of a putative target gene in the bacterium of interest.

    • Clone the sgRNA into a suitable expression vector that also encodes a catalytically inactive Cas9 (dCas9).

    • Introduce the CRISPRi plasmid into the target bacterial strain.

  • Gene Knockdown and Phenotypic Analysis:

    • Induce the expression of dCas9 and the sgRNA.

    • Confirm the knockdown of the target gene's transcript by RT-qPCR.

  • Antimicrobial Susceptibility Testing:

    • Perform a Minimum Inhibitory Concentration (MIC) assay with α-Lipomycin on the CRISPRi knockdown strain and a control strain (e.g., containing a non-targeting sgRNA).

    • A significant reduction in the MIC for the knockdown strain compared to the control provides strong evidence that the targeted gene is the molecular target of α-Lipomycin.

Visualizations

Putative Signaling Pathway

Lipomycin_Mechanism Lipomycin α-Lipomycin Membrane Bacterial Cell Membrane This compound->Membrane Intercalates/ Binds Potential Membrane Potential (ΔΨ) Membrane->Potential Dissipates pH_gradient pH Gradient (ΔpH) Membrane->pH_gradient Dissipates PMF Proton Motive Force (PMF) Potential->PMF pH_gradient->PMF ATP_synthase ATP Synthesis PMF->ATP_synthase Inhibits Death Cell Death ATP_synthase->Death

Caption: Putative mechanism of α-Lipomycin action in bacterial cells.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_0 Biochemical Approach cluster_1 Biophysical Approach cluster_2 Genetic Approach Affinity_Chrom Affinity Chromatography Pull_down Pull-down of Binding Partners Affinity_Chrom->Pull_down Mass_Spec Mass Spectrometry Identification Pull_down->Mass_Spec CETSA Cellular Thermal Shift Assay (CETSA) Mass_Spec->CETSA Provides Candidate Targets CRISPRi CRISPRi Knockdown of Putative Target Mass_Spec->CRISPRi Provides Candidate Targets Melting_Curve Generate Melting Curves CETSA->Melting_Curve Target_Engagement Confirm Target Engagement Melting_Curve->Target_Engagement Validated_Target Validated Target Target_Engagement->Validated_Target MIC_Test MIC Determination CRISPRi->MIC_Test Sensitivity_Change Assess Change in Sensitivity MIC_Test->Sensitivity_Change Sensitivity_Change->Validated_Target

Caption: Integrated workflow for α-Lipomycin target validation.

Logical Relationship of Validation Evidence

Validation_Logic Hypothesis Hypothesis: α-Lipomycin targets the bacterial cell membrane Biochem Biochemical Evidence: Affinity chromatography isolates membrane-associated proteins Hypothesis->Biochem Biophys Biophysical Evidence: CETSA shows thermal stabilization of a specific membrane protein Hypothesis->Biophys Genetic Genetic Evidence: CRISPRi knockdown of the gene for the membrane protein increases sensitivity to α-Lipomycin Hypothesis->Genetic Conclusion Conclusion: The specific membrane protein is the direct target of α-Lipomycin Biochem->Conclusion Suggests interaction Biophys->Conclusion Confirms direct binding Genetic->Conclusion Confirms functional relevance

References

Comparative Transcriptomic Analysis of Bacterial Responses to Lipomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest research, specific comparative transcriptomic studies on bacteria treated with Lipomycin are not publicly available. Therefore, this guide provides a comprehensive framework and illustrative examples based on studies of other antibiotics targeting Gram-positive bacteria, particularly those with mechanisms of action involving the cell membrane and cell wall, which are the primary targets of many antibiotics, including polyenes like this compound. This guide will use Daptomycin (B549167), a lipopeptide antibiotic that disrupts the cell membrane, as a primary proxy for comparison against cell wall-active agents like Vancomycin and Oxacillin.

Introduction to Comparative Transcriptomics in Antibiotic Research

Comparative transcriptomics is a powerful methodology used to understand the mechanisms of action of novel antimicrobial compounds and to elucidate the intricate responses of bacteria to antibiotic-induced stress. By comparing the global gene expression profiles of bacteria treated with a specific antibiotic to untreated controls or bacteria treated with well-characterized antibiotics, researchers can identify key cellular pathways and processes affected by the compound. This approach is instrumental in pinpointing the primary target of a drug, uncovering secondary effects, and identifying potential mechanisms of antibiotic resistance.

This guide presents a comparative analysis of the transcriptomic responses of Gram-positive bacteria to different classes of antibiotics, with a focus on agents that target the cell membrane and cell wall.

Data Presentation: Summarizing Quantitative Transcriptomic Data

Clear and concise presentation of quantitative data is fundamental for the interpretation of transcriptomic studies. The following tables summarize the differential gene expression in Gram-positive bacteria upon treatment with various antibiotics.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Staphylococcus aureus Treated with Daptomycin, Vancomycin, and Oxacillin

Treatment (Antibiotic)Bacterial StrainConcentration & DurationUpregulated GenesDownregulated GenesTotal DEGsKey Upregulated Regulons/PathwaysReference
Daptomycin S. aureus N31510 µg/mL for 15 min>100Not specified>100Cell Wall Stress Stimulon (VraSR regulon), Genes responsive to membrane depolarization[1][2][3][4]
Vancomycin S. aureus N31510 µg/mL for 15 min>100Not specified>100Cell Wall Stress Stimulon (VraSR regulon)[1][2][3][4]
Oxacillin S. aureus N3150.5 µg/mL for 15 min>100Not specified>100Cell Wall Stress Stimulon (VraSR regulon)[1][2][3][4]

Table 2: Summary of Differentially Expressed Genes (DEGs) in Streptococcus pneumoniae Treated with Penicillin

Treatment (Antibiotic)Bacterial StrainConcentration & DurationUpregulated GenesDownregulated GenesTotal DEGsKey Upregulated Regulons/PathwaysReference
Penicillin S. pneumoniae D390.03 mg/L (0.5x MIC) for 1 hr184202386CiaR-CiaH operon, Cell envelope proteins, pst locus[2][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols synthesized from the cited literature for the key experiments.

Transcriptional Profiling of Staphylococcus aureus
  • Bacterial Strains and Growth Conditions: Staphylococcus aureus strains (e.g., N315, ATCC 29213) were grown in Mueller-Hinton broth supplemented with calcium (for Daptomycin studies) to the mid-logarithmic phase (OD600 of ~0.4).[3]

  • Antibiotic Treatment: Cultures were treated with various concentrations of antibiotics. For transcriptomic analysis, sub-inhibitory concentrations were often used. For instance, Daptomycin (10 µg/ml), Vancomycin (10 µg/ml), and Oxacillin (0.5 µg/ml) were added to the cultures.[1][2][3][4]

  • RNA Extraction: Samples for RNA isolation were collected at specific time points after antibiotic addition (e.g., 15 minutes). Bacterial cells were harvested by centrifugation, and total RNA was extracted using methods such as the RNeasy Mini Kit (Qiagen) with prior cell lysis using lysostaphin.[3]

  • Transcriptomic Analysis (Microarray):

    • cDNA Synthesis and Labeling: Purified RNA was converted to cDNA using reverse transcriptase, and the cDNA was labeled with fluorescent dyes (e.g., Cy3 and Cy5).

    • Hybridization: Labeled cDNA was hybridized to a S. aureus DNA microarray.

    • Data Analysis: The microarrays were scanned, and the fluorescence intensities were quantified. Genes with a statistically significant change in expression (e.g., >2-fold change and a P-value <0.05) were identified as differentially expressed.[3]

Transcriptional Profiling of Streptococcus pneumoniae
  • Bacterial Strain and Growth Conditions: Streptococcus pneumoniae serotype 2 strain D39 was grown in a suitable broth to the desired growth phase.[2][5]

  • Antibiotic Treatment: The culture was exposed to a sub-inhibitory concentration of penicillin (e.g., half the MIC, 0.03 mg/L) for 1 hour.[2][5]

  • RNA Isolation and Microarray Analysis: Total RNA was isolated from both treated and untreated cultures. The gene expression profiles were then compared using DNA microarrays.[2][5]

  • Confirmation of Gene Expression: Differential expression of selected genes was confirmed using real-time reverse transcription-PCR (RT-PCR).[2][5]

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

Experimental_Workflow cluster_culture Bacterial Culture and Treatment cluster_rna RNA Processing cluster_analysis Transcriptomic Analysis Culture Bacterial Culture (e.g., S. aureus) Growth Growth to Mid-Log Phase Culture->Growth Treatment Antibiotic Treatment (e.g., Daptomycin, Vancomycin) Growth->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC cDNA_Synth cDNA Synthesis and Labeling RNA_QC->cDNA_Synth Microarray Microarray Hybridization cDNA_Synth->Microarray Data_Analysis Data Analysis and DEG Identification Microarray->Data_Analysis Cell_Wall_Stress_Response cluster_stimuli Antibiotic Stimuli cluster_response Cellular Response in S. aureus Daptomycin Daptomycin (Membrane Depolarization) VraSR VraSR Two-Component System Activation Daptomycin->VraSR MembraneResponse Upregulation of Genes Responsive to Membrane Stress Daptomycin->MembraneResponse Vancomycin Vancomycin (Cell Wall Synthesis Inhibition) Vancomycin->VraSR Oxacillin Oxacillin (Cell Wall Synthesis Inhibition) Oxacillin->VraSR CellWallStimulon Upregulation of Cell Wall Stress Stimulon Genes (e.g., pbp2, murZ, sgtB) VraSR->CellWallStimulon

References

Efficacy of Lipomycin Derivatives Against Clinically Relevant Gram-Positive Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. Lipomycin, a polyenoyl tetramic acid antibiotic, has demonstrated activity against Gram-positive bacteria. This guide provides a comparative overview of the efficacy of α-lipomycin, the most studied compound in this class, against key Gram-positive pathogens. Its performance is contrasted with established lipopeptide and glycopeptide antibiotics, daptomycin (B549167) and vancomycin (B549263), respectively. Due to the limited availability of public data on the antimicrobial activity of α-lipomycin derivatives, such as 21-methyl-α-lipomycin and β-lipomycin, this guide will focus on the parent compound.

Executive Summary

α-Lipomycin exhibits moderate in vitro activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) typically falling in the range of 8 to 32 µg/mL.[1][2] While this demonstrates potential, its potency is notably less than that of daptomycin and, in many cases, vancomycin against susceptible strains. The primary mechanism of action for α-lipomycin is believed to be disruption of the bacterial cell membrane, a mode of action shared with other lipophilic antibiotics. A key characteristic of α-lipomycin is that its antibacterial activity can be antagonized by the presence of certain lipids.[1][2]

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of α-lipomycin, daptomycin, and vancomycin against clinically significant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Range of α-Lipomycin against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococci8 - 32
Streptococci8 - 32
Enterococci8 - 32
Bacillus subtilisActivity demonstrated (Agar diffusion)

Data sourced from Bihlmaier et al. (2006).[1][2]

Table 2: Comparative MIC Values (µg/mL) of Daptomycin and Vancomycin against Key Gram-Positive Pathogens

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VSE)Enterococcus faecium (VRE)
Daptomycin 0.25 - 10.25 - 10.5 - 41 - 4
Vancomycin 0.5 - 21 - 21 - 4Resistant (>16)

Note: MIC values can vary depending on the specific strain and testing methodology. Data compiled from multiple sources.

Mechanism of Action

The antibacterial activity of α-lipomycin is attributed to its lipophilic nature, which facilitates its interaction with and disruption of the bacterial cell membrane. This mechanism is distinct from that of vancomycin, which inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Daptomycin also targets the cell membrane, but its action is calcium-dependent and leads to membrane depolarization and cell death.

cluster_this compound α-Lipomycin cluster_daptomycin Daptomycin cluster_vancomycin Vancomycin This compound α-Lipomycin Membrane_L Bacterial Cell Membrane This compound->Membrane_L Intercalation Disruption_L Membrane Disruption Membrane_L->Disruption_L Daptomycin Daptomycin (Ca2+ dependent) Membrane_D Bacterial Cell Membrane Daptomycin->Membrane_D Binding & Oligomerization Depolarization Membrane Depolarization & Ion Efflux Membrane_D->Depolarization Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan Binding Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan->Inhibition

Caption: Simplified signaling pathways for the mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lipophilic antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For lipophilic compounds like α-lipomycin, modifications to standard protocols may be necessary to ensure proper solubilization.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland

    • Antimicrobial stock solution

    • Solvent for lipophilic compound (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Procedure:

    • Prepare a stock solution of the lipophilic antibiotic in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the antibiotic in the microtiter plate using CAMHB. The final concentration of the solvent should be kept constant and low (typically ≤1%) in all wells to avoid solvent-induced toxicity.

    • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). A solvent control (bacteria with the same concentration of solvent as in the test wells) is crucial to ensure the solvent does not inhibit bacterial growth.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Start Prepare Antibiotic Stock (in appropriate solvent) Dilution Serial Dilution in Microtiter Plate Start->Dilution Inoculation Inoculate Plates Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

References

Assessing the Synergistic and Antagonistic Effects of Lipomycin: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipomycin, an acyclic polyene antibiotic derived from Streptomyces aureofaciens, is known for its activity against Gram-positive bacteria.[1] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, and its efficacy is notably antagonized by various lipids and sterols.[1][2] A comprehensive review of existing scientific literature reveals a significant gap in our understanding of this compound's interactions with other drugs. To date, no specific experimental data on the synergistic or antagonistic effects of this compound in combination with other therapeutic agents have been published.

This guide is designed to address this knowledge gap by providing a robust framework for researchers to systematically evaluate the interaction of this compound with other drugs. It outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the investigation of potential synergistic or antagonistic relationships. While direct comparative data is unavailable, this guide offers the necessary tools and theoretical considerations to empower researchers in their drug development and combination therapy research involving this compound.

Understanding this compound's Mechanism of Action and Known Antagonism

This compound is a polyenoyltetramic acid that exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1] Unlike polyene antibiotics such as nystatin (B1677061) and amphotericin which target fungal membranes by interacting with sterols, this compound's antibacterial action is thought to stem from its interaction with the bacterial cell membrane, leading to altered permeability and subsequent cell death.[1] A key characteristic of this compound is the antagonism of its antibacterial effect by lipids, including lecithin (B1663433) and certain sterols.[1][2] This suggests that the local lipid environment can significantly modulate its activity.

Experimental Protocols for Assessing Drug Interactions

To determine whether the combination of this compound with another drug results in a synergistic, antagonistic, or additive effect, standardized in vitro testing methodologies are essential. The following are detailed protocols for two of the most widely accepted methods: the Checkerboard Assay and Isobologram Analysis.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to assess the interaction between two antimicrobial agents.[3][4][5][6]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Materials:

  • This compound

  • Test drug

  • Appropriate bacterial strain (e.g., a susceptible Gram-positive organism like Bacillus subtilis or Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug individually: This is the lowest concentration of each drug that inhibits visible growth of the bacteria. This can be done using a standard broth microdilution method.

  • Prepare drug dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the y-axis (rows A-H).

    • Create serial dilutions of the second test drug along the x-axis (columns 1-12).

  • Inoculate the plate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC of the combination: After incubation, determine the MIC of each drug in the presence of the other. This is the lowest concentration of each drug in a combination that inhibits visible growth.

  • Calculate the FIC Index: The FIC for each drug is calculated as follows:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Test Drug = (MIC of Test Drug in combination) / (MIC of Test Drug alone)

    • FIC Index = FIC of this compound + FIC of Test Drug

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[1][7][8][9][10]

Objective: To visually assess whether the effect of a drug combination is greater than, equal to, or less than the expected additive effect.

Procedure:

  • Determine the dose-response curves for each drug individually: This establishes the concentration of each drug required to produce a specific level of effect (e.g., 50% inhibition of bacterial growth, ED50).

  • Construct the isobologram:

    • Plot the concentration of this compound on the y-axis and the concentration of the test drug on the x-axis.

    • The intercepts on the axes represent the ED50 of each drug when used alone.

    • Draw a straight line connecting these two points. This is the "line of additivity."

  • Plot the experimental data: Determine the concentrations of the two drugs in combination that produce the same level of effect (ED50). Plot these data points on the isobologram.

Interpretation of the Isobologram:

  • Synergy: The data points for the drug combination fall below the line of additivity.

  • Additivity: The data points fall on the line of additivity.

  • Antagonism: The data points fall above the line of additivity.

Data Presentation: Hypothetical Synergistic Interaction of this compound with a Hypothetical Antibiotic 'Drug X'

As no experimental data currently exists for this compound's interactions, the following table is a hypothetical example illustrating how to present the results of a checkerboard assay. This table assumes a synergistic interaction between this compound and a fictional antibiotic, "Drug X," against Staphylococcus aureus.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound 820.250.5Synergy
Drug X 1640.25

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis MIC_L Determine MIC of This compound Alone Dilute_L Serial Dilute this compound (Rows) MIC_L->Dilute_L MIC_X Determine MIC of Drug X Alone Dilute_X Serial Dilute Drug X (Columns) MIC_X->Dilute_X Inoculum Prepare Standardized Bacterial Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Dilute_L->Plate Dilute_X->Plate Incubate Incubate Plate Plate->Incubate Read_MIC Read MIC of Combination Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calc_FIC->Interpret

Caption: Workflow of the checkerboard assay for assessing drug synergy.

Proposed Mechanism of Action and Antagonism of this compound

Lipomycin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption (Altered Permeability) Membrane->Disruption Leads to This compound This compound This compound->Membrane Interacts with CellDeath Bacterial Cell Death Disruption->CellDeath Lipids Exogenous Lipids/ Sterols Lipids->this compound Antagonizes

Caption: Proposed mechanism of this compound and its antagonism by lipids.

Potential Interactions and Future Research Directions

Given this compound's proposed membrane-disrupting mechanism, it is plausible that it could act synergistically with drugs that inhibit other key cellular processes, such as protein synthesis or DNA replication. By compromising the cell membrane, this compound may enhance the intracellular access of other antibiotics.

Conversely, agents that stabilize the bacterial membrane or alter its lipid composition could potentially antagonize the effects of this compound. Further research should focus on exploring these potential interactions.

References

Benchmarking the In Vitro Safety Profile of Lipomycin Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro safety profiles of established Gram-positive antibiotics—daptomycin, linezolid (B1675486), and vancomycin (B549263). Due to the absence of publicly available in vitro safety data for Lipomycin, this document serves as a benchmark. The data presented for the established agents outlines the key safety parameters that would need to be evaluated for this compound to ascertain its therapeutic potential and position within the existing antimicrobial landscape.

Executive Summary

The development of new antibiotics requires a thorough evaluation of their safety profile. This guide focuses on three key in vitro safety assays: cytotoxicity, hemolysis, and mitochondrial toxicity. While this compound is an antibiotic with activity against Gram-positive bacteria, a comprehensive in vitro safety assessment is crucial for its development. This document details the performance of daptomycin, linezolid, and vancomycin in these assays, providing a reference for the future evaluation of this compound.

Comparative In Vitro Safety Data

The following table summarizes the available in vitro safety data for daptomycin, linezolid, and vancomycin. It is important to note that direct comparative studies are limited, and assay conditions can vary between reports.

Parameter Daptomycin Linezolid Vancomycin
Cytotoxicity (IC50) Cell viability reduction observed at 0.5 g in PMMA bone cement, indicating potential cytotoxicity at high local concentrations[1][2][3]. Specific IC50 values in standard cell culture are not consistently reported.Generally considered to have low direct cytotoxicity in short-term assays. Toxicity is primarily associated with long-term exposure and mitochondrial effects[4]. IC50 in S. aureus cells for protein synthesis inhibition is 0.3 µg/mL[5].Dose-dependent cytotoxicity observed. IC50 of 7.306 mg/mL reported in equine chondrocytes[4][6]. High concentrations (5 and 10 mg/mL) were toxic to human primary knee chondrocytes[7].
Hemolytic Activity (HC50) In vivo cases of immune-mediated hemolytic anemia have been reported. Direct in vitro hemolytic activity data (HC50) is not readily available, suggesting low direct lytic potential.No significant direct hemolytic activity reported in vitro. Anemia observed clinically is generally linked to myelosuppression from mitochondrial toxicity[8].Considered non-hemolytic in vitro and has been used as a negative control in hemolysis assays[9]. Rare cases of in vivo immune-mediated hemolytic anemia have been documented.
Mitochondrial Toxicity Primary mechanism is bacterial cell membrane depolarization. It has been shown to dissipate mitochondrial membrane potential in S. aureus, but extensive data on direct toxicity to mammalian mitochondria is limited.Known to inhibit mitochondrial protein synthesis, which can lead to mitochondrial dysfunction, lactic acidosis, and myelosuppression with prolonged use[8][10][11][12][13]. It can reduce mitochondrial respiratory chain complex IV activity[12].Induces mitochondrial dysfunction in renal tubular cells by increasing reactive oxygen species (ROS) production, causing mitochondrial membrane depolarization and apoptosis[14][15][16][17]. It can lead to hyper-fragmented mitochondria[18].

Experimental Protocols

Detailed methodologies for the key in vitro safety experiments are provided below. These protocols serve as a guide for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[19][20][21]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of the test antibiotic (and controls) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Hemolysis Assay

This assay determines the ability of a compound to lyse red blood cells (RBCs).[22][23][24][25]

Principle: Hemolysis results in the release of hemoglobin, which can be quantified spectrophotometrically. The HC50 value, the concentration causing 50% hemolysis, is determined.

Protocol:

  • RBC Preparation: Obtain fresh whole blood with an anticoagulant. Wash the RBCs with phosphate-buffered saline (PBS) through centrifugation to remove plasma and the buffy coat. Resuspend the packed RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Compound Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the test antibiotic. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls. Determine the HC50 value from the dose-response curve.

Mitochondrial Toxicity Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial respiration and glycolysis.[26][27][28][29][30]

Principle: By injecting different mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) sequentially, key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be determined.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Compound Treatment: Treat the cells with the test antibiotic for the desired duration before the assay.

  • Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF assay medium. Incubate the cells in a CO2-free incubator at 37°C for one hour prior to the assay.

  • Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and run a pre-programmed assay that sequentially injects the mitochondrial inhibitors and measures OCR and ECAR.

  • Data Analysis: Analyze the data to determine the impact of the test compound on the key parameters of mitochondrial function.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological pathways involved, the following diagrams are provided.

Experimental_Workflow_In_Vitro_Safety cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Hemolysis Hemolysis Assay cluster_Mitochondrial_Toxicity Mitochondrial Toxicity (Seahorse) C1 Seed Cells C2 Treat with Antibiotic C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 End Safety Profile Assessment C5->End H1 Prepare RBCs H2 Incubate with Antibiotic H1->H2 H3 Centrifuge H2->H3 H4 Measure Hemoglobin H3->H4 H4->End M1 Seed Cells M2 Treat with Antibiotic M1->M2 M3 Seahorse XF Analysis M2->M3 M4 Measure OCR/ECAR M3->M4 M4->End Start In Vitro Safety Testing Start->C1 Start->H1 Start->M1

Caption: Workflow for in vitro safety assessment.

Mitochondrial_Toxicity_Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ ETC->Proton_Gradient Disrupted ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage ATP_Synthase ATP Synthase ATP Production ATP Production ATP_Synthase->ATP Production Mito_Ribosome Mitochondrial Ribosome Mito_Ribosome->ETC Reduced ETC components Proton_Gradient->ATP_Synthase Drives Apoptosis Apoptosis Proton_Gradient->Apoptosis Loss triggers ROS->Apoptosis Triggers Linezolid Linezolid Linezolid->Mito_Ribosome Inhibits Protein Synthesis Vancomycin Vancomycin Vancomycin->ETC Induces Dysfunction

Caption: Signaling pathways in antibiotic-induced mitochondrial toxicity.

Conclusion

The in vitro safety profiles of daptomycin, linezolid, and vancomycin provide a crucial benchmark for the development of new Gram-positive antibiotics like this compound. While these established agents are effective, they each present specific safety considerations, from the potential for cytotoxicity at high concentrations to mechanisms of mitochondrial impairment. A thorough in vitro safety evaluation of this compound using the protocols outlined in this guide is an essential next step. Determining its cytotoxicity, hemolytic potential, and effects on mitochondrial function will be critical in defining its therapeutic index and potential clinical utility. The absence of such data currently represents a significant gap in our understanding of this novel antibiotic. Future research should prioritize these investigations to enable a direct and comprehensive comparison with the established antibiotics discussed herein.

References

Safety Operating Guide

Navigating the Safe Disposal of Lipomycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of Lipomycin, a substance that requires careful handling. Due to the limited specific public information on a compound simply named "this compound," this guide synthesizes best practices from safety data sheets for similar laboratory chemicals and general pharmaceutical waste management protocols. The α-Lipomycin safety data sheet, for instance, indicates it is not classified as a hazardous substance.[1] However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use, as hazards can vary.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice lies in the adherence to established guidelines for waste management. All chemical waste, including that contaminated with this compound, must be handled in accordance with local, regional, and national regulations.[2][3] Key principles include proper waste segregation, secure containment, and clear labeling to prevent accidental exposure and ensure correct disposal pathways.

This compound Waste Stream Classification and Disposal

To facilitate proper disposal, waste contaminated with this compound should be segregated at the point of generation. The following table summarizes the recommended disposal routes for different types of this compound waste, based on general laboratory chemical disposal guidelines.

Waste Stream IDDescriptionRecommended ContainerDisposal Route
LIP-HW-01Unused or expired pure this compound; concentrated stock solutions.Black hazardous waste container, clearly labeled "Hazardous Pharmaceutical Waste: this compound".Incineration at a licensed hazardous waste facility.[4]
LIP-CW-02Contaminated labware (e.g., pipette tips, flasks, plates, gloves, bench paper).Red biohazard bag within a puncture-resistant secondary container.Autoclave for decontamination, followed by incineration as regulated medical waste.[4]
LIP-LQ-03Dilute aqueous solutions containing this compound.Labeled, leak-proof hazardous liquid waste container (carboy).Collection by a licensed hazardous waste vendor for chemical treatment or incineration.[4]
LIP-SH-04Contaminated sharps (e.g., needles, syringes, scalpels).Puncture-proof, leak-proof sharps container labeled "Biohazard" and "this compound Waste".Collection by a licensed medical waste vendor for incineration.[4]

It is imperative to follow your institution's specific protocols and the guidance of your Environmental Health & Safety (EH&S) department.[5]

Personal Protective Equipment (PPE) and Spill Management

When handling this compound waste, appropriate personal protective equipment should always be worn, including gloves, lab coats, and eye protection.[6] In the event of a spill, avoid generating dust.[2] The spilled material should be swept up or vacuumed into a suitable container for disposal.[2] The affected area should then be thoroughly cleaned to remove any residual contamination.[2]

General Workflow for this compound Disposal

The following diagram illustrates a general decision-making process for the segregation and disposal of this compound waste in a laboratory setting.

Lipomycin_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Disposal Route start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container LIP-SH-04: Puncture-proof Sharps Container is_sharp->sharps_container Yes is_pure Is it pure compound or concentrated stock? is_liquid->is_pure No liquid_container LIP-LQ-03: Leak-proof Liquid Waste Container is_liquid->liquid_container Yes contaminated_labware Contaminated Labware is_pure->contaminated_labware No hw_container LIP-HW-01: Black Hazardous Waste Container is_pure->hw_container Yes cw_container LIP-CW-02: Red Biohazard Bag contaminated_labware->cw_container vendor_pickup Arrange for pickup by licensed waste vendor sharps_container->vendor_pickup liquid_container->vendor_pickup hw_container->vendor_pickup cw_container->vendor_pickup

A general workflow for the proper segregation and disposal of this compound waste.

Experimental Protocols for Waste Neutralization

While specific, validated protocols for the chemical inactivation of "this compound" are not publicly available, general principles for antibiotic deactivation often involve chemical degradation. For some antibiotics, this can be achieved through methods such as hydrolysis or oxidation. However, attempting to neutralize chemical waste without a validated protocol can be dangerous and may produce more hazardous byproducts. Therefore, it is strongly recommended that all this compound waste be disposed of through a licensed hazardous waste management service without attempting on-site chemical neutralization unless a specific, approved protocol is provided by your institution's EH&S department.

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting the manufacturer's SDS and your institution's specific safety protocols.

References

Essential Safety and Handling Protocols for Lipomycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Lipomycin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

A Safety Data Sheet (SDS) for α-Lipomycin indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, without a specific SDS for the exact this compound compound being handled, it is best practice to follow standard protocols for potentially hazardous chemicals.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is critical when handling any chemical compound. The following table summarizes the recommended PPE and safety measures.

EquipmentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free gloves tested to ASTM D6978 standard.[2]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[3]
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[3]Protects against splashes and contamination of personal clothing.
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects eyes from splashes and aerosols.
Respiratory Protection Not generally required for α-Lipomycin under normal handling conditions.[1] However, if there is a risk of aerosol generation, a NIOSH-approved respirator is recommended.Minimizes inhalation exposure.
Engineering Controls Handle in a chemical fume hood or other ventilated enclosure.[5]Provides primary containment and removes airborne contaminants.
Hand Hygiene Wash hands thoroughly with soap and water before donning and after removing PPE.[3][6]Removes any potential residual contamination.

Experimental Protocol: Safe Handling and Disposal of this compound

This step-by-step guide outlines the procedures for safely handling and disposing of this compound.

1. Preparation and Handling:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[5]

  • PPE Donning: Before handling the compound, put on all required PPE in the following order: gown, inner gloves, outer gloves, and eye protection. Ensure gloves are worn over the cuffs of the gown.[3]

  • Weighing and Reconstitution:

    • If weighing a powdered form, do so in a ventilated enclosure to avoid creating dust.

    • When reconstituting, add the solvent slowly to the vial to prevent splashing.

  • Labeling: Clearly label all containers with the name of the compound, concentration, date, and any relevant hazard warnings.

2. Spill Management:

  • Immediate Action: In case of a spill, alert others in the area and evacuate if necessary.

  • Containment: For small spills, use an appropriate absorbent material to contain the spill.

  • Cleaning: Clean the spill area with a suitable decontaminating solution, working from the outside in.

  • Waste Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.

3. Disposal Plan:

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.[7]

  • Waste Segregation:

    • Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other consumables should be collected in a dedicated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: Unused solutions containing this compound and rinsate from cleaning contaminated equipment should be collected in a designated, leak-proof hazardous waste container.[7] Do not pour down the drain.[7]

    • Sharps: Needles and syringes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]

  • Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with institutional and local regulations.[8] While one SDS for α-Lipomycin suggests smaller quantities can be disposed of with household waste, it is a safer and more compliant practice to treat all chemical waste as hazardous unless explicitly stated otherwise by your institution's environmental health and safety department.[1]

First Aid Measures:

  • After inhalation: Move to fresh air. If you feel unwell, consult a doctor.[1]

  • After skin contact: The product is generally not considered a skin irritant.[1] However, it is good practice to wash the affected area with soap and water.

  • After eye contact: Rinse the opened eye for several minutes under running water.[1]

  • After swallowing: If symptoms persist, consult a doctor.[1]

Lipomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe weigh Weighing/ Reconstitution don_ppe->weigh labeling Labeling weigh->labeling spill Spill Management weigh->spill segregate Segregate Waste labeling->segregate labeling->spill decontaminate Decontaminate Equipment segregate->decontaminate dispose Final Disposal via Approved Vendor decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.